molecular formula C9H14O7 B1171559 Amaranth Red 2 CAS No. 1342-09-2

Amaranth Red 2

Cat. No.: B1171559
CAS No.: 1342-09-2
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Description

Amaranth Red 2, also known as this compound, is a useful research compound. Its molecular formula is C9H14O7. The purity is usually 95%.
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Properties

CAS No.

1342-09-2

Molecular Formula

C9H14O7

Synonyms

Amaranth Red 2

Origin of Product

United States

Foundational & Exploratory

Amaranth Red 2 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amaranth Red 2, also known by numerous synonyms including FD&C Red No. 2, E123, and C.I. Food Red 9, is a synthetic monoazo dye.[1] Historically, it was widely used as a colorant in foods, drugs, and cosmetics.[2] However, due to safety concerns, particularly regarding its potential carcinogenicity, its use in food products has been banned in several countries, including the United States, since 1976.[2][3] Despite its restricted use, this compound remains a compound of interest for toxicological research and as a reference standard in analytical chemistry. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, stability, and biological effects, complete with detailed experimental protocols and pathway visualizations.

Chemical Structure and Identification

This compound is a trisodium (B8492382) salt of 3-hydroxy-4-[(4-sulfonato-1-naphthalenyl)azo]-2,7-naphthalenedisulfonic acid. Its structure is characterized by an azo bond (-N=N-) linking two naphthalene (B1677914) sulfonic acid moieties.

Chemical Structure:

Figure 1: Chemical Structure of this compound.

IdentifierValue
IUPAC NameTrisodium (4E)-3-oxo-4-[(4-sulfonato-1-naphthyl)hydrazono]naphthalene-2,7-disulfonate
SynonymsFD&C Red No. 2, E123, C.I. Food Red 9, Acid Red 27, Azorubin S, C.I. 16185[1]
CAS Number915-67-3
Chemical FormulaC₂₀H₁₁N₂Na₃O₁₀S₃
Molecular Weight604.47 g/mol
SMILES[Na+].[Na+].[Na+].O=S(=O)([O-])c1cc2c(c(O)c1N=Nc1c3ccccc3ccc1S([O-])(=O)=O)cc(S([O-])(=O)=O)cc2
InChIInChI=1S/C20H14N2O10S3.3Na/c23-20-18(35(30,31)32)10-11-9-12(33(24,25)26)5-6-13(11)19(20)22-21-16-7-8-17(34(27,28)29)15-4-2-1-3-14(15)16;;;/h1-10,23H,(H,24,25,26)(H,27,28,29)(H,30,31,32);;;/q;3*+1/p-3

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
AppearanceDark red to purple powder
Melting PointDecomposes at 120 °C (248 °F; 393 K) without melting
SolubilitySoluble in water (80 g/L at 25°C), glycerol, and propylene (B89431) glycol. Insoluble in most organic solvents.[1]
pH (1% solution)Approximately 5.0-7.0[1]
Absorption Maximum (λmax)~520 nm in aqueous solution

Experimental Protocols

Determination of Decomposition Temperature (Thermogravimetric Analysis - TGA)

Objective: To determine the thermal stability and decomposition temperature of this compound.

Methodology:

  • Instrument: A thermogravimetric analyzer is used.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound powder into a ceramic or platinum crucible.

  • Instrument Setup: Place the crucible on the TGA balance. Seal the furnace and purge the system with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Thermal Program: Heat the sample from ambient temperature to a final temperature of approximately 600-800 °C at a controlled linear heating rate (e.g., 10 °C/min).

  • Data Acquisition: Continuously record the sample's mass as a function of temperature.

  • Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) to identify the onset temperature of decomposition and the temperature of maximum decomposition rate.[4]

Determination of Solubility

Objective: To determine the solubility of this compound in water and organic solvents.

Methodology:

  • Solvent Selection: Choose a range of solvents, including water and various organic solvents (e.g., ethanol, methanol, acetone, hexane).

  • Sample Preparation: Accurately weigh a small amount of this compound (e.g., 10 mg) into a series of vials.

  • Titration: To each vial, add the selected solvent in small, measured increments (e.g., 0.1 mL) from a burette or pipette.

  • Dissolution: After each addition, vigorously shake or vortex the vial for a set period (e.g., 1-2 minutes) to facilitate dissolution.

  • Observation: Observe the solution for any undissolved solid. The point at which the solid completely dissolves is the saturation point.

  • Calculation: Calculate the solubility in terms of g/L or mg/mL. For quantitative analysis, a saturated solution can be prepared, filtered, and the concentration of the filtrate determined by spectrophotometry at its λmax.

Tinctorial Properties and Stability

This compound exhibits a bright bluish-red color in acidic solutions. Its stability is influenced by various factors such as heat, light, and pH.

Stability ParameterObservationReference
Heat Stability Stable up to 100°C. Decomposes at 120°C.[1]
Light Stability Aqueous solutions are generally stable to light.[5]
pH Stability The color and stability can be affected by pH changes. Degradation is higher at lower pH.
Alkali Stability Rated as having good stability in alkaline conditions.
Experimental Protocols for Stability Testing

Objective: To assess the heat stability of an aqueous solution of this compound.

Methodology:

  • Sample Preparation: Prepare a solution of this compound in deionized water at a known concentration (e.g., 10 mg/L).

  • Initial Measurement: Measure the initial absorbance of the solution at its λmax (~520 nm) using a UV-Vis spectrophotometer.

  • Heat Treatment: Place the solution in a temperature-controlled water bath or oven at a specific temperature (e.g., 80°C, 100°C).

  • Time Intervals: At regular time intervals (e.g., 30, 60, 90, 120 minutes), withdraw an aliquot of the solution and cool it to room temperature.

  • Absorbance Measurement: Measure the absorbance of the cooled aliquot at λmax.

  • Data Analysis: Plot the percentage of remaining color (absorbance at time t / initial absorbance * 100) against time to determine the degradation kinetics.[6]

Objective: To evaluate the resistance of this compound solution to fading upon exposure to light.

Methodology:

  • Sample Preparation: Prepare an aqueous solution of this compound.

  • Exposure Setup: Place the solution in a lightfastness tester equipped with a Xenon arc lamp, which simulates natural sunlight. A control sample should be kept in the dark.

  • Blue Wool Standards: Expose a set of Blue Wool standards (ISO 105-B02) simultaneously with the sample. These standards have a known lightfastness rating (1-8).

  • Exposure: Expose the sample and standards to the light source for a predetermined period.

  • Assessment: Visually compare the fading of the this compound solution to the fading of the Blue Wool standards. The lightfastness rating is assigned based on the Blue Wool standard that shows a similar degree of fading.[7][8]

Biological Properties and Toxicology

The biological effects of this compound have been a subject of extensive research, leading to its ban in many countries for food use.

Key Toxicological Findings:

  • Carcinogenicity: Studies in the 1970s suggested a link between high doses of this compound and an increased incidence of malignant tumors in female rats.[2] However, other studies have produced conflicting results.

  • Enzyme Interaction: this compound has been shown to enhance the activity of aryl hydrocarbon hydroxylase and guanylate cyclase, enzymes that have been associated with chemical carcinogenesis.[9]

  • Metabolism: In the gut, this compound can be metabolized by microbial azoreductases, breaking the azo bond to form aromatic amines, such as 1-amino-4-naphthalenesulfonic acid and 1-amino-2-hydroxy-3,6-naphthalenedisulfonic acid.[10] These metabolites are of toxicological concern.

Signaling Pathway Interactions

While the direct and complete signaling pathways affected by this compound are not fully elucidated, its interaction with certain enzymes suggests potential interference with cellular signaling.

Potential Aryl Hydrocarbon Receptor (AhR) Pathway Interaction

The enhancement of aryl hydrocarbon hydroxylase (a member of the cytochrome P450 family, specifically CYP1A1) activity suggests a possible interaction with the Aryl Hydrocarbon Receptor (AhR) signaling pathway. This pathway is crucial in the metabolism of xenobiotics.

cluster_0 Cytoplasm cluster_1 Nucleus This compound This compound AhR Complex AhR Complex This compound->AhR Complex Binds AhR AhR AhR->AhR Complex Hsp90 Hsp90 Hsp90->AhR Complex ARNT ARNT AhR Complex->Activated AhR Complex Translocation to Nucleus XRE XRE Activated AhR Complex->XRE Binds CYP1A1 Gene CYP1A1 Gene XRE->CYP1A1 Gene Promotes Transcription CYP1A1 mRNA CYP1A1 mRNA CYP1A1 Gene->CYP1A1 mRNA Transcription Aryl Hydrocarbon Hydroxylase (CYP1A1) Aryl Hydrocarbon Hydroxylase (CYP1A1) CYP1A1 mRNA->Aryl Hydrocarbon Hydroxylase (CYP1A1) Translation Metabolism of Xenobiotics Metabolism of Xenobiotics Aryl Hydrocarbon Hydroxylase (CYP1A1)->Metabolism of Xenobiotics

Figure 2: Postulated interaction of this compound with the AhR signaling pathway.

Gut Microbiome Metabolism Workflow

The metabolism of this compound by the gut microbiota is a critical step in its toxicological profile.

This compound (Ingested) This compound (Ingested) Gut Microbiota Gut Microbiota This compound (Ingested)->Gut Microbiota Aromatic Amines Aromatic Amines This compound (Ingested)->Aromatic Amines Metabolized to Azoreductase Azoreductase Gut Microbiota->Azoreductase Produces Azoreductase->this compound (Ingested) Acts on Systemic Circulation Systemic Circulation Aromatic Amines->Systemic Circulation Absorbed into Toxicological Effects Toxicological Effects Systemic Circulation->Toxicological Effects

Figure 3: Workflow of this compound metabolism by gut microbiota.

Conclusion

This compound is a well-characterized synthetic dye with a long history of use and subsequent regulatory scrutiny. Its chemical and physical properties are well-documented, and standardized methods exist for their determination. The primary concern surrounding this compound is its toxicological profile, particularly its potential carcinogenicity and the formation of toxic metabolites by the gut microbiota. While its use in food is restricted in many regions, it remains a relevant compound for scientific research, particularly in the fields of toxicology, analytical chemistry, and food science. Further research into its specific molecular interactions and signaling pathway disruptions will provide a more complete understanding of its biological effects.

References

An In-depth Technical Guide to the Synthesis and Manufacturing of Amaranth Dye (E123)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and manufacturing of Amaranth dye, also known as E123, FD&C Red No. 2, and C.I. Food Red 9.[1][2][3][4] Amaranth is a synthetic monoazo dye known for its reddish-brown to dark reddish-purple color.[1][2][4][5] This document details the chemical principles, experimental protocols, and key parameters involved in its production.

Chemical Principles and Reaction Mechanism

The synthesis of Amaranth is a classic example of an azo coupling reaction, a two-step process that involves diazotization followed by coupling.[6] The overall manufacturing process involves the reaction of 4-aminonaphthalene-1-sulfonic acid with 3-hydroxynaphthalene-2,7-disulfonic acid.[3][7]

Step 1: Diazotization of 4-Aminonaphthalene-1-sulfonic Acid (Naphthionic Acid)

In this step, the primary aromatic amine, 4-aminonaphthalene-1-sulfonic acid, is converted into a diazonium salt. This is achieved by treating the amine with sodium nitrite (B80452) in the presence of a mineral acid (typically hydrochloric acid) at a low temperature (0-5 °C). The acid reacts with sodium nitrite to form nitrous acid (HNO₂), which then protonates and loses water to form the highly electrophilic nitrosonium ion (NO⁺). The amine then acts as a nucleophile, attacking the nitrosonium ion to form an N-nitrosamine, which then tautomerizes and eliminates water to yield the diazonium salt. Maintaining a low temperature is critical as diazonium salts are unstable and can decompose at higher temperatures.

Step 2: Azo Coupling

The resulting diazonium salt is a weak electrophile and will react with an electron-rich coupling component. In the synthesis of Amaranth, the coupling agent is 3-hydroxynaphthalene-2,7-disulfonic acid (R-acid). The coupling reaction is an electrophilic aromatic substitution, where the diazonium salt attacks the activated aromatic ring of the R-acid. The reaction is typically carried out in a neutral to slightly alkaline medium, which deprotonates the hydroxyl group of the R-acid, increasing its electron-donating ability and thus activating it for the electrophilic attack by the diazonium salt.

Reaction Mechanism for Amaranth Synthesis cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling Naphthionic Acid 4-Aminonaphthalene-1-sulfonic acid (Naphthionic Acid) Diazonium Salt Diazonium Salt of Naphthionic Acid Naphthionic Acid->Diazonium Salt + NaNO2, HCl 0-5 °C Amaranth Dye Amaranth Dye (E123) Diazonium Salt->Amaranth Dye + R-Acid Alkaline pH R-Acid 3-Hydroxy-2,7-naphthalenedisulfonic acid (R-Acid) Experimental Workflow for Amaranth Synthesis cluster_preparation Reagent Preparation cluster_reaction Reaction cluster_purification Purification Prep_Naphthionic Prepare Naphthionic Acid Solution Diazotization Diazotization (0-5 °C) Prep_Naphthionic->Diazotization Prep_Nitrite Prepare Sodium Nitrite Solution Prep_Nitrite->Diazotization Prep_R_Acid Prepare R-Acid Solution Coupling Azo Coupling (pH 8-9, <10 °C) Prep_R_Acid->Coupling Diazotization->Coupling Salting_Out Salting Out with NaCl Coupling->Salting_Out Filtration Vacuum Filtration Salting_Out->Filtration Drying Drying Filtration->Drying Final_Product Final_Product Drying->Final_Product Pure Amaranth Dye

References

history and discovery of FD&C Red No. 2

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the History and Discovery of FD&C Red No. 2 (Amaranth)

Introduction

FD&C Red No. 2, known scientifically as amaranth (B1665344), is a synthetic, dark red azo dye. For much of the 20th century, it was one of the most widely used color additives in foods, drugs, and cosmetics in the United States. Its history is marked by its early development from industrial byproducts, its extensive use due to its stability and low cost, and a protracted regulatory debate that culminated in its ban by the U.S. Food and Drug Administration (FDA) in 1976 due to safety concerns. This document provides a detailed technical overview of the history, chemical properties, pivotal toxicological studies, and the regulatory journey of FD&C Red No. 2.

Discovery and Chemical Properties

FD&C Red No. 2 was first developed in Europe in the late 19th century. Historical records indicate its synthesis by H. Baum in 1878[1] or O. Knecht in 1886[2]. The dye belongs to the class of azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (N=N) functional group.

Initially, like other azo dyes, amaranth was manufactured from coal tar, a byproduct of coal processing.[1][3] In the modern era, its synthesis is more likely to be derived from petroleum byproducts.[3][4] The name "amaranth" was inspired by the reddish color of the amaranth grain, a plant known for its vibrant hue.[3][5]

Chemical Identity and Properties

FD&C Red No. 2 is an anionic dye that typically exists as a trisodium (B8492382) salt.[3] Its key properties are summarized in the table below.

PropertyValueReference
IUPAC Name Trisodium (4E)-3-oxo-4-[(4-sulfonate-1-naphthyl)hydrazono]naphthalene-2,7-disulfonate[3]
Common Names Amaranth, Red Dye No. 2, C.I. Food Red 9, Acid Red 27, E123[1][3]
CAS Number 915-67-3[1]
Chemical Formula C₂₀H₁₁N₂Na₃O₁₀S₃[1][3]
Molar Mass 604.47 g/mol [3]
Appearance Dark red, reddish-brown, or purple water-soluble powder[3]
Solubility Soluble in water, glycerol, propylene (B89431) glycol; Insoluble in most organic solvents[1]
Absorption Max (λmax) ~520 nm in aqueous solution[3]
Decomposition Decomposes at 120 °C without melting[3]

Regulatory History and Ban

The regulation of color additives in the United States began in the late 19th and early 20th centuries.[6] FD&C Red No. 2 was one of the first colorants permitted for use in food under the Pure Food and Drugs Act of 1906.[6][7] However, growing concerns over the safety of synthetic additives led to new legislation. The Federal Food, Drug, and Cosmetic Act of 1938 mandated safety testing for color additives.[8][9]

A pivotal moment came with the 1960 Color Additive Amendments, which required the FDA to re-evaluate all commercially used color additives for safety.[10] This legislation contained the Delaney Clause, which prohibited the approval of any additive found to induce cancer in humans or animals.[11]

Under the 1960 amendments, FD&C Red No. 2 was placed on a "provisional list," allowing its continued use while scientific investigations into its safety were completed.[3][10] The provisional status of Red No. 2 was extended 14 times over the following years, a point of significant public and scientific controversy.[3][10]

The timeline below illustrates the key regulatory milestones for FD&C Red No. 2.

N1906 1906 Pure Food and Drugs Act Red No. 2 permitted for use. N1938 1938 FD&C Act Mandates safety testing for color additives. N1906->N1938 Increased Oversight N1960 1960 Color Additive Amendments Red No. 2 placed on provisional list. N1938->N1960 Re-evaluation Mandate N1971 1971 Soviet Studies Published Link the dye to cancer in rats. N1960->N1971 Provisional Use Period N1972 1972 FDA Proposes Limits Concerns about safety lead to proposed restrictions. N1971->N1972 Safety Questions Arise N1976 1976 FDA BAN Use in food, drugs, and cosmetics is prohibited. N1972->N1976 Inconclusive FDA Studies & Public Pressure Red2 FD&C Red No. 2 (Amaranth) (Oral Ingestion) Gut Gut Microbiota (Azoreductase Enzymes) Red2->Gut Enzymatic Cleavage Metabolites Metabolites Gut->Metabolites Naphthionic Naphthionic Acid Metabolites->Naphthionic AminoR Amino R salt Metabolites->AminoR Excretion Excretion (Primarily Feces) Naphthionic->Excretion AminoR->Excretion Start Animal Acclimation (Osborne-Mendel Rats) Grouping Randomization into Groups (Control, Low-Dose, High-Dose) Start->Grouping Dosing Lifetime Dietary Administration (24-30 months) Grouping->Dosing Monitoring In-Life Monitoring (Clinical Signs, Body Weight, Bloodwork) Dosing->Monitoring Periodic Checks Necropsy Terminal Sacrifice & Gross Necropsy Monitoring->Necropsy End of Study or Moribund Histo Histopathology (Tissue Processing & Microscopic Exam) Necropsy->Histo Analysis Statistical Analysis (Tumor Incidence) Histo->Analysis

References

Amaranth Red 2 (CAS No. 915-67-3): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Amaranth (B1665344) Red 2 (Acid Red 27, E123), a synthetic monoazo dye with the CAS number 915-67-3. The document details its chemical and physical properties, synthesis, and analytical methodologies. Furthermore, it explores its metabolic fate, toxicological profile, and known cellular effects. This guide is intended to serve as a comprehensive resource for professionals in research, drug development, and related scientific fields who may encounter or study this compound.

Chemical and Physical Properties

Amaranth Red 2 is a dark red to purple, water-soluble powder.[1][2] It is an anionic dye that is principally the trisodium (B8492382) salt of 3-hydroxy-4-(4-sulfonato-1-naphthylazo)-2,7-naphthalenedisulfonic acid.[3] Historically derived from coal tar, it is now more commonly synthesized from petroleum byproducts.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
CAS Number 915-67-3[1]
Chemical Formula C₂₀H₁₁N₂Na₃O₁₀S₃[1]
Molecular Weight 604.47 g/mol [4]
Appearance Dark red to purple powder[1][2]
Solubility Soluble in water; very slightly soluble in alcohols.[2]
Melting Point Decomposes at 120 °C without melting[1][2]
λmax (in water) ~520 nm[1][2]
Synonyms FD&C Red No. 2, E123, C.I. Food Red 9, Acid Red 27, Azorubin S, C.I. 16185[1]

Synthesis

The synthesis of this compound is a classic example of an azo coupling reaction, which involves two primary stages: diazotization of an aromatic amine followed by coupling with a suitable aromatic compound.[5][6] The key reactants are 4-aminonaphthalen-1-sulfonic acid (naphthionic acid) and 3-hydroxynaphthalene-2,7-disulfonic acid (R-salt).[3]

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-aminonaphthalen-1-sulfonic acid

  • Sodium nitrite (B80452) (NaNO₂)

  • Hydrochloric acid (HCl)

  • 3-hydroxynaphthalene-2,7-disulfonic acid (R-salt)

  • Sodium carbonate (Na₂CO₃) or Sodium hydroxide (B78521) (NaOH)

  • Sodium chloride (NaCl)

  • Ice

  • Distilled water

  • Ethanol (B145695) (for recrystallization)

Procedure:

Step 1: Diazotization of 4-aminonaphthalen-1-sulfonic acid

  • Prepare a solution of 4-aminonaphthalen-1-sulfonic acid in water with hydrochloric acid.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.[7]

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution. Maintain the temperature below 5 °C.[7]

  • Continue stirring for approximately 30 minutes after the addition is complete to ensure the full formation of the diazonium salt.[7]

Step 2: Azo Coupling

  • In a separate vessel, dissolve 3-hydroxynaphthalene-2,7-disulfonic acid in an alkaline aqueous solution (using sodium carbonate or sodium hydroxide).

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Step 1 to the alkaline solution of the R-salt with vigorous stirring.[8]

  • Maintain a low temperature and alkaline pH during the coupling reaction to facilitate the formation of the azo dye.

  • Allow the reaction to proceed with stirring for several hours until the coupling is complete.

Step 3: Isolation and Purification

  • The synthesized dye can be precipitated from the reaction mixture by adding sodium chloride ("salting out").

  • Collect the crude dye by vacuum filtration and wash it with a cold saturated sodium chloride solution to remove impurities.

  • Further purify the crude product by recrystallization. A common solvent for this is an ethanol-water mixture.[3][9]

  • Dissolve the crude dye in a minimal amount of hot solvent, filter while hot to remove insoluble impurities, and then allow the solution to cool slowly to induce crystallization.[3]

  • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry.

Synthesis Workflow

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_purification Step 3: Purification A 4-aminonaphthalen-1-sulfonic acid B NaNO2, HCl, 0-5°C A->B Reacts with C Diazonium Salt B->C Forms E Alkaline Solution, 0-5°C C->E Couples with D 3-hydroxynaphthalene-2,7-disulfonic acid (R-salt) D->E Dissolved in F Crude this compound E->F Yields G Salting Out (NaCl) F->G Purified by H Recrystallization (Ethanol/Water) G->H Followed by I Pure this compound H->I

A flowchart illustrating the synthesis of this compound.

Analytical Methodologies

A variety of analytical techniques can be employed for the identification and quantification of this compound in different matrices.

Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method for the qualitative analysis of this compound.

Experimental Protocol:

  • Stationary Phase: Silica gel plates.[10]

  • Mobile Phase: A common mobile phase for separating red dyes is a mixture of ethanol and ammonia (B1221849) (e.g., 9:2 v/v).[11]

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., water or methanol).

  • Procedure:

    • Spot the sample solution onto the baseline of the TLC plate.

    • Develop the plate in a chamber saturated with the mobile phase.

    • After development, dry the plate and visualize the spots. This compound will appear as a distinct red spot.

    • Calculate the Retardation factor (Rf) value for identification.

Table 2: TLC Data for this compound

Mobile Phase SystemRf ValueReference(s)
EtOH:Ammonia (9:2, v/v)Varies with specific conditions[11]
High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and quantitative method for the analysis of this compound.

Experimental Protocol:

  • Column: C18 reversed-phase column.[12]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[12][13]

  • Detection: UV-Vis detector set at the maximum absorbance wavelength of this compound (~520 nm).[14]

  • Sample Preparation: Dilute the sample in the mobile phase and filter through a 0.45 µm filter before injection.

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase.

    • Inject the prepared sample.

    • Monitor the chromatogram for the peak corresponding to this compound based on its retention time.

    • Quantify the concentration using a calibration curve prepared from standard solutions.

Table 3: HPLC Data for this compound

ColumnMobile PhaseRetention Time (min)Reference(s)
C18Acetonitrile/Water/Phosphate buffer~4.2[12]
UV-Vis Spectrophotometry

This technique is useful for the quantification of this compound in clear liquid samples.

Experimental Protocol:

  • Instrument: UV-Vis Spectrophotometer.

  • Wavelength: Set to the maximum absorbance of this compound (~520 nm).[14]

  • Sample Preparation: Dilute the sample with distilled water to bring the absorbance within the linear range of the instrument.

  • Procedure:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Measure the absorbance of the standard solutions and the sample at 520 nm.

    • Construct a calibration curve by plotting absorbance versus concentration for the standards.

    • Determine the concentration of this compound in the sample from the calibration curve.

Metabolism and Toxicology

Metabolism

The primary metabolic pathway for this compound in mammals involves the reductive cleavage of the azo bond (–N=N–).[15] This reaction is primarily carried out by azoreductases produced by the gut microbiota.[15] The metabolism of this compound results in the formation of aromatic amines, which are then absorbed and further metabolized by the host.

Metabolism_Pathway Amaranth This compound GutMicrobiota Gut Microbiota Azoreductases Amaranth->GutMicrobiota Metabolized by AromaticAmines Aromatic Amines (e.g., naphthionic acid and amino-R-salt) GutMicrobiota->AromaticAmines Produces Absorption Absorption into circulation AromaticAmines->Absorption FurtherMetabolism Hepatic Metabolism & Excretion Absorption->FurtherMetabolism

Metabolic pathway of this compound in the gastrointestinal tract.
Toxicology

The safety of this compound has been a subject of debate. It was banned for use in food in the United States in 1976 due to concerns over its potential carcinogenicity.[16] However, it is still permitted in some other countries for specific uses.

Table 4: Toxicological Data for this compound

ParameterValueReference(s)
Acceptable Daily Intake (ADI) 0-0.15 mg/kg body weight (EFSA, 2010)[16][17]
Genotoxicity Some studies indicate genotoxic potential, particularly at high concentrations, through DNA binding and damage.[15][18]
Cytotoxicity Demonstrated cytotoxic effects on human lymphocytes and hepatocyte cell lines in vitro at high concentrations.[15][19]
Carcinogenicity Some studies in rats have suggested a link to tumors, though this is not definitively proven in humans.[20]

Cellular Effects and Signaling Pathways

While the direct interaction of this compound with specific intracellular signaling pathways is not extensively detailed in the literature, its known genotoxic effects suggest a potential for interaction with DNA and cellular processes related to DNA damage response. Studies have shown that Amaranth can bind to DNA and cause its degradation, which could trigger various cellular stress responses.[15] The formation of aromatic amines during its metabolism is a key concern, as these metabolites are known to be potentially carcinogenic and can form DNA adducts.[18]

It is important to distinguish the effects of the synthetic dye this compound from the bioactive compounds found in the Amaranthus plant species. For instance, some studies on Amaranthus extracts have shown anti-inflammatory effects through the modulation of pathways like NF-κB, but these effects are attributed to other compounds present in the plant, not the synthetic dye itself.

Cellular_Effects Amaranth This compound Metabolites Aromatic Amine Metabolites Amaranth->Metabolites Metabolism by Gut Microbiota DNA_Binding Direct DNA Binding Amaranth->DNA_Binding DNA_Adducts Formation of DNA Adducts Metabolites->DNA_Adducts DNA_Damage DNA Damage DNA_Binding->DNA_Damage DNA_Adducts->DNA_Damage Cellular_Stress Cellular Stress Response DNA_Damage->Cellular_Stress Genotoxicity Genotoxicity DNA_Damage->Genotoxicity Apoptosis Apoptosis Cellular_Stress->Apoptosis

Conceptual diagram of the potential cellular effects of this compound.

Conclusion

This compound is a well-characterized synthetic dye with established methods for its synthesis and analysis. Its use in food products is controversial due to toxicological concerns, primarily related to its genotoxicity and the formation of potentially harmful metabolites. For researchers and professionals in drug development, a thorough understanding of its chemical properties, metabolic fate, and potential for cellular interaction is crucial, especially when it is encountered as a colorant in various products or as a subject of toxicological studies. Further research is warranted to elucidate the specific molecular mechanisms underlying its cellular effects.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Acid Red 27

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Red 27, also known by numerous synonyms including Amaranth (B1665344), FD&C Red No. 2, and C.I. Food Red 9, is a monoazo dye. Its vibrant red color has led to its widespread use in the textile, food, and cosmetic industries.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of Acid Red 27, intended to be a valuable resource for researchers, scientists, and professionals in drug development who may encounter this compound in their work.

Chemical Identity and Structure

Acid Red 27 is a synthetic organic compound belonging to the azo class of dyes. Its chemical structure is characterized by the presence of an azo group (-N=N-) connecting two naphthalene (B1677914) sulfonic acid moieties.

Chemical Structure:

Figure 1: Chemical Structure of Acid Red 27.

Physical Properties

A summary of the key physical properties of Acid Red 27 is presented in the table below. The data has been compiled from various sources to provide a comprehensive overview.

PropertyValueReferences
Appearance Red to dark red to brown powder/crystal[2]
Molecular Formula C₂₀H₁₁N₂Na₃O₁₀S₃[2]
Molecular Weight 604.48 g/mol [2]
Melting Point >300 °C (decomposes)[3]
Density 1.5 g/cm³[3]
Solubility
    in Water50 g/L at 20 °C[3]
    in EthanolSlightly soluble[2]
    in OilInsoluble
pKa 10.8 (for the hydroxyl group)[4]
pH (1% solution) Approximately 10.8[4]

Chemical Properties and Stability

Acid Red 27 is a stable compound under normal conditions.[3] However, it is incompatible with strong oxidizing agents.[3] Its stability is influenced by factors such as temperature, pH, and light.

  • Thermal Stability: Acid Red 27 decomposes at temperatures above 120 °C without melting.[5] Studies on the thermal decomposition of amaranth in the presence of sugars, simulating candy making conditions, showed up to 25% decomposition at temperatures between 120-162°C.[6] The primary decomposition products were identified as naphthionic acid and amino-R-salt.[6]

  • pH Stability: The degradation of Acid Red 27 is pH-dependent, with higher degradation observed at lower pH values.[7][8] Optimal decolorization by Pseudomonas aeruginosa has been reported at pH 7.[5]

  • Photostability: Acid Red 27 is susceptible to photodegradation. The rate of photodegradation can be enhanced by the presence of an electron acceptor like hydrogen peroxide.[7]

Spectroscopic Properties

The spectroscopic properties of Acid Red 27 are crucial for its identification and quantification.

UV-Visible Spectroscopy

Acid Red 27 exhibits a characteristic absorption maximum in the visible region, which is responsible for its red color.

ParameterValueSolventReferences
λmax ~520 nmWater[5]
λmax 523.4 nmMethanol[9]
Infrared (IR) Spectroscopy
  • O-H stretch: A broad band around 3400 cm⁻¹ due to the hydroxyl group.

  • N-H stretch (if impurities are present): Bands in the region of 3300-3500 cm⁻¹.

  • Aromatic C-H stretch: Bands above 3000 cm⁻¹.

  • N=N stretch (azo group): A weak to medium band around 1400-1450 cm⁻¹. This band is often difficult to identify due to its weak intensity and overlap with other absorptions.

  • S=O stretch (sulfonate groups): Strong bands in the regions of 1260-1150 cm⁻¹ (asymmetric) and 1080-1010 cm⁻¹ (symmetric).

  • C=C stretch (aromatic rings): Multiple bands in the 1600-1450 cm⁻¹ region.

Studies on the degradation of Acid Red 27 have utilized FT-IR to observe the cleavage of bonds in the benzene (B151609) ring, the sulfite (B76179) salt group, and the C-N bond adjacent to the azo group.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

A ¹H NMR spectrum of Acid Red 27 has been reported. The spectrum, typically run in a solvent like DMSO-d₆, would show signals corresponding to the aromatic protons on the naphthalene rings. The exact chemical shifts and coupling patterns would be complex due to the number of protons and their different chemical environments. A reported ¹H NMR spectrum in DMSO-d6 showed the disappearance of 10 H peaks at 7-8 ppm upon decomposition, with a new peak emerging at 6.16 ppm, indicating the breakdown of the benzene ring.[1][10]

¹³C NMR Spectroscopy

Experimental Protocols

Synthesis of Acid Red 27

The synthesis of Acid Red 27 is a classic example of an azo coupling reaction. It involves two main steps: diazotization of an aromatic amine and subsequent coupling with a coupling component.

Materials:

  • 4-Aminonaphthalene-1-sulfonic acid (Naphthionic acid)

  • 3-Hydroxynaphthalene-2,7-disulfonic acid (R-salt)

  • Sodium nitrite (B80452) (NaNO₂)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Ice

Procedure:

  • Diazotization of 4-Aminonaphthalene-1-sulfonic acid:

    • Dissolve 4-aminonaphthalene-1-sulfonic acid in a dilute solution of sodium hydroxide.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite while maintaining the low temperature.

    • Acidify the mixture with hydrochloric acid to generate nitrous acid in situ, which reacts with the amino group to form the diazonium salt. The temperature must be kept below 5 °C to prevent the decomposition of the diazonium salt.

  • Coupling Reaction:

    • In a separate vessel, dissolve 3-hydroxynaphthalene-2,7-disulfonic acid in an alkaline solution (e.g., sodium hydroxide solution).

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution from step 1 to the alkaline solution of the R-salt with constant stirring.

    • The coupling reaction occurs, leading to the formation of the red-colored Acid Red 27. The pH of the reaction mixture is crucial and should be maintained in the alkaline range to facilitate the coupling.

  • Isolation and Purification:

    • The dye precipitates out of the solution.

    • The precipitate is collected by filtration, washed with a salt solution to remove impurities, and then dried.

G cluster_0 Diazotization cluster_1 Coupling cluster_2 Isolation A 4-Aminonaphthalene-1-sulfonic acid in NaOH(aq) B Cool to 0-5 °C A->B C Add NaNO2(aq) B->C D Add HCl(aq) C->D E Diazonium Salt Solution D->E H Combine with Diazonium Salt Solution E->H F 3-Hydroxynaphthalene-2,7-disulfonic acid in NaOH(aq) G Cool to 0-5 °C F->G G->H I Acid Red 27 Precipitate H->I J Filtration I->J K Washing J->K L Drying K->L M Pure Acid Red 27 L->M

Figure 2: Synthesis Workflow of Acid Red 27.

UV-Visible Spectroscopy Protocol

Objective: To determine the absorption spectrum and the wavelength of maximum absorbance (λmax) of Acid Red 27.

Materials and Equipment:

  • Acid Red 27

  • Distilled water or other appropriate solvent (e.g., methanol)

  • Volumetric flasks and pipettes

  • UV-Visible spectrophotometer

  • Quartz cuvettes

Procedure:

  • Preparation of Stock Solution: Accurately weigh a small amount of Acid Red 27 and dissolve it in a known volume of solvent in a volumetric flask to prepare a stock solution of known concentration.

  • Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain solutions of varying concentrations.

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range to scan, typically from 300 to 700 nm for a colored dye.

  • Blank Measurement: Fill a cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record the baseline.

  • Sample Measurement: Rinse the cuvette with one of the working solutions and then fill it with the same solution. Place the cuvette in the spectrophotometer and record the absorbance spectrum.

  • Data Analysis: Identify the wavelength at which the maximum absorbance occurs (λmax). If performing quantitative analysis, a calibration curve can be constructed by plotting absorbance versus concentration for the series of standard solutions.

Conclusion

This technical guide has provided a detailed overview of the core physical and chemical properties of Acid Red 27. The information on its identity, structure, physical and chemical properties, stability, and spectroscopic characteristics, along with experimental protocols, serves as a valuable resource for researchers and professionals. While a significant amount of data is available, further research to obtain and publish high-resolution FT-IR and ¹³C NMR spectra would be beneficial to the scientific community. Understanding the fundamental properties of such compounds is essential for their safe handling, appropriate application, and for predicting their behavior in various scientific and industrial contexts.

References

Amaranth Red 2 solubility in water and organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Amaranth Red 2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound, a synthetic azo dye also known as Amaranth, FD&C Red No. 2, Azorubin S, C.I. Food Red 9, and C.I. 16185. The information is tailored for professionals in research and development who require precise data on its physicochemical properties.

Physicochemical Properties

Amaranth is an anionic dye that typically exists as a trisodium (B8492382) salt.[1][2][3] It appears as a dark red to dark purple, water-soluble powder.[1][2][3][4] The dye has a maximum absorption in aqueous solution at approximately 520 nm.[1][2][3][5]

Solubility Data

The solubility of Amaranth dye is a critical parameter for its application in various fields, including as a colorant in histology, color photography, and formerly in food and cosmetics.[1][2][5] Its solubility is highest in water and polar protic solvents, while it is generally insoluble in most non-polar organic solvents.[4][6]

Aqueous Solubility

Amaranth exhibits moderate to high solubility in water. The reported values show some variation, which may be attributed to differences in experimental conditions such as temperature and purity of the dye.

Table 1: Aqueous Solubility of this compound

Solubility ValueTemperatureSource Citation
72 mg/mL26 °C[1][2]
1 g in 15 mL (~66.7 mg/mL)Not Specified[4][5]
17.2 g/100 mL (172 mg/mL)21 °C[7]
50 g/L (50 mg/mL)20 °C[7]
10 to 50 mg/mL23 °C (73°F)[8]
10 mg/mLNot Specified
6.67 mg/mL (ultrasonic)Not Specified[9][10]
Organic Solvent Solubility

The solubility of Amaranth in organic solvents is significantly lower than in water. It is generally described as very slightly soluble in alcohols and insoluble in most other common organic solvents.[1][2][6]

Table 2: Solubility of this compound in Organic Solvents

SolventSolubility ValueCommentsSource Citation
Ethanol0.7 mg/mLVery slightly soluble[4]
Ethanol (50% aq.)0.5 g/100 mL (5 mg/mL)Slightly soluble[7]
Dimethyl Sulfoxide (DMSO)25 mg/mLRequires ultrasonic assistance[9][10]
GlycerolSoluble-[1][2][4][6][7]
Propylene GlycolSoluble-[4][6][7]
GlycolSoluble-[1][2]
Methyl Cellosolve10 mg/mLVery slightly soluble[4]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a dye like Amaranth. This method is based on the principle of preparing a saturated solution and then quantifying the dissolved solute.

Objective: To determine the saturation solubility of Amaranth in a given solvent (e.g., water, ethanol) at a specified temperature.

Materials:

  • Amaranth dye powder (high purity)

  • Solvent of interest (e.g., deionized water, absolute ethanol)

  • Volumetric flasks and pipettes

  • Thermostatic shaker or water bath

  • Centrifuge

  • UV-Vis Spectrophotometer

  • Analytical balance

  • Syringe filters (0.45 µm)

Methodology:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of Amaranth dye to a known volume of the solvent in a sealed container (e.g., a screw-cap vial). The amount should be sufficient to ensure that undissolved solids remain after equilibration.

    • Place the container in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Visual confirmation of undissolved dye at the bottom of the container is necessary.

  • Separation of Saturated Solution:

    • After equilibration, allow the container to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to sediment.

    • Carefully withdraw a sample of the supernatant using a pipette. To remove any suspended microparticles, filter the sample through a 0.45 µm syringe filter into a clean vial. This step is critical to prevent overestimation of solubility.

  • Quantification of Solute:

    • Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of a pre-established calibration curve.

    • Measure the absorbance of the diluted solution using a UV-Vis spectrophotometer at Amaranth's λmax (~520 nm).

    • Use the calibration curve to determine the concentration of Amaranth in the diluted sample.

    • Calculate the concentration in the original saturated solution by multiplying by the dilution factor. The result is the solubility of Amaranth in that solvent at the specified temperature.

  • Calibration Curve Preparation:

    • Prepare a series of standard solutions of Amaranth with known concentrations in the solvent.

    • Measure the absorbance of each standard at λmax.

    • Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.

Visualized Experimental Workflow

The logical flow of the solubility determination process can be visualized as follows.

G Diagram 1: Experimental Workflow for Solubility Determination A Preparation of Supersaturated Solution B Equilibration (Thermostatic Shaker, 24-48h) A->B C Sedimentation (2h at constant temp) B->C D Sample Withdrawal & Filtration (0.45 µm filter) C->D E Serial Dilution of Filtrate D->E F UV-Vis Spectrophotometry (Measure Absorbance at λmax) E->F G Quantification using Calibration Curve F->G H Calculate Solubility (mg/mL or g/L) G->H

Diagram 1: Experimental Workflow for Solubility Determination

References

An In-depth Technical Guide on Amaranth Trisodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physicochemical properties of Amaranth trisodium (B8492382) salt, a widely used colorant in various scientific applications. The information is curated to be a practical resource for laboratory and development settings.

Physicochemical Properties of Amaranth Trisodium Salt

The following table summarizes the key quantitative data for Amaranth trisodium salt, facilitating easy reference and comparison.

PropertyValueReference
Molecular Weight 604.47 g/mol [1][2][3]
Molecular Formula C₂₀H₁₁N₂Na₃O₁₀S₃[1][2][4]
CAS Number 915-67-3[1][4]
Melting Point >300 °C[5][6]
Solubility in Water 10 mg/mL[6]
pH 9.65 (in a 28 °C solution)
Appearance Dark red to purple powder[5]

Experimental Workflow: Quality Control of Amaranth Dye

The following diagram illustrates a typical workflow for the quality control of Amaranth dye upon receipt in a laboratory setting. This ensures the material meets the required specifications before use in experimental protocols.

QC_Workflow cluster_receiving Material Receiving cluster_testing Analytical Testing cluster_disposition Material Disposition start Receive Amaranth Trisodium Salt doc_review Documentation Review (CoA, SDS) start->doc_review solubility Solubility Test (H₂O) doc_review->solubility Sample Prep ph_test pH Measurement doc_review->ph_test Sample Prep uv_vis UV-Vis Spectroscopy (λmax verification) doc_review->uv_vis Sample Prep identity Identity Confirmation (e.g., FTIR) doc_review->identity Sample Prep decision Compare to Specifications solubility->decision ph_test->decision uv_vis->decision identity->decision pass Release to Inventory fail Quarantine & Reject decision->pass Pass decision->fail Fail Cellular_Assay_Logic start Need for Cellular Counterstain? check_compat Is Amaranth compatible with primary stain/assay? start->check_compat Yes alt_stain Select Alternative Counterstain start->alt_stain No check_toxicity Is Amaranth cytotoxic at working concentration? check_compat->check_toxicity Yes check_compat->alt_stain No use_amaranth Use Amaranth as Counterstain check_toxicity->use_amaranth No check_toxicity->alt_stain Yes

References

An In-Depth Technical Guide to the Absorption Spectrum of Amaranth Red 2 in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the absorption spectrum of Amaranth Red 2 (also known as Acid Red 27), a synthetic azo dye. This document details the spectrophotometric properties of this compound in various solvents and under different pH conditions, offering valuable data and standardized experimental protocols for professionals in research and development.

Core Quantitative Data

The spectrophotometric characteristics of this compound are crucial for its quantification and analysis in various matrices. The maximum absorption wavelength (λmax) and the molar absorptivity (ε) are key parameters that vary with the solvent and the pH of the solution.

Solvent/ConditionWavelength of Maximum Absorbance (λmax)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)
Water~520 nm[1][2]Data not available
Methanol~523.4 nm[3]Data not available
Acetone~528 nmData not available
Dimethylformamide (DMF)~520 nmData not available
Aqueous solution at pH 3~520 nm[4]Data not available

Note: While several sources confirm the λmax values, specific molar absorptivity values under these conditions were not explicitly available in the reviewed literature. The determination of molar absorptivity is detailed in the experimental protocols below.

Experimental Protocols

The following sections provide detailed methodologies for the preparation of this compound solutions and the determination of its absorption spectrum using UV-Vis spectrophotometry.

Preparation of Stock and Working Solutions

A standard stock solution is required for the preparation of working solutions of varying concentrations.

Materials:

  • This compound (Acid Red 27) powder (Molecular Weight: 604.47 g/mol )[5]

  • Volumetric flasks (100 mL and 1000 mL)

  • Analytical balance

  • Solvent (e.g., deionized water, methanol)

  • Appropriate buffer solutions (e.g., acetate (B1210297) buffer for pH 3)

Procedure for a 1000 mg/L Stock Solution:

  • Accurately weigh 0.1 g of this compound powder using an analytical balance.[4]

  • Quantitatively transfer the powder to a 100 mL volumetric flask.

  • Add a small amount of the desired solvent (e.g., 10 mL of ethanol (B145695) for initial dissolution if preparing an aqueous stock) to dissolve the powder.[4]

  • Once dissolved, dilute the solution to the 100 mL mark with the final solvent (e.g., distilled water).[4]

  • This stock solution has a concentration of 1000 mg/L.

  • Working solutions of lower concentrations can be prepared by serial dilution of the stock solution.

Determination of Absorption Spectrum

This protocol outlines the steps to obtain the absorption spectrum and determine the λmax of this compound.

Instrumentation:

  • UV-Vis Spectrophotometer (e.g., Shimadzu UV-1601PC, PERKIN-ELMER LAMDA 35)[3][4]

  • Quartz or plastic cuvettes (typically 1 cm path length)[6]

Procedure:

  • Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

  • Prepare a blank solution containing only the solvent or buffer used to prepare the this compound sample.[1]

  • Set the spectrophotometer to scan a wavelength range, typically from 400 nm to 700 nm for colored dyes.[6]

  • Fill a cuvette with the blank solution and place it in the spectrophotometer to zero the instrument (baseline correction).

  • Rinse the cuvette with the this compound working solution and then fill it with the sample.

  • Place the sample cuvette in the spectrophotometer and initiate the scan.

  • The resulting spectrum will show the absorbance of the dye at different wavelengths. The peak of this spectrum corresponds to the λmax.[6]

Investigation of the Effect of pH

The absorption properties of this compound are influenced by the pH of the solution. Studies have shown that maximum absorption is observed at pH 3.[4]

Materials:

  • This compound stock solution

  • Buffer solutions of various pH values (e.g., acetate buffer for pH 2-6, phosphate (B84403) buffer for pH 6-8)

  • pH meter

Procedure:

  • Prepare a series of this compound solutions at a constant concentration but with varying pH values by diluting the stock solution in different buffer solutions.

  • For each pH, determine the absorption spectrum using the protocol described in section 2.

  • Compare the spectra to observe any shifts in λmax and changes in absorbance intensity.

  • A plot of absorbance at λmax versus pH can be generated to identify the optimal pH for maximum absorbance. Research indicates this to be around pH 3.[4]

Determination of Molar Absorptivity (ε)

The molar absorptivity is a measure of how strongly a chemical species absorbs light at a given wavelength and can be determined using the Beer-Lambert Law (A = εbc).

Procedure:

  • Prepare a series of at least five standard solutions of this compound with known concentrations from the stock solution.

  • Measure the absorbance of each standard solution at the predetermined λmax using the spectrophotometer.

  • Plot a calibration curve of absorbance (y-axis) versus concentration (x-axis).

  • The plot should be linear and pass through the origin.

  • Determine the slope of the line of best fit.

  • According to the Beer-Lambert Law, the slope of this line is equal to the molar absorptivity (ε) if the path length (b) of the cuvette is 1 cm.[6]

Mandatory Visualizations

Experimental Workflow for Spectrophotometric Analysis

The following diagram illustrates the logical workflow for determining the absorption spectrum of this compound.

experimental_workflow cluster_prep Solution Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Processing & Analysis stock Prepare Stock Solution (e.g., 1000 mg/L) working Prepare Working Solutions (Serial Dilution) stock->working Dilute blank Prepare & Measure Blank (Solvent/Buffer) working->blank measure Measure Absorbance of Working Solutions spectrum Generate Absorption Spectrum measure->spectrum beer_plot Plot Absorbance vs. Concentration (Beer-Lambert Plot) measure->beer_plot lambda_max Determine λmax spectrum->lambda_max molar_abs Calculate Molar Absorptivity (ε) beer_plot->molar_abs

Caption: Workflow for determining the absorption spectrum and molar absorptivity of this compound.

References

Toxicological Profile of Amaranth (E123): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of Amaranth (B1665344) (E123), a synthetic red azo dye. The information is compiled from various scientific studies and regulatory assessments to support research and professional evaluation of this colorant.

Executive Summary

Amaranth (E123), also known as FD&C Red No. 2, is a synthetic azo dye that has been subject to extensive toxicological evaluation. While it is approved for limited use in certain food products in the European Union, it has been banned in the United States since 1976 due to safety concerns, particularly regarding its carcinogenicity. This guide summarizes key findings on its acute, sub-chronic, and chronic toxicity, as well as its genotoxic, carcinogenic, and reproductive effects. The metabolism of Amaranth primarily involves azo reduction by gut microbiota into aromatic amines. Notably, there is a significant distinction in the scientific literature between the synthetic dye Amaranth (E123) and extracts from the Amaranthus plant genus, with the latter showing various bioactive properties, including anti-inflammatory effects, that are not attributed to the dye itself.

Chemical and Physical Properties

PropertyValue
Common Names Amaranth, FD&C Red No. 2, C.I. Food Red 9, E123
Chemical Name Trisodium (4E)-3-oxo-4-[(4-sulfonato-1-naphthyl)hydrazono]naphthalene-2,7-disulfonate
CAS Number 915-67-3
Molecular Formula C₂₀H₁₁N₂Na₃O₁₀S₃
Molecular Weight 604.47 g/mol
Appearance Reddish-brown, dark red to purple water-soluble powder
Solubility Soluble in water

Toxicological Data

The toxicological data for Amaranth (E123) is summarized in the following tables, covering acceptable daily intake, acute toxicity, and no-observed-adverse-effect levels from various studies.

Acceptable Daily Intake (ADI)
Regulatory BodyADI (mg/kg bw/day)Year EstablishedBasis for ADI
SCF 0-0.8198490-day rat study
JECFA 0-0.51984Long-term carcinogenicity study in rats
EFSA 0.152010Point of departure of 15 mg/kg bw/day from a 2-year study and reproductive/developmental toxicity studies, with an uncertainty factor of 100
Acute Toxicity
SpeciesRouteLD₅₀ (mg/kg bw)Reference
RatOral> 2000Krishnamurthy et al., 2023[1]
No-Observed-Adverse-Effect Level (NOAEL)
SpeciesStudy DurationNOAEL (mg/kg bw/day)Key FindingsReference
RatSub-chronic (28-day)1000No adverse effects observed.Krishnamurthy et al., 2023[1]
RatChronic (1-year)180No adverse effects observed.Krishnamurthy et al., 2023[1]
RatLong-term (in utero exposure)Not establishedIncreased incidence of renal calcification and pelvic epithelial hyperplasia in females at all treated doses (50, 250, and 1250 mg/kg/day).Clode et al., 1987[2]

Metabolism

The primary metabolic pathway for Amaranth (E123) in mammals is the reductive cleavage of the azo bond (–N=N–) by the gut microflora. This process is carried out by bacterial azoreductases and results in the formation of aromatic amines. The main metabolites identified are 1-aminonaphthalene-4-sulfonic acid (naphthionic acid) and 1-amino-2-hydroxynaphthalene-3,6-disulfonic acid.[3] These metabolites can then be absorbed systemically to a certain extent.

Metabolism Amaranth Amaranth (E123) AzoBond Azo Bond (-N=N-) Amaranth->AzoBond Contains Metabolite1 1-aminonaphthalene-4-sulfonic acid (Naphthionic Acid) AzoBond->Metabolite1 Reductive Cleavage Metabolite2 1-amino-2-hydroxynaphthalene-3,6-disulfonic acid AzoBond->Metabolite2 Reductive Cleavage GutMicroflora Gut Microflora (Azoreductases) GutMicroflora->AzoBond Acts on

Metabolic pathway of Amaranth (E123) via azo reduction by gut microflora.

Toxicological Endpoints

Carcinogenicity

The carcinogenic potential of Amaranth (E123) has been a subject of controversy. Early studies in the 1970s suggested a link to cancer in laboratory animals, which led to its ban in the United States.[4] However, a long-term toxicity study by Clode et al. (1987) concluded that Amaranth fed to rats at doses up to 1250 mg/kg/day did not have a carcinogenic effect.[2] The International Agency for Research on Cancer (IARC) has classified Amaranth as a Group 3 carcinogen, meaning it is "not classifiable as to its carcinogenicity to humans" due to inadequate evidence in humans and limited or inadequate evidence in experimental animals.

Genotoxicity

The genotoxicity of Amaranth (E123) has been evaluated in numerous assays. A study by Jabeen and Rahman demonstrated a genotoxic effect in Saccharomyces cerevisiae at a concentration of 1,250 μg/mL.[5] However, another study showed that while Amaranth and its metabolites can cause transient DNA damage in the colon of mice, this did not translate into stable genotoxic lesions in the gut micronucleus assay at doses up to 2000 mg/kg.

Reproductive and Developmental Toxicity

Studies on the reproductive and developmental effects of Amaranth have yielded mixed results. A long-term study by Collins et al. (1975) investigated the effects of dietary Amaranth on rat reproduction.[6] The study by Clode et al. (1987), which included in utero exposure, found that at the highest dose (1250 mg/kg/day), rats produced more pups, but the average pup weight was lower than in the control group.[2] No teratogenic effects were observed in this study.

Cellular Signaling Pathways

A thorough review of the scientific literature reveals a lack of evidence for the direct modulation of specific cellular signaling pathways, such as NF-κB, MAPK, or apoptosis pathways, by the synthetic dye Amaranth (E123) itself. It is crucial to distinguish the synthetic colorant from extracts of the Amaranthus plant genus. Studies on Amaranthus plant extracts have shown various biological activities, including anti-inflammatory effects through the inhibition of the NF-κB signaling pathway and induction of apoptosis in cancer cell lines.[7][8][9][10][11][12] These effects are attributed to the bioactive compounds present in the plant, such as peptides and phenolic compounds, and should not be extrapolated to the synthetic azo dye Amaranth (E123). One study did report an interaction between Amaranth dye and DNA in vitro, suggesting an intercalative binding mode, but this has not been linked to a specific signaling cascade in a cellular context.[4][13]

Experimental Protocols

The toxicological evaluation of Amaranth (E123) has often followed standardized guidelines from the Organisation for Economic Co-operation and Development (OECD). Below are generalized experimental workflows based on these guidelines.

Chronic Oral Toxicity Study (based on OECD 452)

A chronic oral toxicity study aims to characterize the toxicological profile of a substance following prolonged and repeated exposure.

ChronicToxicityWorkflow cluster_prep Preparation Phase cluster_exposure Exposure Phase (e.g., 1 year) cluster_analysis Analysis Phase AnimalSelection Animal Selection (e.g., Wistar Rats) Acclimatization Acclimatization (min. 7 days) AnimalSelection->Acclimatization GroupAssignment Random Group Assignment (e.g., 4 groups, 20/sex/group) Acclimatization->GroupAssignment DoseSelection Dose Level Selection (Control + min. 3 doses) GroupAssignment->DoseSelection DailyDosing Daily Oral Administration (Gavage, Diet, or Water) DoseSelection->DailyDosing ClinicalObs Daily Clinical Observations BodyWeight Weekly Body Weight & Food/Water Intake HemaClinChem Periodic Hematology & Clinical Chemistry Necropsy Gross Necropsy HemaClinChem->Necropsy OrganWeights Organ Weight Measurement Necropsy->OrganWeights Histopathology Histopathological Examination OrganWeights->Histopathology DataAnalysis Statistical Data Analysis & NOAEL Determination Histopathology->DataAnalysis

Generalized workflow for a chronic oral toxicity study based on OECD Guideline 452.

Methodology Details (based on Krishnamurthy et al., 2023[1] and OECD 452 Guideline[14]):

  • Test Species: Wistar rats (100 males and 100 females).

  • Group Size: 40 rats per group (20 males and 20 females).

  • Dose Groups: Control (distilled water) and three dose levels (e.g., 45, 90, and 180 mg/kg bw/day).

  • Administration: Once daily oral gavage.

  • Duration: One year.

  • Observations: Daily clinical signs, weekly body weight and food consumption.

  • Clinical Pathology: Hematology and clinical chemistry at termination.

  • Pathology: Gross necropsy and histopathological examination of major organs.

Acute Oral Toxicity Study (based on OECD 423)

This study provides information on the hazards of acute oral exposure to a substance.

Methodology Details (based on Krishnamurthy et al., 2023[1] and OECD 423 Guideline[15]):

  • Test Species: Wistar albino rats (female only, as they are generally more sensitive).

  • Group Size: 3 animals per step.

  • Procedure: A stepwise procedure is used with a starting dose (e.g., 2000 mg/kg). The outcome of the first step determines the next step (e.g., dosing at a lower, higher, or the same dose).

  • Administration: Single oral dose via gavage.

  • Observation Period: 14 days.

  • Endpoints: Mortality, clinical signs of toxicity, and body weight changes. Gross necropsy is performed at the end of the study.

Conclusion

The toxicological profile of Amaranth (E123) is complex and has led to differing regulatory statuses globally. The established ADI by EFSA is 0.15 mg/kg bw/day. While acute toxicity is low, long-term studies in rats have raised concerns about renal effects, even at the lowest doses tested, making it difficult to establish a clear no-untoward-effect level in some studies. The primary metabolic pathway is through azo reduction by gut microbiota, leading to the formation of sulfonated aromatic amines. There is currently no direct scientific evidence to suggest that Amaranth (E123) modulates key cellular signaling pathways, a point of distinction from the bioactive properties reported for extracts of the Amaranthus plant. Researchers and professionals in drug development should consider the existing toxicological database and the specific regulatory landscape when evaluating the use of this colorant.

References

Regulatory Status of FD&C Red No. 2: A Technical Guide for Researchers in the USA and Europe

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Toxicological Data and Regulatory Divergence of a Controversial Color Additive

FD&C Red No. 2, also known as amaranth (B1665344) (E123 in Europe), is a synthetic azo dye that has been the subject of significant scientific and regulatory scrutiny for decades. Its divergent regulatory status in the United States and Europe presents a compelling case study in risk assessment and food safety policy. This technical guide provides a comprehensive overview of the regulatory landscape, the key toxicological studies that have shaped these differing decisions, and the experimental methodologies employed in those seminal assessments.

Current Regulatory Status

The regulatory pathways for FD&C Red No. 2 have diverged significantly between the United States and Europe, leading to a ban in the former and restricted use in the latter.

United States

In the United States, FD&C Red No. 2 is banned for use in food, drugs, and cosmetics. The U.S. Food and Drug Administration (FDA) terminated its provisional listing in 1976.[1][2] This decision was based on unresolved safety questions, particularly concerning the potential for carcinogenicity.[2] The FDA concluded that the available studies did not provide sufficient evidence to establish the safety of the color additive, leading to its delisting.[2]

Europe

In the European Union, amaranth (designated as E123) is a permitted food additive, but its use is highly restricted. It is authorized only for specific food categories, primarily aperitif wines and fish roe.[3] The European Food Safety Authority (EFSA) re-evaluated the safety of amaranth in 2010 and, while concluding that it is not genotoxic or carcinogenic, established a lower Acceptable Daily Intake (ADI) of 0.15 mg/kg of body weight per day.[3][4] This decision was based on a comprehensive review of the available toxicological data, with particular attention to a 2-year rat study and studies on reproductive and developmental toxicity.[4]

Key Toxicological Studies and Quantitative Data

Carcinogenicity and Chronic Toxicity Studies

Concerns about the potential carcinogenicity of FD&C Red No. 2 were a primary driver of the regulatory actions in the USA.

StudyAnimal ModelDosage LevelsDurationKey FindingsNOAEL/LOAEL
Andrianova (1970) (Russian Study) RatsNot specified in available summariesNot specified in available summariesReported to show an increase in tumors.Not established
FDA Chronic Feeding Studies (1970s) RatsNot specified in available summariesLong-termInconclusive results regarding carcinogenicity.Not established
Clode et al. (1987) Rats (exposed in utero)0, 50, 250, 1250 mg/kg bw/day111 weeks (males), 112 weeks (females)No carcinogenic effect observed. Increased incidence of renal calcification and pelvic epithelial hyperplasia in females at all treated doses.[5]A no-untoward-effect level could not be established due to renal effects in females.[5]
Reproductive and Developmental Toxicity Studies

EFSA's 2010 re-evaluation placed significant weight on studies examining the reproductive and developmental effects of amaranth.

StudyAnimal ModelDosage LevelsGestation Days of AdministrationKey FindingsNOAEL
Khera et al. (1974) RatsUp to 264 mg/kg bw/dayNot specified in available summariesNo teratogenic or adverse effects on embryo-fetal development.Not established from available summary
Collins et al. (1976) Osborne-Mendel & Charles River Rats200 mg/kg bw/dayDays 0-19, 6-15, or 7-9No significant increases in skeletal or visceral abnormalities.[6] Some increase in resorptions in Charles River strain, but concluded to be not biologically significant.[6][7]Not established from available summary
EFSA (2010) Review Multiple species (rats, mice, rabbits)VariousVariousEstablished a point of departure for the ADI based on reproductive and developmental toxicity data.15 mg/kg bw/day (Point of Departure for ADI)[4]

Experimental Protocols of Key Studies

Understanding the methodologies of the key toxicological studies is crucial for a critical evaluation of the data.

Long-Term Toxicity/Carcinogenicity Study (Clode et al., 1987)
  • Objective: To assess the long-term toxicity and carcinogenicity of amaranth in rats with in utero exposure.

  • Animal Model: Rats.

  • Experimental Design:

    • Parental generation (F0) was exposed to amaranth in the diet for 60 days before mating.

    • The offspring (F1 generation) were exposed to the same dietary dose levels in utero and throughout their lifespan.

    • Four dose groups: 0 (control), 50, 250, and 1250 mg/kg body weight/day.

    • Duration of exposure for the F1 generation was 111 weeks for males and 112 weeks for females.[5]

  • Endpoints Measured:

    • Fertility and reproductive performance of the F0 generation.

    • Mortality, clinical signs, body weight, and food consumption of the F1 generation.

    • Hematology and serum chemistry.

    • Gross necropsy and histopathological examination of a comprehensive range of tissues.

    • Tumor incidence.

Teratological Evaluation (Collins et al., 1976)
  • Objective: To evaluate the teratogenic potential of FD&C Red No. 2 in rats.

  • Animal Model: Osborne-Mendel and Charles River strain rats.[6]

  • Experimental Design:

    • A collaborative study involving three laboratories (FDA, Industrial Bio-Test Laboratories, and the National Center for Toxicological Research).[6][7]

    • Dams were administered FD&C Red No. 2 by gavage at a dose of 200 mg/kg body weight/day.[6][7]

    • Dosing occurred during different periods of gestation: days 0-19, 6-15, or 7-9.[6][7]

    • A control group received the vehicle.

  • Endpoints Measured:

    • Maternal observations (body weight, clinical signs).

    • Litter parameters (number of implantations, resorptions, live and dead fetuses).

    • Fetal parameters (body weight, external, visceral, and skeletal examinations for abnormalities).

Visualizations

Regulatory Decision Pathway for FD&C Red No. 2 in the USA

US_Regulatory_Pathway A Early Use and Provisional Listing B Reports of Potential Carcinogenicity (e.g., Russian Study) A->B C FDA Conducts Chronic Toxicity/Carcinogenicity Studies B->C D Studies Deemed Inconclusive to Establish Safety C->D E Application of the Delaney Clause Principle (Precautionary Approach) D->E F Termination of Provisional Listing (1976) E->F G FD&C Red No. 2 Banned in Food, Drugs, and Cosmetics F->G

Caption: Regulatory decision pathway for FD&C Red No. 2 in the USA.

Regulatory Re-evaluation Pathway for Amaranth (E123) in Europe

EU_Regulatory_Pathway A Permitted Use in Specific Food Categories B Mandatory Re-evaluation of All Food Additives A->B C EFSA Scientific Opinion on Amaranth (2010) B->C D Review of Toxicological Database (Carcinogenicity, Reproductive & Developmental Toxicity) C->D E Conclusion: Not Genotoxic or Carcinogenic D->E F Identification of a New Point of Departure (15 mg/kg bw/day) D->F H Continued Restricted Use with Updated Safety Assessment E->H G Establishment of a Lower ADI (0.15 mg/kg bw/day) F->G G->H

Caption: Regulatory re-evaluation pathway for Amaranth (E123) in Europe.

Experimental Workflow for a Chronic Toxicity/Carcinogenicity Study

Chronic_Toxicity_Workflow cluster_0 Pre-study Phase cluster_1 In-life Phase cluster_2 Post-life Phase A Animal Acclimatization B Randomization into Dose Groups A->B C Daily Dosing (e.g., in diet) B->C D Regular Observations (Clinical Signs, Body Weight, Food Consumption) E Periodic Hematology and Serum Chemistry F Terminal Sacrifice D->F End of Study (e.g., 2 years) G Gross Necropsy F->G H Histopathological Examination of Tissues G->H I Data Analysis and Interpretation (Tumor Incidence, Organ Toxicity) H->I

Caption: Generalized experimental workflow for a chronic toxicity study.

Conclusion

The regulatory history of FD&C Red No. 2 / Amaranth (E123) underscores the evolving nature of toxicological science and risk assessment. In the United States, a precautionary approach in the face of inconclusive carcinogenicity data led to a complete ban. In contrast, the European Union, through a more recent and comprehensive re-evaluation, has permitted its continued, albeit restricted, use with a stringently revised ADI based on non-cancer endpoints. For researchers and professionals in drug development and food science, this divergence highlights the critical importance of understanding the specific toxicological endpoints that drive regulatory decisions in different jurisdictions. A thorough appreciation of the historical and current scientific evidence is paramount for navigating the complex global regulatory landscape for color additives and other food ingredients.

References

The In Vivo Metabolism of Amaranth Red 2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolism of Amaranth (B1665344) Red 2 (also known as Amaranth or FD&C Red No. 2), an azo dye that has been used as a coloring agent in food, drugs, and cosmetics. Understanding the metabolic fate of this compound is crucial for assessing its toxicological profile and potential impact on human health.

Introduction to Amaranth Red 2

This compound is a synthetic red azo dye.[1] Historically, it was widely used in various consumer products. However, concerns about its safety, potentially linked to its metabolic byproducts, led to its ban in the United States by the Food and Drug Administration (FDA) in 1976.[1] The metabolism of this compound is a key factor in its toxicological evaluation, as the parent compound may be less of a concern than the metabolites it forms in the body.

In Vivo Metabolism of this compound

The primary metabolic pathway for this compound in vivo is the reductive cleavage of the azo bond.[2][3] This biotransformation is predominantly carried out by azoreductases produced by microorganisms residing in the gut.[2][3][4][5] The role of mammalian hepatic azoreductases in the metabolism of this particular dye is considered to be minimal.[3]

Role of Gut Microbiota

The intestinal microbiota plays a critical role in the breakdown of this compound.[2][4] Various bacterial species present in the gut possess the enzymatic machinery to reduce the azo linkage, leading to the formation of aromatic amines.[2][4] This microbial-mediated metabolism is a common feature of azo dyes and is a significant consideration in their safety assessment.[2][6]

Key Metabolites

The reductive cleavage of this compound yields two primary aromatic amine metabolites:

  • 1-amino-4-naphthalene sulfonic acid (also known as naphthionic acid)

  • 1-amino-2-hydroxy-3,6-naphthalene disulfonic acid (also referred to as R-amino salt)[3]

The formation of these metabolites is a crucial step in the toxicokinetics of this compound, as they are systemically absorbed to varying degrees and may exert biological effects.[3]

Quantitative Data on this compound Metabolites

The following tables summarize the available data on the absorption and excretion of this compound and its key metabolites.

Compound Description Findings References
This compoundParent Azo DyePoorly absorbed in its intact form. The majority is metabolized by gut microbiota.[3]
1-amino-4-naphthalene sulfonic acidMetaboliteAbsorbed from the gut to a notable extent. Following oral administration in rats, approximately 18% is absorbed. It has been detected in the urine and feces of rats fed Amaranth.[3]
1-amino-2-hydroxy-3,6-naphthalene disulfonic acidMetabolitePoorly absorbed from the gastrointestinal tract.[3]

Experimental Protocols

Detailed experimental protocols from the cited literature are not fully available. However, a generalized methodology for studying the in vivo metabolism of this compound in a rodent model can be outlined as follows.

Animal Model and Administration
  • Species: Wistar rats are a commonly used model.[7][8]

  • Administration: this compound can be administered through various routes, including gavage, in drinking water, or mixed into the diet.[3][9] Dosages in studies have ranged from 50 to 1250 mg/kg body weight per day.[7][8]

Sample Collection
  • Urine and Feces: Samples are collected at timed intervals to analyze for the parent compound and its metabolites.

  • Blood: Blood samples can be collected to determine the plasma concentration of absorbed metabolites.

  • Tissues: At the end of the study, tissues such as the liver and kidneys may be collected for histopathological analysis.[8]

Analytical Methods
  • High-Performance Liquid Chromatography (HPLC): HPLC is a common technique used for the separation and quantification of this compound and its metabolites in biological samples.[10]

  • Mass Spectrometry (MS): LC-MS can be used for the definitive identification of metabolites.[11]

  • Spectrophotometry: This method can be used for the quantification of the dye.[10]

Visualizations

Metabolic Pathway of this compound

metabolic_pathway Amaranth This compound Metabolites Aromatic Amine Metabolites Amaranth->Metabolites Gut Microbiota Azoreductases Metabolite1 1-amino-4-naphthalene sulfonic acid Metabolites->Metabolite1 Metabolite2 1-amino-2-hydroxy-3,6- naphthalene disulfonic acid Metabolites->Metabolite2 Absorption Systemic Absorption Metabolite1->Absorption Excretion Excretion Metabolite2->Excretion Poorly Absorbed Absorption->Excretion Urine

Caption: Metabolic pathway of this compound in vivo.

Generalized Experimental Workflow

experimental_workflow start Start: In Vivo Study animal_model Select Animal Model (e.g., Rats) start->animal_model administration Administer this compound (e.g., Gavage, Diet) animal_model->administration sample_collection Sample Collection (Urine, Feces, Blood) administration->sample_collection extraction Extraction of Dye and Metabolites sample_collection->extraction analysis Analytical Quantification (e.g., HPLC, LC-MS) extraction->analysis data_analysis Data Analysis and Interpretation analysis->data_analysis conclusion Conclusion on Metabolic Fate data_analysis->conclusion

Caption: Generalized workflow for an in vivo metabolism study.

Toxicological Implications

The metabolism of this compound into aromatic amines is a significant factor in its toxicological profile. Some aromatic amines are known to be genotoxic or carcinogenic.[2] The potential for this compound and its metabolites to interact with cellular macromolecules and signaling pathways has been a subject of research. For instance, studies have suggested that Amaranth may enhance the activity of enzymes like aryl hydrocarbon hydroxylase and guanylate cyclase, which have been linked to carcinogenesis.[12]

Conclusion

The in vivo metabolism of this compound is primarily a process of reductive cleavage of its azo bond by the gut microbiota, leading to the formation of aromatic amine metabolites. The differential absorption of these metabolites, particularly the systemic uptake of 1-amino-4-naphthalene sulfonic acid, is a key aspect of its toxicokinetics. This guide provides a foundational understanding for researchers and professionals involved in drug development and safety assessment, highlighting the critical role of metabolism in evaluating the potential risks associated with azo dyes.

References

The Carcinogenic Potential of Amaranth (FD&C Red No. 2): A Technical Review of the Evidence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the carcinogenic potential of Amaranth, also known as FD&C Red No. 2. Banned for use in food, drugs, and cosmetics in the United States by the Food and Drug Administration (FDA) in 1976 due to safety concerns, Amaranth's toxicological profile remains a subject of scientific interest.[1] This document summarizes key long-term animal carcinogenicity studies, details experimental methodologies, and explores the metabolic pathways and genotoxic potential of Amaranth and its byproducts. Quantitative data from pivotal studies are presented in structured tables for comparative analysis. Furthermore, this guide visualizes the primary metabolic pathway of Amaranth and a plausible signaling cascade associated with its potential carcinogenic effects using the DOT language for graph visualization.

Introduction

Amaranth (Trisodium (4E)-3-oxo-4-[(4-sulfonate-1-naphthyl)hydrazono]naphthalene-2,7-disulfonate) is a synthetic azo dye.[2] For many years, it was widely used to impart a red color to a variety of products. However, concerns regarding its safety emerged, culminating in a ban by the U.S. FDA in 1976. This decision was predicated on a study that indicated a statistically significant increase in malignant tumors in female rats administered high doses of the dye.[2] This guide serves as a technical resource for researchers by consolidating and critically evaluating the scientific literature on the carcinogenic potential of Amaranth.

Long-Term Animal Carcinogenicity Studies

The carcinogenic potential of Amaranth has been investigated in several long-term studies using various animal models, primarily rats and mice. The results of these studies have been conflicting, contributing to the ongoing scientific debate.

Key Studies with Positive or Equivocal Findings

One of the most influential studies was conducted by Andrianova (1970), which reported a significant increase in tumors in rats fed a diet containing Amaranth. Another pivotal study, conducted by the FDA in the mid-1970s, also found a statistically significant increase in malignant tumors in female rats, which ultimately led to the ban of the substance in the United States.[2]

Table 1: Summary of Carcinogenicity Studies with Positive or Equivocal Findings for Amaranth Red 2

Reference Species (Strain) Sex Route of Administration Dose Levels Duration Key Findings
Andrianova (1970)Rats (Non-inbred)Not SpecifiedDiet2% (20,000 ppm)33 months15 malignant tumors in 13 out of 48 treated rats; 0 tumors in the control group.
FDA Study (mid-1970s)RatsFemaleDietHigh dosage (Specifics not readily available in public documents)Long-termA statistically significant increase in the incidence of malignant tumors.
Key Studies with Negative Findings

Conversely, several other long-term studies on Amaranth have reported no significant increase in tumor incidence. A notable study by Clode et al. (1987) in rats, which included in utero exposure, found no carcinogenic effect at the tested doses.

Table 2: Summary of Carcinogenicity Studies with Negative Findings for this compound

Reference Species (Strain) Sex Route of Administration Dose Levels (mg/kg/day) Duration Key Findings
Clode et al. (1987)Rats (Wistar)Male & FemaleDiet50, 250, 1250111 weeks (males), 112 weeks (females)No carcinogenic effect observed. Increased incidence of renal calcification and pelvic epithelial hyperplasia in females at all doses.
Mannell et al. (1958)RatsNot SpecifiedDiet/Gavage300-40,000 ppm> 1-2 yearsNo tumors attributed to the colorant.
Willheim and Ivy (1953)Rats & MiceNot SpecifiedDiet/GavageNot Specified> 1-2 yearsNo tumors attributed to the colorant.

Experimental Protocols

Andrianova (1970) Study
  • Test Substance: Pure Amaranth

  • Animal Model: 48 non-inbred rats.

  • Dosing Regimen: Amaranth was administered at a concentration of 2% in the diet (20,000 ppm).

  • Control Group: An untreated control group was used.

  • Duration: The study was conducted over a period of 33 months.

  • Endpoint: Observation of tumor development.

Clode et al. (1987) Study
  • Test Substance: Amaranth

  • Animal Model: Wistar rats. The study included an in utero exposure phase where the parental generation was exposed for 60 days before mating. The F1 generation was then used for the long-term study.

  • Dosing Regimen: Amaranth was incorporated into the diet to provide daily intakes of 0 (control), 50, 250, or 1250 mg/kg body weight.

  • Control Group: A control group of 90 rats of each sex received the basal diet.

  • Treated Groups: 54 rats of each sex per dose group.

  • Duration: Males were treated for 111 weeks, and females for 112 weeks after weaning.

  • Endpoints: Fertility, hematological parameters, serum chemistry, and incidence of tumors. Histopathological examinations were also performed.

Metabolism and Genotoxicity

Metabolic Pathway

The primary metabolic pathway for Amaranth, like other azo dyes, involves the reductive cleavage of the azo bond. This process is primarily carried out by azoreductase enzymes produced by the gut microbiota. The breakdown of Amaranth yields aromatic amines, specifically sodium naphthionate and R-amino salt (1-amino-2-hydroxy-3,6-naphthalenedisulfonic acid). These metabolites are then absorbed and excreted.

Metabolism cluster_Gut Gut Microbiota Amaranth Amaranth (FD&C Red No. 2) AzoReduction Azo Bond Cleavage (Azoreductase) Amaranth->AzoReduction Metabolism Metabolites Aromatic Amine Metabolites Naphthionate Sodium Naphthionate Metabolites->Naphthionate RAminoSalt R-Amino Salt Metabolites->RAminoSalt AzoReduction->Metabolites

Figure 1: Metabolic breakdown of this compound in the gut.
Genotoxicity Profile

Amaranth has generally tested negative in a variety of genotoxicity assays, including the Ames test for bacterial mutagenicity and the mouse dominant lethal assay. However, some of its metabolites have shown potential for genotoxic activity in certain test systems. For instance, the R-amino salt metabolite demonstrated a dose-related increase in mutation frequency in the mouse lymphoma assay.

Table 3: Summary of Genotoxicity Studies for this compound and its Metabolites

Assay Type Test Substance Result Reference
Ames TestAmaranthNegativeAuletta et al. (1977); Brown et al. (1978)
Mouse Dominant Lethal AssayAmaranthNegativeArnold et al. (1976)
Cell Transformation AssayAmaranthNegativeCasto (1983)
Mouse Lymphoma AssayR-amino saltPositivePalmer et al. (1979)
In vivo Gut Micronucleus TestAmaranthNegativePoul et al. (2009)

Potential Signaling Pathways in Carcinogenesis

While the precise molecular mechanisms underlying the potential carcinogenicity of this compound are not fully elucidated, a plausible pathway involves the generation of oxidative stress by its metabolites, leading to chronic inflammation and subsequent cellular damage. The aromatic amine metabolites can undergo further metabolic activation, potentially forming reactive intermediates that can adduct to DNA and proteins. This can trigger a cascade of cellular events, including the activation of pro-inflammatory signaling pathways like NF-κB, which in turn can promote cell proliferation and inhibit apoptosis, creating a microenvironment conducive to tumorigenesis.

Signaling_Pathway Amaranth Amaranth Metabolites (e.g., Sodium Naphthionate) ROS Reactive Oxygen Species (ROS) Generation Amaranth->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress NFkB NF-κB Activation OxidativeStress->NFkB Inflammation Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB->Inflammation CellProliferation Increased Cell Proliferation NFkB->CellProliferation Apoptosis Inhibition of Apoptosis NFkB->Apoptosis Tumorigenesis Tumorigenesis Inflammation->Tumorigenesis CellProliferation->Tumorigenesis Apoptosis->Tumorigenesis

Figure 2: Plausible signaling pathway for Amaranth-induced carcinogenesis.

Conclusion

The available scientific evidence on the carcinogenic potential of this compound is complex and, in some aspects, contradictory. While several long-term animal studies have not demonstrated a carcinogenic effect, the findings from the Andrianova (1970) study and the FDA study from the mid-1970s provided sufficient concern to lead to its ban in the United States. The genotoxicity of Amaranth itself appears to be low, but its metabolites warrant further investigation. The proposed mechanism involving oxidative stress and inflammation provides a plausible, yet not fully confirmed, explanation for the observed tumorigenic effects in some studies. For drug development professionals, the history of Amaranth serves as a critical case study in the regulatory evaluation of color additives and the importance of thorough toxicological assessment. Further research, particularly employing modern molecular techniques, would be beneficial to definitively elucidate the carcinogenic risk of Amaranth and its metabolites to humans.

References

Amaranth Red 2 as a biological stain

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Amaranth (B1665344) (Acid Red 27) as a Biological Stain

Introduction

Amaranth, also known by a variety of synonyms including FD&C Red No. 2, Acid Red 27, and C.I. 16185, is a synthetic anionic azo dye.[1][2] Developed in 1878 from coal tar, it was widely used as a colorant in foods, drugs, and cosmetics.[1][3] However, in 1976, the U.S. Food and Drug Administration (FDA) banned its use in these products due to concerns over its carcinogenic potential, a decision based on studies linking high doses to malignant tumors in female rats.[2][4]

While its primary historical application was as a colorant, Amaranth has seen limited and niche use as a biological stain.[3] This guide provides a comprehensive technical overview of Amaranth's properties, evaluates its suitability for biological staining applications based on available scientific literature, and details safety considerations critical for researchers, scientists, and drug development professionals. The information presented highlights both the theoretical potential and the practical limitations of using this compound in a laboratory setting.

Physicochemical Properties

Amaranth is a dark, reddish-purple powder that is soluble in water and glycerol (B35011) but insoluble in most organic solvents.[1][3] As an anionic dye, its staining properties are based on electrostatic interactions with positively charged components in biological tissues, such as proteins in the cytoplasm and nucleus.[3]

Table 1: Chemical Identity of Amaranth

PropertyValueSource(s)
IUPAC NameTrisodium (4E)-3-oxo-4-[(4-sulfonate-1-naphthyl)hydrazono]naphthalene-2,7-disulfonate[2]
Common SynonymsFD&C Red No. 2, Acid Red 27, C.I. 16185, E123, Azorubin S[1][2][4]
CAS Number915-67-3[1]
Chemical FormulaC₂₀H₁₁N₂Na₃O₁₀S₃[2]
Molecular Weight604.47 g/mol [2]

Table 2: Spectroscopic and Physical Properties of Amaranth

PropertyValueSource(s)
AppearanceDark red to purple, water-soluble powder or granules[2][3]
Absorption Max (λmax) in Water~520 nm[2][3][4]
Solubility in Water72 mg/ml at 26° C[3]
pH of 1% Solution~10.8[3][5]
Melting PointDecomposes at 120 °C without melting[2]

Applications in Biological Staining

The literature describes Amaranth as a potentially useful cytoplasmic and nuclear dye for histological applications, though specific, validated protocols are scarce.[3] Its anionic nature suggests it would behave similarly to other acid dyes like Eosin, staining basic cellular components such as cytoplasm, collagen, and muscle fibers. Its most concrete cited use is for the microscopic visualization of crop contraction in blowflies and as a tracking dye in electrophoresis.[3]

Experimental Protocol: General Histological Staining (Hypothetical)

This protocol is a generalized procedure based on the properties of an acid dye. It is intended as a starting point for investigation and has not been validated from cited literature for Amaranth specifically.

  • Deparaffinization and Rehydration:

    • Immerse slides in Xylene (or a xylene substitute) for 2x5 minutes.

    • Transfer through 100% ethanol (B145695) (2x2 minutes), 95% ethanol (2 minutes), and 70% ethanol (2 minutes).

    • Rinse in distilled water for 5 minutes.

  • Nuclear Staining (Hematoxylin):

    • Immerse slides in Harris's hematoxylin (B73222) (or similar) for 5-10 minutes.

    • Rinse briefly in distilled water.

    • Differentiate in 0.5-1.0% acid-alcohol for a few seconds.

    • Rinse thoroughly in running tap water.

    • "Blue" the sections in Scott's tap water substitute or a weak alkaline solution for 1-2 minutes.

    • Rinse in running tap water for 5 minutes.

  • Counterstaining (Amaranth):

    • Prepare a 0.5% (w/v) aqueous solution of Amaranth.

    • Immerse slides in the Amaranth solution for 30 seconds to 2 minutes. The optimal time will require standardization.

    • Rinse briefly in distilled water to remove excess stain.

  • Dehydration and Mounting:

    • Dehydrate the sections through graded alcohols: 95% ethanol (2 minutes), 100% ethanol (2x2 minutes).

    • Clear in Xylene (or substitute) for 2x5 minutes.

    • Mount with a permanent mounting medium.

G General Histological Staining Workflow cluster_prep Sample Preparation cluster_stain Staining cluster_finish Finalization Deparaffinize Deparaffinize (Xylene) Rehydrate Rehydrate (Graded Ethanol) Deparaffinize->Rehydrate Hematoxylin Nuclear Stain (Hematoxylin) Rehydrate->Hematoxylin Rinse1 Rinse & Differentiate Hematoxylin->Rinse1 Amaranth Counterstain (Amaranth Solution) Rinse1->Amaranth Rinse2 Rinse Amaranth->Rinse2 Dehydrate Dehydrate (Graded Ethanol) Rinse2->Dehydrate Clear Clear (Xylene) Dehydrate->Clear Mount Mount Clear->Mount

A generalized workflow for using Amaranth as a histological counterstain.

Assessment as a Fluorescent Probe

While sometimes classified as a fluorescent dye, Amaranth's properties as a fluorophore are not well-characterized for biological imaging.[6] A significant challenge is the lack of a published fluorescence emission spectrum, which is essential for selecting appropriate filters and detectors in fluorescence microscopy.

One study has explored its fluorescence for quantitative analysis, demonstrating that its weak native fluorescence can be enhanced by the surfactant sodium dodecyl benzene (B151609) sulfonate (SDBS) in a Tris-HCl buffer at pH 8.50.[7] This method was used to determine the concentration of Amaranth in foodstuffs, not for cellular imaging.

Experimental Protocol: Fluorometric Quantification of Amaranth

This protocol is adapted from Zhu et al. (2012) for the quantitative determination of Amaranth.[7]

  • Reagent Preparation:

    • Prepare a Tris-HCl buffer solution at pH 8.50.

    • Prepare a stock solution of Sodium Dodecyl Benzene Sulfonate (SDBS).

    • Prepare a stock solution of Amaranth of known concentration.

    • Create a series of Amaranth standards within the desired linear range (e.g., 1.00×10⁻⁷ to 1.00×10⁻³ mol·L⁻¹).

  • Sample Preparation:

    • To a fixed volume of each Amaranth standard or unknown sample, add the Tris-HCl buffer.

    • Add SDBS solution to the mixture to enhance fluorescence. The optimal concentration of SDBS should be determined empirically.

    • Dilute to the final volume with distilled water.

  • Fluorometric Measurement:

    • Use a fluorescence spectrophotometer.

    • Set the excitation and emission wavelengths to the empirically determined maxima for the Amaranth-SDBS complex.

    • Measure the fluorescence intensity of the blank (buffer and SDBS only), standards, and unknown samples.

  • Data Analysis:

    • Subtract the blank reading from all measurements.

    • Construct a calibration curve by plotting fluorescence intensity versus the concentration of the Amaranth standards.

    • Determine the concentration of the unknown samples from the calibration curve.

G Fluorometric Quantification Workflow Start Prepare Amaranth Sample (Standards or Unknowns) AddBuffer Add Tris-HCl Buffer (pH 8.5) Start->AddBuffer AddSDBS Add SDBS Surfactant (Fluorescence Enhancer) AddBuffer->AddSDBS Measure Measure Fluorescence (Spectrofluorometer) AddSDBS->Measure Analyze Analyze Data (Calibration Curve) Measure->Analyze End Determine Concentration Analyze->End

Workflow for the quantitative analysis of Amaranth using enhanced fluorescence.

Cytotoxicity and Safety Considerations

The primary barrier to the widespread use of Amaranth in biological research, particularly in drug development, is its documented toxicity. The 1976 FDA ban was a result of its classification as a suspected carcinogen.[2][4] Subsequent studies have investigated its genotoxic and cytotoxic potential in various models.

Table 3: Summary of Amaranth Toxicity Data

Study ModelConcentrationObserved EffectSource(s)
Saccharomyces cerevisiae (yeast)1,250 µg/mL (at 37°C)Minimum concentration to cause significant DNA damage (genotoxicity)[8][9]
Human peripheral blood cells (in vitro)4 mM and 8 mMCytostatic and highly cytotoxic effects[10]
Human peripheral blood cells (in vitro)8 mMHigh genotoxicity (1.7x increase in Sister Chromatid Exchanges)[10]
Swiss mice (in vivo)200 - 1000 mg/kg (oral)No genotoxic effects observed in gut micronucleus assay[6]
Swiss albino mice (in vivo)Not specifiedDetrimental to spermatogenesis, higher testicular toxicity compared to Azorubine[11]

These findings present a complex picture but underscore the need for caution. The potential for Amaranth to induce DNA damage, cytotoxicity, and organ-specific toxicity at certain concentrations makes it a high-risk reagent, especially in cell-based assays where unintended biological effects could confound results.

Interaction with Cellular Signaling

Beyond direct cytotoxicity, Amaranth has been shown to interact with specific cellular enzymatic pathways, which is a critical consideration for researchers in drug development. A study found that Amaranth, at concentrations as low as 100 nM, caused a twofold enhancement in the activity of aryl hydrocarbon hydroxylase and guanylate cyclase.[12]

  • Aryl hydrocarbon hydroxylase (AHH) is a member of the cytochrome P450 enzyme family involved in the metabolism of xenobiotics, including drugs and carcinogens.

  • Guanylate cyclase (GC) is an enzyme that synthesizes cyclic guanosine (B1672433) monophosphate (cGMP), a crucial second messenger in many signaling pathways, including vasodilation, retinal phototransduction, and neurotransmission.

The modulation of these enzymes by Amaranth could significantly alter cellular responses and interfere with the study of drugs that target these or related pathways. It is also important to distinguish the dye Amaranth from compounds derived from the Amaranthus plant. For instance, 2-caffeoylisocitric acid, a phenolic compound from amaranth leaves, has been shown to have anti-inflammatory properties by impairing NF-κB signaling, an effect unrelated to the synthetic dye.[13]

G Known Enzymatic Interactions of Amaranth Dye Amaranth Amaranth Dye (FD&C Red No. 2) AHH Aryl Hydrocarbon Hydroxylase (AHH) Amaranth->AHH Enhances Activity GC Guanylate Cyclase (GC) Amaranth->GC Enhances Activity Metabolism Metabolism of Xenobiotics & Drugs AHH->Metabolism Modulates cGMP GTP -> cGMP GC->cGMP Catalyzes Signaling Downstream cGMP Signaling Pathways cGMP->Signaling Activates

Amaranth dye enhances the activity of key enzymes involved in metabolism and signaling.

Conclusion

Amaranth (Acid Red 27) is a well-characterized chemical with known physicochemical properties. Its nature as an anionic dye suggests a theoretical potential for use as a general histological counterstain. However, this guide concludes that its practical application as a biological stain is severely limited and generally not recommended for modern research, particularly in drug development.

The key limitations are:

  • Lack of Standardized Protocols: There is a significant absence of validated, published protocols for its use in biological staining.

  • Uncharacterized Fluorescence: Its fluorescence emission properties are unknown, precluding its use as a fluorescent probe in microscopy.

  • Significant Safety Concerns: Documented cytotoxicity, genotoxicity, and its status as a suspected carcinogen pose considerable risks and potential for experimental artifacts.[2][8][10]

  • Confounding Biological Activity: Its ability to modulate key enzymes like AHH and guanylate cyclase can interfere with experimental results, making data interpretation unreliable.[12]

For these reasons, researchers are advised to use safer, better-characterized, and inert biological stains and fluorescent probes that are widely available and validated for specific applications.

References

Methodological & Application

Application Notes and Protocols for the Use of Amaranth Red 2 (FD&C Red No. 2) in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Amaranth Red 2 (also known as FD&C Red No. 2 or E123), a synthetic azo dye, for its use as a food colorant in a research context. This document includes its physicochemical properties, analytical protocols for its detection and quantification, and a summary of its known biological activities, including toxicological data.

Physicochemical Properties of this compound

Amaranth is a dark red to purple, water-soluble powder.[1] It is an anionic dye that is commonly used as a trisodium (B8492382) salt.[2] Its water solution has a characteristic absorption maximum at approximately 520 nm.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name Trisodium (4E)-3-oxo-4-[(4-sulfonate-1-naphthyl)hydrazono]naphthalene-2,7-disulfonate[2]
Synonyms FD&C Red No. 2, E123, C.I. Food Red 9, Acid Red 27, Azorubin S, C.I. 16185[2]
CAS Number 915-67-3[3]
Molecular Formula C₂₀H₁₁N₂Na₃O₁₀S₃[2]
Molecular Weight 604.47 g/mol [4]
Appearance Reddish-brown to dark red/purple powder[1]
Absorption Maximum (λmax) in Water ~520 nm[2]
Melting Point Decomposes at 120 °C without melting[2]
Solubility Soluble in water (72 mg/mL at 26°C), glycerol, and glycol. Very slightly soluble in alcohols.[1]
pH of 1% solution Approximately 10.8[1]

Experimental Protocols

This protocol is a basic method for the quantification of Amaranth in aqueous solutions.

Materials:

  • This compound standard

  • Distilled or deionized water

  • UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solution (1000 mg/L): Accurately weigh 100 mg of this compound powder and dissolve it in a small amount of distilled water in a 100 mL volumetric flask. Fill the flask to the mark with distilled water and mix thoroughly.[5]

  • Preparation of Standard Solutions: Prepare a series of standard solutions by diluting the stock solution to concentrations ranging from 1 to 20 mg/L.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to a wavelength of 520 nm.[5]

    • Use distilled water as a blank to zero the instrument.

    • Measure the absorbance of each standard solution.

  • Calibration Curve: Plot a graph of absorbance versus concentration for the standard solutions.

  • Sample Measurement: Measure the absorbance of the unknown sample solution and determine its concentration using the calibration curve.

This protocol provides a general method for the separation and quantification of Amaranth in food matrices.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable.[6]

  • Column: A C18 reversed-phase column (e.g., 3 µm particle size, 4.6 mm ID x 150 mm length) is commonly used.[6]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often employed.[7][8]

  • Flow Rate: A typical flow rate is 1 mL/min.[7]

  • Detection Wavelength: 530 nm.[6]

  • Injection Volume: 25 µL.[7]

Sample Preparation:

  • Liquid Samples (e.g., beverages): Degas carbonated drinks by ultrasonication. Dilute the sample with water and filter through a 0.45 µm filter before injection.[8]

  • Solid Samples (e.g., gelatin desserts): Dissolve a known weight of the sample in hot water. After cooling, dilute to a known volume with water and filter through a 0.45 µm filter.[8]

Procedure:

  • Standard Preparation: Prepare a stock solution of Amaranth in water and create a series of dilutions for the calibration curve (e.g., 0.5 mg/L to 50 mg/L).[6]

  • Analysis: Inject the standards and prepared samples into the HPLC system.

  • Quantification: Identify the Amaranth peak by its retention time and quantify it by comparing the peak area with the calibration curve.

This is a general protocol to assess the cytotoxicity of this compound on a cell line (e.g., human lymphocytes).

Materials:

  • Cell line (e.g., human peripheral blood lymphocytes)

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • Cytotoxicity detection kit (e.g., MTT, XTT, or a DNA-binding dye-based assay)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Prepare various concentrations of this compound in the cell culture medium. Remove the old medium from the cells and add the Amaranth-containing medium. Include untreated control wells.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • Cytotoxicity Measurement: Follow the instructions of the chosen cytotoxicity detection kit. This typically involves adding a reagent to the wells, incubating for a short period, and then measuring the absorbance or fluorescence on a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of Amaranth compared to the untreated control.

Biological Activity and Signaling Pathways

Amaranth has been shown to interact with several biological pathways, which is a key consideration for its use in research, particularly in toxicology and drug development.

Some studies have suggested that azo dyes can interact with the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[9] The activation of AhR can lead to the expression of various genes, including cytochrome P450 enzymes like CYP1A1 (which has aryl hydrocarbon hydroxylase activity).[9][10]

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Amaranth Amaranth AhR_complex AhR Complex (AhR, HSP90, XAP2, p23) Amaranth->AhR_complex Binds AhR_ligand Activated AhR AhR_complex->AhR_ligand Conformational Change ARNT ARNT AhR_ligand->ARNT Translocates & Binds AhR_ARNT AhR-ARNT Heterodimer ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binds to Transcription Transcription & Translation XRE->Transcription CYP1A1 CYP1A1 Gene (Aryl Hydrocarbon Hydroxylase) Transcription->CYP1A1 Increased Expression

Canonical AhR Signaling Pathway Activated by Amaranth.

Amaranth has been reported to enhance the activity of guanylate cyclase. Soluble guanylate cyclase (sGC) is an enzyme that, upon activation, catalyzes the conversion of GTP to cGMP, a second messenger involved in various physiological processes, including vasodilation.[11]

sGC_Activation_Pathway Amaranth Amaranth sGC_inactive Inactive sGC Amaranth->sGC_inactive Activates sGC_active Active sGC sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP Catalyzes GTP GTP GTP->sGC_active Downstream Downstream Effects (e.g., Vasodilation) cGMP->Downstream Experimental_Workflow cluster_sample_prep Sample Preparation & Analysis cluster_toxicology In Vitro Toxicology FoodSample Food Sample Extraction Extraction FoodSample->Extraction Quantification Quantification (HPLC/Spectrophotometry) Extraction->Quantification Treatment Treatment with Amaranth Quantification->Treatment Use quantified Amaranth CellCulture Cell Culture (e.g., Lymphocytes) CellCulture->Treatment Incubation Incubation (24-72h) Treatment->Incubation Assay Cytotoxicity Assay (e.g., MTT) Incubation->Assay DataAnalysis Data Analysis Assay->DataAnalysis

References

Application Notes and Protocols for Staining Cellulose and Protein Fibers with Amaranth Dye

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amaranth dye, also known as C.I. Food Red 9, C.I. Acid Red 27, or E123, is a synthetic monoazo dye.[1][2][3][4] It presents as a dark red to purple powder that is slightly soluble in water, forming a bluish-red solution.[2][5] While historically used as a food colorant, its application extends to the staining of various materials in industrial and research settings.[5][6] In the context of fiber analysis, Amaranth serves as an effective anionic stain, particularly for protein-based fibers such as wool and silk.[5][7] Its utility for staining cellulose (B213188) fibers is conditional upon surface modification to introduce cationic sites, as native cellulose exhibits poor affinity for acid dyes.[8]

This document provides detailed application notes and experimental protocols for the use of Amaranth dye in staining both protein and cellulose fibers. It includes information on the underlying staining mechanisms, quantitative data for optimal staining conditions, and step-by-step procedures for laboratory applications.

Principle of Staining

The staining mechanism of Amaranth dye is primarily governed by electrostatic interactions between the dye molecules and the functional groups present in the fibers.

Protein Fibers (e.g., Wool, Silk): Protein fibers are amphoteric, containing both amino (-NH2) and carboxyl (-COOH) groups. In an acidic environment (low pH), the amino groups become protonated, acquiring a positive charge (-NH3+). Amaranth, being an anionic dye with negatively charged sulfonate groups (-SO3-), readily binds to these protonated amino groups through strong electrostatic attractions.[7][9] This interaction results in the stable and vibrant staining of protein fibers. The adsorption of acid dyes like Amaranth onto wool fibers has been shown to follow the Langmuir isotherm model, indicating a monolayer adsorption process.[6][10]

Cellulose Fibers (e.g., Cotton): Native cellulose fibers possess a negatively charged surface in aqueous solutions due to the dissociation of hydroxyl groups. This inherent negative charge results in electrostatic repulsion with the anionic Amaranth dye molecules, leading to little or no staining.[8] To overcome this, the surface of the cellulose fibers must be chemically modified to introduce positive charges. This process, known as cationization, can be achieved by treating the fibers with compounds such as 3-chloro-2-hydroxypropyltrimethylammonium chloride (CHTAC) or by applying a coating of chitosan, a cationic biopolymer.[3][11] The modified cellulose, now possessing cationic sites, can effectively bind the anionic Amaranth dye through electrostatic attraction.[8]

Quantitative Data for Staining Optimization

The following tables summarize key quantitative parameters for optimizing the staining of protein and cellulose fibers with Amaranth dye.

ParameterProtein Fibers (Wool)Reference
Optimal pH 3.6[1]
Adsorption Isotherm Langmuir[10]
Dyeing Temperature 80 - 100°C[7]
Primary Interaction Electrostatic Attraction[7][9]

Table 1: Quantitative Staining Parameters for Protein Fibers.

ParameterModified Cellulose FibersReference
Surface Modification Cationization (e.g., with CHTAC or Chitosan)[3][8]
Primary Interaction Electrostatic Attraction[8]
Adsorption Isotherm (with modification) Langmuir[12]
Optimal pH for Adsorption (on modified cellulose) Acidic (e.g., pH 4)[12]

Table 2: Quantitative Staining Parameters for Modified Cellulose Fibers.

Experimental Protocols

Materials and Reagents
  • Amaranth dye (Acid Red 27, C.I. 16185)

  • Cellulose fibers (e.g., cotton swatches)

  • Protein fibers (e.g., wool yarn, silk fabric)

  • 3-chloro-2-hydroxypropyltrimethylammonium chloride (CHTAC) (for cellulose modification)

  • Sodium hydroxide (B78521) (NaOH)

  • Acetic acid (CH3COOH) or Formic acid (HCOOH)

  • Distilled or deionized water

  • Beakers and heating equipment (e.g., water bath, hot plate)

  • Glass stirring rods

  • pH meter or pH indicator strips

  • Standard laboratory safety equipment (gloves, safety glasses, lab coat)

Protocol 1: Surface Modification of Cellulose Fibers (Cationization)

This protocol describes a general procedure for cationizing cellulose fibers to enable staining with Amaranth dye.

  • Preparation of Cationizing Solution: Prepare a solution of the cationizing agent (e.g., 5% w/v CHTAC) in distilled water.

  • Alkaline Pre-treatment: Immerse the cellulose fibers in a 1 M sodium hydroxide solution for 30 minutes at room temperature to activate the cellulose.

  • Cationization: Transfer the alkali-treated fibers to the cationizing solution. Heat the solution to 60-80°C and maintain for 1-2 hours with occasional stirring.

  • Neutralization and Rinsing: Remove the fibers from the solution and neutralize any excess alkali by immersing them in a dilute acetic acid solution (e.g., 1% v/v).

  • Washing: Thoroughly rinse the modified cellulose fibers with distilled water until the rinse water is neutral.

  • Drying: Dry the cationized cellulose fibers in an oven at 60°C or air-dry them completely.

Protocol 2: Staining of Modified Cellulose Fibers
  • Preparation of Staining Solution: Prepare a stock solution of Amaranth dye (e.g., 1% w/v) in distilled water. From this, prepare a working staining solution of the desired concentration (e.g., 0.1% w/v).

  • Acidification of Staining Bath: Adjust the pH of the staining solution to approximately 4 using dilute acetic acid or formic acid.

  • Immersion of Fibers: Immerse the pre-wetted, cationized cellulose fibers into the staining bath. Ensure the fibers are fully submerged.

  • Staining: Heat the staining bath to 60-80°C and maintain this temperature for 30-60 minutes with gentle agitation.

  • Rinsing: After staining, remove the fibers and rinse them with cold distilled water to remove any unbound dye.

  • Washing: Wash the stained fibers in a mild detergent solution to improve wash fastness.

  • Final Rinse and Drying: Rinse the fibers thoroughly with water and allow them to air-dry.

Protocol 3: Staining of Protein Fibers
  • Preparation of Staining Solution: Prepare a working staining solution of Amaranth dye (e.g., 0.1% - 1% w/v) in distilled water.

  • Acidification of Staining Bath: Adjust the pH of the staining solution to approximately 3.6 using dilute acetic acid or formic acid.[1]

  • Immersion of Fibers: Immerse the pre-wetted protein fibers (wool or silk) into the staining bath.

  • Staining: Gradually heat the staining bath to 80-100°C. Maintain this temperature for 30-60 minutes, stirring gently to ensure even dyeing.

  • Cooling: Allow the dye bath to cool down gradually before removing the fibers to prevent thermal shock, especially for wool.

  • Rinsing: Rinse the stained fibers with lukewarm water until the water runs clear.

  • Final Rinse and Drying: Perform a final rinse with cold water and allow the fibers to air-dry.

Visualization of Workflows

Staining_Workflow_Cellulose cluster_modification Cellulose Fiber Modification cluster_staining Staining Process Alkaline\nPre-treatment Alkaline Pre-treatment Cationization\n(e.g., CHTAC) Cationization (e.g., CHTAC) Alkaline\nPre-treatment->Cationization\n(e.g., CHTAC) Neutralization\n& Rinsing Neutralization & Rinsing Cationization\n(e.g., CHTAC)->Neutralization\n& Rinsing Drying Drying Neutralization\n& Rinsing->Drying Preparation of\nAcidic Dye Bath Preparation of Acidic Dye Bath Drying->Preparation of\nAcidic Dye Bath Stained\nCellulose Fiber Stained Cellulose Fiber Immersion of\nModified Fibers Immersion of Modified Fibers Preparation of\nAcidic Dye Bath->Immersion of\nModified Fibers Heating &\nStaining Heating & Staining Immersion of\nModified Fibers->Heating &\nStaining Rinsing &\nWashing Rinsing & Washing Heating &\nStaining->Rinsing &\nWashing Rinsing &\nWashing->Drying Unmodified\nCellulose Fiber Unmodified Cellulose Fiber Unmodified\nCellulose Fiber->Alkaline\nPre-treatment Start

Workflow for the modification and staining of cellulose fibers.

Staining_Workflow_Protein cluster_staining Protein Fiber Staining Preparation of\nAcidic Dye Bath (pH 3.6) Preparation of Acidic Dye Bath (pH 3.6) Immersion of\nProtein Fibers Immersion of Protein Fibers Preparation of\nAcidic Dye Bath (pH 3.6)->Immersion of\nProtein Fibers Gradual Heating\n& Staining (80-100°C) Gradual Heating & Staining (80-100°C) Immersion of\nProtein Fibers->Gradual Heating\n& Staining (80-100°C) Cooling Cooling Gradual Heating\n& Staining (80-100°C)->Cooling Rinsing Rinsing Cooling->Rinsing Drying Drying Rinsing->Drying Stained\nProtein Fiber Stained Protein Fiber Protein Fiber\n(Wool/Silk) Protein Fiber (Wool/Silk) Protein Fiber\n(Wool/Silk)->Preparation of\nAcidic Dye Bath (pH 3.6) Start

Workflow for the staining of protein fibers.

Signaling Pathways and Logical Relationships

The fundamental principle of Amaranth dye staining on these fibers can be visualized as a logical relationship based on electrostatic interactions.

Staining_Mechanism cluster_protein Protein Fiber Staining cluster_cellulose Cellulose Fiber Staining Protein Fiber\n(-NH2, -COOH) Protein Fiber (-NH2, -COOH) Acidic Medium\n(H+) Acidic Medium (H+) Protein Fiber\n(-NH2, -COOH)->Acidic Medium\n(H+) Protonation Protonated Fiber\n(-NH3+, -COOH) Protonated Fiber (-NH3+, -COOH) Acidic Medium\n(H+)->Protonated Fiber\n(-NH3+, -COOH) Stained Fiber\n(Electrostatic Attraction) Stained Fiber (Electrostatic Attraction) Protonated Fiber\n(-NH3+, -COOH)->Stained Fiber\n(Electrostatic Attraction) Amaranth Dye\n(Anionic, -SO3-) Amaranth Dye (Anionic, -SO3-) Amaranth Dye\n(Anionic, -SO3-)->Stained Fiber\n(Electrostatic Attraction) Cellulose Fiber\n(Negative Surface) Cellulose Fiber (Negative Surface) Cationization Cationization Cellulose Fiber\n(Negative Surface)->Cationization Surface Modification Modified Cellulose\n(Positive Surface) Modified Cellulose (Positive Surface) Cationization->Modified Cellulose\n(Positive Surface) Stained Cellulose\n(Electrostatic Attraction) Stained Cellulose (Electrostatic Attraction) Modified Cellulose\n(Positive Surface)->Stained Cellulose\n(Electrostatic Attraction) Amaranth Dye_C\n(Anionic, -SO3-) Amaranth Dye_C (Anionic, -SO3-) Amaranth Dye_C Amaranth Dye_C Amaranth Dye_C->Stained Cellulose\n(Electrostatic Attraction)

Mechanism of Amaranth dye interaction with protein and modified cellulose fibers.

References

Application Notes and Protocols for Amaranth Red 2 in Textile Dyeing Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Amaranth Red 2, also known as Acid Red 27 or C.I. 16185, is a vibrant red anionic azo dye.[1] Its water solubility and affinity for protein and polyamide fibers make it a suitable candidate for dyeing textiles such as wool, silk, and nylon.[2][3] These application notes provide detailed protocols for researchers and scientists to conduct textile dyeing experiments using this compound. The protocols cover procedures for dyeing wool, silk, and nylon, as well as methods for evaluating the dyeing performance through dye uptake analysis and colorfastness testing.

Chemical and Physical Properties of this compound

Before proceeding with the experimental protocols, it is essential to be aware of the properties of this compound.

PropertyValue
Synonyms Acid Red 27, C.I. 16185, FD&C Red No. 2
CAS Number 915-67-3
Molecular Formula C₂₀H₁₁N₂Na₃O₁₀S₃
Molecular Weight 604.47 g/mol
Appearance Dark red to brown powder
Solubility Soluble in water
Maximum Absorption (λmax) ~520 nm

Source:[1]

Safety and Handling Precautions

It is imperative to follow standard laboratory safety procedures when handling this compound powder and its solutions.

  • Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat. In case of dust formation, use a dust mask.

  • Ventilation: Work in a well-ventilated area to avoid inhalation of dust.

  • Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Storage: Store in a cool, dry place away from oxidizing agents.[2]

Experimental Protocols

Preparation of Stock Dye Solution

A 1% (w/v) stock solution of this compound is recommended for accurate and reproducible dyeing experiments.

Materials:

  • This compound dye powder

  • Distilled or deionized water

  • Volumetric flask (e.g., 100 mL)

  • Analytical balance

  • Stirring rod or magnetic stirrer

Procedure:

  • Accurately weigh 1.0 g of this compound powder.

  • Transfer the powder to a 100 mL volumetric flask.

  • Add approximately 50 mL of distilled water to the flask.

  • Stir the solution until the dye powder is completely dissolved. A magnetic stirrer can be used for efficient mixing.

  • Once dissolved, add distilled water to the flask up to the 100 mL mark.

  • Stopper the flask and invert it several times to ensure a homogenous solution.

Textile Substrate Preparation

Proper preparation of the textile substrates is crucial for uniform dyeing. This protocol is applicable to wool, silk, and nylon fabrics.

Materials:

  • Textile fabric (wool, silk, or nylon)

  • Non-ionic detergent

  • Distilled or deionized water

  • Beakers or flasks

  • Heating plate or water bath

Procedure:

  • Cut the fabric into appropriate sizes for your dyeing experiments (e.g., 5g samples).

  • Wash the fabric samples in a solution containing 1 g/L of a non-ionic detergent at 40-50°C for 30 minutes to remove any impurities, oils, or sizes.

  • Rinse the fabric thoroughly with warm water, followed by a final rinse with cold distilled water.

  • Gently squeeze the fabric to remove excess water. Do not wring.

  • The wetted-out fabric is now ready for dyeing.

Dyeing Protocols

The following protocols are tailored for wool, silk, and nylon fibers. Key parameters such as pH, temperature, and auxiliary chemicals are optimized for each fiber type.

Materials:

  • Prepared wool fabric

  • This compound stock solution (1%)

  • Acetic acid or formic acid

  • Glauber's salt (sodium sulfate), anhydrous

  • Dyeing apparatus (e.g., laboratory dyeing machine, water bath with beakers)

  • pH meter

Dyeing Parameters:

ParameterRecommended Value
Dye Concentration 2% on weight of fiber (owf)
Liquor Ratio 1:30
pH 4.5 - 5.5 (adjusted with acetic acid)
Glauber's Salt 5-10% (owf)
Initial Temperature 40°C
Rate of Temperature Rise 2°C/minute
Final Dyeing Temperature 95-100°C
Dyeing Time at Final Temp. 45-60 minutes

Procedure:

  • Prepare the dyebath by adding the required amount of water, Glauber's salt, and acetic acid to the dyeing vessel.

  • Add the calculated amount of this compound stock solution to the dyebath and stir well.

  • Introduce the wetted wool fabric into the dyebath at 40°C.

  • Raise the temperature of the dyebath to 95-100°C at a rate of 2°C per minute.

  • Maintain the dyeing at this temperature for 45-60 minutes, ensuring the fabric is fully immersed and gently agitated for even dyeing.

  • After dyeing, allow the dyebath to cool down to about 60°C.

  • Remove the dyed wool fabric and rinse it thoroughly with warm water, followed by cold water, until the rinsing water is clear.

  • Squeeze out excess water and allow the fabric to air dry.

Materials:

  • Prepared silk fabric

  • This compound stock solution (1%)

  • Acetic acid

  • Glauber's salt (sodium sulfate) or Sodium Chloride (NaCl)

  • Dyeing apparatus

  • pH meter

Dyeing Parameters:

ParameterRecommended Value
Dye Concentration 1-2% on weight of fiber (owf)
Liquor Ratio 1:30
pH 4.5 - 5.5 (adjusted with acetic acid)
Salt (Glauber's or NaCl) 5-10% (owf)
Initial Temperature 40°C
Rate of Temperature Rise 1.5°C/minute
Final Dyeing Temperature 85-90°C
Dyeing Time at Final Temp. 45-60 minutes

Procedure:

  • Prepare the dyebath with the required amount of water, salt, and acetic acid.

  • Add the this compound stock solution and stir.

  • Immerse the wetted silk fabric in the dyebath at 40°C.

  • Gradually increase the temperature to 85-90°C at a rate of 1.5°C per minute.

  • Continue dyeing for 45-60 minutes at this temperature with gentle agitation.

  • After the dyeing time, let the dyebath cool down.

  • Rinse the dyed silk fabric with warm and then cold water until the water runs clear.

  • Gently squeeze and air dry the fabric away from direct sunlight.

Materials:

  • Prepared nylon fabric

  • This compound stock solution (1%)

  • Acetic acid or ammonium (B1175870) sulfate

  • Leveling agent (optional)

  • Dyeing apparatus

  • pH meter

Dyeing Parameters:

ParameterRecommended Value
Dye Concentration 2% on weight of fiber (owf)
Liquor Ratio 1:20
pH 4.5 - 5.5 (adjusted with acetic acid)
Leveling Agent 1 g/L
Initial Temperature 40°C
Rate of Temperature Rise 2°C/minute
Final Dyeing Temperature 90-100°C
Dyeing Time at Final Temp. 30-60 minutes

Procedure:

  • Set up the dyebath with the necessary amount of water, leveling agent, and acetic acid.[3]

  • Add the calculated volume of the dye stock solution.[3]

  • Introduce the prepared nylon fabric into the dyebath at 40°C.

  • Raise the temperature to 90-100°C at a rate of 2°C per minute.[3]

  • Dye for 30-60 minutes at this temperature.[3]

  • Cool the dyebath, then rinse the dyed nylon fabric with warm and cold water.[3]

  • Squeeze out excess water and air dry.

Testing and Evaluation

Dye Uptake and Exhaustion Analysis

The percentage of dye exhaustion from the dyebath can be determined spectrophotometrically.

Apparatus:

  • UV-Vis Spectrophotometer

  • Cuvettes

  • Pipettes and volumetric flasks

Procedure:

  • Before adding the fabric, take an aliquot of the initial dyebath and dilute it to a known concentration that falls within the linear range of the spectrophotometer. Measure its absorbance at the λmax of this compound (~520 nm). This is the initial absorbance (A_initial).

  • After the dyeing process is complete, take an aliquot of the final dyebath and dilute it by the same factor as the initial sample. Measure its absorbance at λmax. This is the final absorbance (A_final).

  • Calculate the percentage of dye exhaustion using the following formula:

    % Exhaustion = [(A_initial - A_final) / A_initial] x 100

Expected Results: The dye exhaustion rate is influenced by factors such as pH, temperature, dyeing time, and the presence of auxiliaries. For acid dyes on protein and polyamide fibers, exhaustion rates are typically high under optimal conditions.

FiberTypical Exhaustion Rate (%)
Wool> 90%
Silk85 - 95%
Nylon> 90%

Note: These are typical values and may vary based on specific experimental conditions.

Colorfastness Testing

Colorfastness tests are performed to assess the resistance of the dyed fabric's color to various treatments such as washing, light, and rubbing. The evaluation is done using a grey scale for color change and staining, where a rating of 5 is excellent and 1 is poor.

This test is performed according to the ISO 105-C06 or AATCC 61 standard.[2][4][5]

Procedure Outline:

  • A specimen of the dyed fabric is stitched together with a multifiber test fabric.

  • The composite sample is washed in a standardized detergent solution under specified conditions of temperature and time in a launder-o-meter.

  • After washing, the sample is rinsed and dried.

  • The color change of the dyed fabric and the staining of the adjacent fibers on the multifiber strip are assessed using the respective grey scales.

This test is conducted based on the ISO 105-B02 standard.[2]

Procedure Outline:

  • A specimen of the dyed fabric is exposed to a controlled artificial light source (e.g., Xenon arc lamp) that simulates natural daylight.

  • A set of blue wool standards with known lightfastness is exposed simultaneously.

  • The fading of the test specimen is compared with the fading of the blue wool standards.

  • The lightfastness is rated on a scale of 1 to 8, where 8 indicates the highest fastness.

This test follows the ISO 105-X12 or AATCC 8 standard.[2][6]

Procedure Outline:

  • A specimen of the dyed fabric is placed on the base of a crockmeter.

  • A standard white cotton cloth is mounted on the rubbing finger of the crockmeter.

  • The test is performed under both dry and wet conditions.

  • The rubbing finger is moved back and forth across the dyed fabric for a specified number of cycles with a constant pressure.

  • The amount of color transferred to the white cotton cloth is assessed using the grey scale for staining.

Summary of Typical Colorfastness Ratings for Acid Dyes:

FiberWash Fastness (Color Change)Wash Fastness (Staining)Light Fastness (Scale 1-8)Rubbing Fastness (Dry)Rubbing Fastness (Wet)
Wool 4-544-543-4
Silk 43-44-5[7]43
Nylon 43-444[6]3[6]

Note: These are general expected ratings for red acid dyes. Actual results for this compound should be determined experimentally.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the textile dyeing experiment.

G prep_dye Prepare 1% Dye Stock Solution dye_bath Prepare Dyebath (Water, Dye, Auxiliaries) prep_dye->dye_bath prep_fabric Prepare Textile Substrate (Scouring and Rinsing) dyeing Dyeing (Controlled Temp & Time) prep_fabric->dyeing dye_bath->dyeing rinsing Rinsing and Drying dyeing->rinsing uptake Dye Uptake Analysis (Spectrophotometry) rinsing->uptake fastness Colorfastness Testing (Wash, Light, Rub) rinsing->fastness

Caption: Workflow for textile dyeing experiments.

Signaling Pathway (Conceptual Dye-Fiber Interaction)

This diagram conceptually illustrates the interaction of an acid dye with a protein fiber like wool or silk in an acidic medium.

G cluster_dyebath Dyebath (Aqueous Solution) cluster_fiber Protein Fiber (Wool/Silk) Dye Acid Dye Anion (D-SO3⁻) Fiber_protonated Protonated Fiber (-NH₃⁺) Dye->Fiber_protonated Ionic Bonding H_ion H⁺ Fiber Fiber Polymer (-NH₂) H_ion->Fiber Protonation

Caption: Dye-fiber interaction mechanism.

References

Amaranth Red 2: An Assessment of its Utility as a pH Indicator in Titrations

Author: BenchChem Technical Support Team. Date: December 2025

Despite its classification as a chemical indicator, extensive research of scientific literature and chemical databases reveals a significant lack of established protocols and quantitative data supporting the use of Amaranth (B1665344) Red 2 (also known as Acid Red 27, FD&C Red No. 2, or C.I. 16185) as a visual pH indicator for acid-base titrations. While the compound is noted for its colorimetric properties, its application in this specific context is not well-documented, precluding the creation of detailed, validated application notes for researchers, scientists, and drug development professionals.

Amaranth is an anionic azo dye that is soluble in water.[1] It is chemically described as trisodium (B8492382) l-( 4-sulpho-lnaphthylazo)-2-naphthol-3, 6-disulphonate.[2] A 1% solution of Amaranth in water exhibits a pH of approximately 10.8, indicating that the salt form of the dye is basic.[3] Some sources mention its use as an indicator in specific types of titrations, such as hydrazine (B178648) titrations and the titration of iodine and iodides with potassium iodate, where a color change from orange-red to yellow is observed.[2] However, this is not an acid-base titration and the color change is likely related to the redox chemistry of the system rather than a direct response to pH.

One source reports pKa values of 3.4 (strongest acidic) and 1.1 (strongest basic) for Amaranth, though the context for these values in relation to a visual pH transition range is not provided and appears contradictory for a typical acid-base indicator.[2] For a substance to be an effective visual pH indicator, it must exhibit a distinct color change over a narrow and well-defined pH range. This transition range is fundamentally linked to the indicator's acid dissociation constant (pKa). The lack of a clearly defined pH transition range and associated color changes in acidic and alkaline conditions for Amaranth Red 2 is the primary barrier to its application in acid-base titrations.

Interestingly, a study on a natural extract from cooked amaranth (Amaranthus tricolor), which contains betacyanins, showed a color change in the pH 9–12 range.[4] However, this natural extract is a different chemical entity from the synthetic dye this compound and its properties cannot be directly attributed to the latter.

General Principles of pH Indicators in Titration

A suitable pH indicator for an acid-base titration should have a pKa value close to the pH of the equivalence point of the titration. This ensures that the color change of the indicator, or the endpoint, closely matches the stoichiometric equivalence point of the reaction, minimizing titration error. The selection of an appropriate indicator is therefore dependent on the nature of the acid and base being titrated (strong or weak).

General Experimental Protocol for Acid-Base Titration

The following is a generalized protocol for performing an acid-base titration. If this compound were to be used as an indicator, it would be introduced in Step 3. However, due to the lack of data on its transition range and appropriate concentration, this protocol remains general.

Objective: To determine the concentration of an acidic analyte by titration with a basic titrant of known concentration.

Materials:

  • Buret

  • Pipette and pipette bulb

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • Acidic solution of unknown concentration

  • pH indicator solution (if used)

  • Deionized water

Procedure:

  • Rinse the buret with a small amount of the standardized base solution and then fill the buret with the solution, ensuring no air bubbles are present in the tip. Record the initial volume.

  • Pipette a known volume of the acidic analyte into an Erlenmeyer flask.

  • Add 2-3 drops of the chosen pH indicator to the analyte in the flask. If using a pH meter, calibrate it and place the electrode in the flask.

  • Place the flask on a magnetic stirrer and begin gentle stirring.

  • Slowly add the titrant from the buret to the analyte, observing for any color change. As the endpoint is approached, the titrant should be added dropwise.

  • The endpoint is reached when the indicator undergoes a permanent color change. Record the final volume of the titrant in the buret.

  • Calculate the concentration of the analyte using the volume and concentration of the titrant and the volume of the analyte.

Titration Workflow

TitrationWorkflow cluster_prep Preparation cluster_titration Titration Process cluster_analysis Data Analysis prep_buret Prepare Buret with Titrant add_titrant Add Titrant to Analyte prep_buret->add_titrant prep_analyte Prepare Analyte with Indicator prep_analyte->add_titrant observe Observe for Endpoint add_titrant->observe end_point Endpoint Reached? observe->end_point record_volume Record Final Volume calculate Calculate Analyte Concentration record_volume->calculate end End calculate->end start Start start->prep_buret start->prep_analyte end_point->add_titrant No end_point->record_volume Yes

Caption: A generalized workflow for performing an acid-base titration.

Quantitative Data Summary

Due to the lack of available data for this compound as a pH indicator in acid-base titrations, a quantitative summary table cannot be provided. For a substance to be characterized as a pH indicator, the following data would be essential:

PropertyDescriptionRequired Value for this compound (Not Available)
pKa The negative logarithm of the acid dissociation constant; the pH at which the protonated and deprotonated forms of the indicator are in equal concentration.-
pH Transition Range The pH range over which the indicator exhibits a visible color change.-
Color in Acidic Form The color of the indicator at a pH below the transition range.-
Color in Basic Form The color of the indicator at a pH above the transition range.-
Solubility The solubility of the indicator in common solvents (e.g., water, ethanol).Water soluble
Molar Absorptivity A measure of how strongly the indicator absorbs light at a particular wavelength for both its acidic and basic forms.-

References

Analytical Methods for the Detection of Amaranth (Red 2) in Food Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Amaranth, also known as Red 2 or E123, is a synthetic azo dye used to impart a dark red color to various food products and beverages. Concerns over its potential health effects, including allergies and respiratory problems, have led to strict regulations on its use in food. The acceptable daily intake (ADI) for Amaranth has been established by the World Health Organization (WHO) at 0-0.5 mg/kg of body weight. To ensure consumer safety and regulatory compliance, accurate and reliable analytical methods for the detection and quantification of Amaranth in food matrices are essential.

This document provides detailed application notes and protocols for various analytical techniques used to detect Amaranth in food samples, intended for researchers, scientists, and professionals in food safety and quality control.

Key Analytical Techniques

Several analytical methods are employed for the determination of Amaranth in foodstuffs, each with its own advantages in terms of sensitivity, selectivity, cost, and speed. The most common techniques include High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, Thin-Layer Chromatography (TLC), and electrochemical methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of food dyes. It offers high resolution and sensitivity and is often coupled with photodiode array (PDA) detection for spectral confirmation.

Experimental Protocol: HPLC-PDA for Amaranth in Beverages

a. Sample Preparation (Solid Phase Extraction - SPE)

  • Degassing: For carbonated beverages, degas the sample using an ultrasonic bath for approximately 5-10 minutes.

  • Acidification: Acidify the liquid sample with acetic acid to a pH of approximately 3.

  • Column Conditioning: Prepare a polyamide SPE column by washing it with an acidified water solution.

  • Sample Loading: Apply the acidified sample extract to the conditioned SPE column.

  • Washing: Wash the column with acidified water to remove interfering substances.

  • Elution: Elute the retained Amaranth dye using an ammoniated ethanol (B145695) solution.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in a known volume of methanol/water mixture.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.

b. Chromatographic Conditions

  • Instrument: HPLC system with a PDA detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., 0.1 M ammonium (B1175870) acetate (B1210297) at pH 6.5). A typical mobile phase composition could be a mixture of acetonitrile, water, and dihydrogen orthophosphate (40:40:20 v/v/v).

  • Flow Rate: 0.5 mL/min.

  • Detection Wavelength: Monitoring at 520 nm for Amaranth.

  • Injection Volume: 20 µL.

c. Quantification

Prepare a series of standard solutions of Amaranth of known concentrations. Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration. The concentration of Amaranth in the sample can be determined from this calibration curve.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quantification Quantification start Food Sample (e.g., Beverage) degas Degas (if carbonated) start->degas acidify Acidify Sample degas->acidify spe Solid Phase Extraction (SPE) acidify->spe elute Elute Dye spe->elute reconstitute Evaporate & Reconstitute elute->reconstitute filter Filter (0.45 µm) reconstitute->filter hplc Inject into HPLC-PDA filter->hplc separation Chromatographic Separation hplc->separation detection Detection at 520 nm separation->detection data Data Acquisition (Chromatogram) detection->data calibration Calibration Curve data->calibration result Calculate Concentration calibration->result

Workflow for HPLC analysis of Amaranth in food samples.

UV-Vis Spectrophotometry

Spectrophotometry is a straightforward and cost-effective method for the quantitative analysis of food colorants due to their strong absorbance in the visible region.

Experimental Protocol: Spectrophotometric Determination in Jellies

a. Sample Preparation (Cloud Point Extraction - CPE)

  • Sample Dissolution: Dissolve a known weight of the jelly sample in distilled water.

  • Extraction: In a centrifuge tube, mix an aliquot of the sample solution with a surfactant (e.g., Triton X-114) and a pH 3 buffer solution.

  • Cloud Point Induction: Place the tube in a water bath at 40°C for 15 minutes to induce turbidity (the cloud point).

  • Phase Separation: Centrifuge the turbid solution for 3 minutes to separate the surfactant-rich phase (containing the dye) from the aqueous phase.

  • Measurement: Collect the surfactant-rich phase and measure its absorbance at the wavelength of maximum absorbance for Amaranth (approximately 520 nm) using a UV-Vis spectrophotometer.

b. Quantification

A calibration curve is constructed by measuring the absorbance of a series of Amaranth standard solutions of known concentrations under the same experimental conditions. The concentration of Amaranth in the sample is then determined by comparing its absorbance to the calibration curve.

Experimental Workflow: Spectrophotometric Analysis

Spectrophotometry_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectrophotometric Analysis cluster_quantification Quantification start Jelly Sample dissolve Dissolve in Water start->dissolve cpe Cloud Point Extraction (CPE) dissolve->cpe separate Centrifuge to Separate Phases cpe->separate collect Collect Surfactant-Rich Phase separate->collect spectro Measure Absorbance at 520 nm collect->spectro data Absorbance Reading spectro->data calibration Calibration Curve result Determine Concentration data->result calibration->result

Workflow for spectrophotometric analysis of Amaranth.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and inexpensive technique for the qualitative identification of food dyes. It is particularly useful for screening multiple samples simultaneously.

Experimental Protocol: TLC for Amaranth in Candies

a. Sample Preparation (Wool Dyeing Extraction)

  • Dissolution: Dissolve the candy sample in a 5% acetic acid solution.

  • Adsorption: Immerse wool threads in the solution and boil for 15 minutes, allowing the dye to adsorb onto the wool.

  • Washing: Remove the wool threads and wash them with distilled water.

  • Desorption: Soak the dyed wool threads in a 1M ammonia (B1221849) solution to desorb the color.

  • Concentration: Evaporate the ammonia solution to concentrate the extracted dye.

b. Chromatographic Development

  • Spotting: Spot the concentrated dye extract and an Amaranth standard onto a silica (B1680970) gel TLC plate, about 1 cm from the bottom edge.

  • Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., isopropanol:12.5% aqueous ammonia, 10:2 v/v).

  • Elution: Allow the mobile phase to ascend the plate until it is near the top.

  • Drying: Remove the plate and allow it to dry.

c. Identification

The presence of Amaranth in the sample is confirmed by comparing the color and the Retention Factor (Rf) value of the sample spot with that of the Amaranth standard. The Rf value is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

Experimental Workflow: TLC Analysis

TLC_Workflow start Candy Sample extract Wool Dyeing Extraction start->extract spot Spot Extract and Standard on TLC Plate extract->spot develop Develop Plate in Chamber spot->develop dry Dry the Plate develop->dry identify Compare Rf Values for Identification dry->identify

Workflow for TLC analysis of Amaranth in food samples.

Electrochemical Methods

Electrochemical sensors offer a rapid, sensitive, and portable alternative for the detection of Amaranth. These methods are based on the electrochemical oxidation of the Amaranth molecule at the surface of a modified electrode.

Experimental Protocol: Voltammetric Detection in Soft Drinks

a. Sample Preparation

  • Degassing: Degas carbonated soft drinks in an ultrasonic bath.

  • Dilution: Pipette a small volume (e.g., 1.0 mL) of the sample into a voltammetric cell and dilute it with a supporting electrolyte (e.g., 0.1 M phosphate (B84403) buffer solution, pH 7).

b. Electrochemical Measurement

  • Sensor: Utilize a modified electrode, such as an activated carbon-Co3O4 nanocomposite modified carbon paste electrode (AC-Co3O4-CPE).

  • Technique: Employ differential pulse voltammetry (DPV) to measure the electrochemical response.

  • Analysis: The peak current in the voltammogram is proportional to the concentration of Amaranth in the sample.

c. Quantification

A linear relationship between the peak current and the Amaranth concentration is established using standard solutions. This calibration is then used to determine the Amaranth concentration in the food sample.

Logical Relationship: Electrochemical Detection

Electrochemical_Detection cluster_principle Detection Principle cluster_process Measurement Process amaranth Amaranth Molecule electrode Modified Electrode Surface amaranth->electrode oxidation Electrochemical Oxidation electrode->oxidation current Measurable Current Signal oxidation->current sample Diluted Food Sample dpv Differential Pulse Voltammetry (DPV) sample->dpv voltammogram Voltammogram (Peak Current) dpv->voltammogram concentration Concentration Proportional to Peak Current voltammogram->concentration

Principle of electrochemical detection of Amaranth.

Summary of Quantitative Data

The performance of different analytical methods for the determination of Amaranth is summarized in the table below.

Analytical MethodMatrixLinearity RangeLimit of Detection (LOD)Recovery (%)Reference
HPLC Beverages1 - 30 mg/L--
Spectrophotometry Various0.05 - 4.8 µg/mL--
Spectrophotometry (CPE-MSPE) Various-8.443 µg/g-
Electrochemical Sensor (MWNT) Soft Drinks40 nM - 0.8 µM35 nM-
Electrochemical Sensor (AC-Co3O4) Soft Drinks0.1 - 215 µM10.0 nM98.2 - 103.4
Fluorimetry (C-dots) Foodstuffs0.20 - 25.0 µM0.019 µM-

Note: The performance characteristics can vary depending on the specific instrumental setup, sample matrix, and experimental conditions.

Conclusion

The choice of an analytical method for the detection of Amaranth in food depends on the specific requirements of the analysis. HPLC offers high selectivity and is suitable for quantitative confirmation, while spectrophotometry provides a simpler and more cost-effective approach for routine screening. TLC is an excellent tool for rapid qualitative identification, and electrochemical methods present a promising avenue for in-situ and rapid analysis. The protocols and data presented here provide a comprehensive guide for the accurate and reliable determination of Amaranth in various food matrices.

Application Note: Quantification of Amaranth (E123) in Food Products by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Amaranth (E123) is a synthetic azo dye used to impart a dark red color to a variety of food and beverage products.[1][2] Due to potential health concerns, including hyperactivity in children, its use is regulated, and an acceptable daily intake (ADI) of 0 to 0.5 mg/kg of body weight has been established by the World Health Organization (WHO) and the Food and Agriculture Organization (FAO).[2] Accurate and reliable quantification of Amaranth in foodstuffs is therefore crucial for regulatory compliance and consumer safety. High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) is a widely used, simple, selective, and precise method for the separation and quantification of Amaranth in various food matrices.[1]

Principle

This application note describes a reversed-phase HPLC (RP-HPLC) method for the determination of Amaranth. The separation is achieved on a C18 stationary phase. The mobile phase typically consists of an aqueous buffer and an organic solvent, which are run through the column in a gradient elution to separate Amaranth from other components in the sample matrix. A Diode Array Detector (DAD) is used for detection, allowing for highly selective and sensitive quantification at Amaranth's maximum absorption wavelength (approximately 520-530 nm) and for peak purity verification by comparing the analyte's spectrum with that of a known standard.[3][4]

Experimental Protocols

Apparatus and Materials
  • Apparatus:

    • HPLC system with a gradient pump, autosampler, column oven, and Diode Array Detector (DAD).

    • Analytical balance (0.01 mg readability).

    • pH meter.

    • Centrifuge.

    • Ultrasonic bath.

    • Vortex mixer.

    • Syringe filters (0.45 µm).

    • Volumetric flasks and pipettes.

  • Chemicals and Reagents:

    • Amaranth (E123) analytical standard.

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Ammonium acetate.

    • Di-ammonium hydrogen orthophosphate.[5]

    • Ammonia (B1221849) solution.

    • Deionized water.

Standard Solution Preparation
  • Stock Standard Solution (e.g., 1000 mg/L): Accurately weigh 100 mg of Amaranth standard and dissolve it in a 100 mL volumetric flask with deionized water. Mix thoroughly. This solution should be stored in the dark at 4°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase or deionized water to achieve concentrations ranging from approximately 0.5 to 20.0 mg/L.[3] These solutions are used to generate a calibration curve.

Sample Preparation

The goal of sample preparation is to extract the dye and remove interfering matrix components.[6][7]

  • Protocol 1: Liquid Samples (Beverages, Soft Drinks)

    • Degas carbonated beverages using an ultrasonic bath for approximately 5-10 minutes.[5]

    • If necessary, dilute the sample with deionized water to bring the analyte concentration within the calibration range.[5]

    • Filter the sample through a 0.45 µm syringe filter prior to injection into the HPLC system.[5]

  • Protocol 2: Solid Samples (Gelatin Desserts, Candies)

    • Accurately weigh about 0.5 g of the homogenized sample into a beaker.[5]

    • Add 7 mL of warm deionized water (40-50°C) and place in a hot water bath for 5 minutes or until the sample is completely dissolved.[1][5]

    • Allow the solution to cool to room temperature.

    • Transfer the solution to a 10 mL volumetric flask and dilute to the mark with deionized water.[5]

    • Centrifuge the solution to separate any undissolved particles.

    • Filter the supernatant through a 0.45 µm syringe filter before analysis.[1]

  • Protocol 3: Complex Solid Matrices (Meat Products)

    • Weigh 2 g of the homogenized sample into a 50 mL polypropylene (B1209903) tube.[3]

    • Add 20 mL of an extraction solvent mixture consisting of acetonitrile, methanol, water, and ammonia (50:40:9:1 v/v/v/v).[3]

    • Vortex the mixture for 2 minutes at 2500 rpm.[3]

    • Place the sample in an ultrasonic bath for 90 minutes at 40°C.[3]

    • Filter the extract through a 0.45 µm syringe filter prior to HPLC injection. For cleaner extracts, a Solid Phase Extraction (SPE) step using an anion exchange cartridge can be employed.[8]

HPLC Method and Data

HPLC Operating Conditions

The following tables summarize typical HPLC conditions for the analysis of Amaranth.

Table 1: Comparison of HPLC Methods for Amaranth (E123) Quantification

ParameterMethod 1Method 2Method 3
Column C18 RP column (250 mm x 4.6 mm, 5 µm)[1][3]Acclaim PA2 (Proprietary Polar-Embedded)[5]Agilent Poroshell 120 HPH-C18 (100 mm x 3 mm, 2.7 µm)[9]
Mobile Phase A 0.02 M Acetate Buffer (pH 7.0)[3]20 mM (NH4)2HPO4 (pH 8.8)[5]10 mM Na2HPO4 (pH 7.0)[9]
Mobile Phase B Acetonitrile[3]50% Mobile Phase A in Acetonitrile[5]Methanol[9]
Elution Gradient[3]Gradient[5]Gradient[9]
Flow Rate 1.2 mL/min[3]0.5 mL/min0.5 mL/min[9]
Injection Volume 10 µL[3]5 µL5 µL[9]
Column Temp. 30 °C[1]AmbientNot Specified
Detection DAD at 520 nm[3]DAD at 254 nm (for general screen)DAD at 518 nm[9]
Method Performance

The described methods demonstrate good performance characteristics suitable for quality control and regulatory analysis.

Table 2: Typical Method Validation Parameters

ParameterTypical Performance RangeReference
Linearity (r²) > 0.999[9]
Limit of Detection (LOD) 0.01 - 0.12 mg/L[1]
Limit of Quantitation (LOQ) 0.04 - 0.83 mg/L[1]
Recovery 82% - 105%[1][3]
Precision (RSD%) < 15%[3]
Calculation

The concentration of Amaranth (E123) in the prepared sample is determined by comparing the peak area of the analyte with the calibration curve generated from the working standard solutions. The final concentration in the original food product is then calculated by accounting for the initial sample weight and all dilution factors used during sample preparation.

Visualized Workflows

The following diagrams illustrate the logical flow of the analytical process.

G cluster_prep Preparation Stage cluster_analysis Analytical Stage cluster_result Result Stage Sample Sample Receipt (Liquid or Solid) SamplePrep Sample Preparation (Extraction, Filtration) Sample->SamplePrep StdPrep Standard Preparation (Stock and Working Standards) CalCurve Generate Calibration Curve StdPrep->CalCurve HPLC HPLC-DAD Analysis SamplePrep->HPLC Quant Identify and Quantify Amaranth Peak HPLC->Quant CalCurve->Quant Report Calculate Final Concentration and Report Results Quant->Report

Caption: Overall experimental workflow for Amaranth quantification.

G Homogenize Weigh and Homogenize Solid Sample Extract Add Extraction Solvent (e.g., Water or Solvent Mix) Homogenize->Extract Sonicate Dissolve / Extract (Vortex / Ultrasonication) Extract->Sonicate Centrifuge Centrifuge to Separate Solids Sonicate->Centrifuge Filter Filter Supernatant (0.45 µm Syringe Filter) Centrifuge->Filter Inject Inject into HPLC Filter->Inject

Caption: Detailed sample preparation workflow for solid matrices.

The HPLC-DAD methods outlined in this document are robust and effective for the routine quantification of Amaranth (E123) in a wide range of food and beverage samples. Proper sample preparation tailored to the specific matrix is critical for achieving accurate and reproducible results. The methods exhibit excellent linearity, sensitivity, and recovery, making them suitable for quality control laboratories and regulatory enforcement agencies.

References

Application Notes and Protocols for the Spectrophotometric Determination of Amaranth (Acid Red 27) Concentration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amaranth, also known as Acid Red 27, FD&C Red No. 2, or E123, is a synthetic azo dye characterized by its vibrant dark red to purple hue.[1][2][3] Historically used as a colorant in a variety of products including foods, drugs, and cosmetics, its application has been restricted in some countries due to potential health concerns.[1][2][3] Consequently, the accurate and reliable quantification of Amaranth is crucial for quality control, regulatory compliance, and safety assessment in the food and pharmaceutical industries.

This document provides a detailed application note and a comprehensive set of protocols for the determination of Amaranth concentration using UV-Visible spectrophotometry. This method is widely adopted due to its simplicity, cost-effectiveness, and reliability for quantifying colored compounds in solution.[4][5]

Principle of the Method

The spectrophotometric determination of Amaranth is based on the Beer-Lambert Law. This law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light passing through the solution. The relationship is expressed as:

A = εbc

Where:

  • A is the absorbance (unitless)

  • ε (epsilon) is the molar absorptivity coefficient (in L·mol⁻¹·cm⁻¹), a constant specific to the substance at a given wavelength.

  • b is the path length of the cuvette (typically 1 cm)

  • c is the concentration of the substance (in mol·L⁻¹)

Aqueous solutions of Amaranth exhibit a characteristic absorption spectrum in the visible region, with a maximum absorbance (λmax) consistently observed at approximately 520 nm .[1][2][3] By measuring the absorbance of an unknown sample at this wavelength and comparing it to a calibration curve generated from standard solutions of known concentrations, the concentration of Amaranth in the sample can be accurately determined.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the spectrophotometric determination of Amaranth, compiled from various studies. It is recommended to determine these parameters under your specific experimental conditions.

ParameterValueUnitNotes and References
Chemical Formula C₂₀H₁₁N₂Na₃O₁₀S₃-Trisodium salt form.[1][2][3]
Molar Mass 604.47 g/mol [1][2][3]
Wavelength of Max. Absorbance (λmax) 518 - 525nmConsistently reported around 520 nm.[1][2][3]
Molar Absorptivity (ε) ~2.17 x 10⁴L·mol⁻¹·cm⁻¹Calculated from Absorbance (A) of a 1% aqueous solution being ≥360 in a 1 cm cell.[6]
Linear Dynamic Range 0.05 - 4.8µg/mL[7]
0.01 - 1.8mg/L
10 - 90µg/kgWith preconcentration.[1]
0.20 - 25.0µmol/L[7]
Limit of Detection (LOD) 8.44µg/gWith preconcentration.[1]
0.019µmol/L[7]
6.8 x 10⁻⁸mol/LElectrochemical method for comparison.[8]
Optimal pH (for extraction) 3.0-For cloud point extraction method.[1]

Experimental Protocols

This section provides detailed step-by-step protocols for the necessary procedures.

Materials and Reagents
  • Amaranth (Acid Red 27) analytical standard (powder, dye content ≥85%)

  • Deionized or distilled water

  • Ethanol (B145695) (optional, for initial wetting of powder)

  • Volumetric flasks (Class A: 10 mL, 50 mL, 100 mL, 1000 mL)

  • Pipettes (Class A) and micropipettes with sterile tips

  • Beakers

  • Analytical balance

  • Cuvettes (quartz or glass, 1 cm path length)

Instrumentation
  • UV-Visible Spectrophotometer (single or double beam) capable of scanning in the visible range (e.g., 350-700 nm).[9]

Preparation of Standard Solutions

4.3.1 Preparation of 1000 mg/L (1 g/L) Stock Solution

  • Accurately weigh 100.0 mg of Amaranth analytical standard powder on an analytical balance.

  • Transfer the powder to a 100 mL volumetric flask.

  • Add a small amount of deionized water (or a few drops of ethanol to wet the powder before adding water) to dissolve the powder completely.[1]

  • Once dissolved, dilute to the 100 mL mark with deionized water.

  • Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Label the flask clearly as "Amaranth Stock Solution - 1000 mg/L" and store it protected from light at 4°C. This solution should be stable for several weeks.

4.3.2 Preparation of a 50 mg/L Working Standard Solution

  • Pipette 5.00 mL of the 1000 mg/L stock solution into a 100 mL volumetric flask.

  • Dilute to the mark with deionized water.

  • Stopper and invert to mix thoroughly. This is your working standard.

4.3.3 Preparation of Calibration Standards (Example: 1, 2, 5, 8, 10 mg/L) Prepare a series of calibration standards by diluting the 50 mg/L working standard solution in 50 mL volumetric flasks as follows:

Target Conc. (mg/L)Vol. of 50 mg/L Working Standard (mL)Final Volume (mL)
1.01.0050
2.02.0050
5.05.0050
8.08.0050
10.010.0050

Note: The concentration range of the calibration standards should encompass the expected concentration of Amaranth in the unknown samples. Adjust the dilution scheme as necessary.[10]

Spectrophotometric Analysis

4.4.1 Determination of λmax (Wavelength of Maximum Absorbance)

  • Turn on the spectrophotometer and allow the lamp to warm up for at least 15-20 minutes for stable readings.[9]

  • Set the spectrophotometer to scan a wavelength range from 400 nm to 700 nm.

  • Fill a cuvette with deionized water to serve as the blank. Place it in the spectrophotometer and perform a baseline correction.[11]

  • Rinse the cuvette with one of the mid-range standard solutions (e.g., 5 mg/L) and then fill it with the same solution.

  • Place the cuvette in the sample holder and acquire the absorbance spectrum.

  • Identify the wavelength at which the maximum absorbance occurs. This is the λmax and should be around 520 nm. All subsequent absorbance measurements will be taken at this fixed wavelength.[11]

4.4.2 Construction of the Calibration Curve

  • Set the spectrophotometer to measure absorbance at the determined λmax.

  • Use deionized water as the blank to zero the instrument.

  • Measure the absorbance of each prepared calibration standard, starting from the lowest concentration.

  • Rinse the cuvette with the next standard solution before filling it for measurement.

  • Record the absorbance value for each standard.

  • Plot a graph of Absorbance (y-axis) versus Concentration (x-axis).

  • Perform a linear regression analysis on the data points. The resulting equation (y = mx + c) and the coefficient of determination (R²) should be obtained. An R² value > 0.995 indicates a good linear relationship.[10]

Sample Preparation Protocols

Sample preparation is critical to remove interferences and ensure the analyte is in a suitable form for measurement.

4.5.1 Protocol for Clear Liquid Samples (e.g., Beverages, Syrups)

  • If the sample contains suspended solids or is cloudy, centrifuge a portion at 4000 rpm for 10 minutes and collect the supernatant, or filter it through a 0.45 µm syringe filter.

  • If the sample is carbonated, degas it by sonication or by vigorously shaking the open container.

  • Based on the expected color intensity, dilute the sample with deionized water to bring the Amaranth concentration within the linear range of the calibration curve. A preliminary scan can help determine the appropriate dilution factor.

  • The diluted sample can now be analyzed as described in section 4.4.3.

4.5.2 Protocol for Solid Samples (e.g., Gelatins, Powders)

  • Accurately weigh a representative portion of the homogenized solid sample.

  • Transfer the sample to a beaker or volumetric flask.

  • Add a known volume of warm deionized water (e.g., 50-60°C) to dissolve the sample. The water-to-sample ratio will depend on the sample matrix.

  • Stir or sonicate the mixture until the dye is completely extracted into the aqueous phase.

  • Allow the solution to cool to room temperature.

  • If insoluble matter remains, centrifuge and collect the supernatant, or filter the solution.

  • Transfer the clear extract to a volumetric flask and dilute to a known volume with deionized water.

  • Further dilute as necessary to fall within the calibration range before analysis.

4.5.3 Protocol for Pharmaceutical Tablets

  • Accurately weigh and finely powder a specific number of tablets (e.g., 10-20) to obtain a homogenous sample.[12][13]

  • Accurately weigh a portion of the powder equivalent to the average tablet weight.

  • Transfer the powder to a 100 mL volumetric flask.

  • Add approximately 70 mL of deionized water (or a suitable solvent if excipients are not water-soluble).

  • Sonicate for 15-20 minutes to ensure complete dissolution of the dye.[12][14]

  • Dilute to the mark with the solvent, stopper, and mix thoroughly.

  • Filter the solution through a Whatman No. 42 filter paper or a 0.45 µm syringe filter to remove insoluble excipients.[12][13]

  • Discard the first few mL of the filtrate.

  • Dilute the clear filtrate with deionized water to an appropriate concentration for analysis.

Analysis of Unknown Samples
  • Prepare the unknown sample(s) according to the relevant protocol in section 4.5.

  • Set the spectrophotometer to the predetermined λmax and zero the instrument with the blank.

  • Measure the absorbance of the prepared sample solution.

  • Ensure the absorbance reading falls within the range of the calibration standards (typically 0.1 to 1.0 for best accuracy). If not, adjust the sample dilution and re-measure.

Data Analysis and Calculations

  • Using the linear regression equation from the calibration curve (y = mx + c), where y is the absorbance of the unknown sample, m is the slope, and c is the y-intercept, calculate the concentration (x) of Amaranth in the measured solution: x = (y - c) / m

  • Account for any dilutions made during sample preparation to determine the concentration in the original, undiluted sample: Original Concentration = Calculated Concentration (x) × Dilution Factor

    Dilution Factor = (Final volume of diluted sample) / (Initial volume of sample)

Diagrams

Experimental Workflow

Spectrophotometric Determination of Amaranth cluster_prep Preparation cluster_analysis Analysis cluster_results Results stock Prepare 1000 mg/L Stock Solution working Prepare 50 mg/L Working Standard stock->working Dilute standards Prepare Calibration Standards (e.g., 1-10 mg/L) working->standards Serial Dilution set_lambda Determine λmax (Scan ~520 nm) standards->set_lambda sample_prep Prepare Sample (Dilute, Extract, Filter) measure_sample Measure Sample Absorbance sample_prep->measure_sample calibrate Generate Calibration Curve (Abs vs. Conc.) set_lambda->calibrate calculate Calculate Concentration using Calibration Curve calibrate->calculate measure_sample->calculate final_conc Report Final Concentration (with Dilution Factor) calculate->final_conc

Caption: Workflow for Amaranth quantification.

Beer-Lambert Law Relationship

BeerLambertLaw A Absorbance (A) c Concentration (c) A->c epsilon Molar Absorptivity (ε) b Path Length (b) c->A Directly Proportional

References

Application Notes and Protocols: Amaranth Red 2 in Color Photography Developing Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amaranth Red 2, also known as Acid Red 27 or C.I. 16185, is a synthetic azo dye.[1][2][3] In the realm of color photography, its application is primarily associated with the silver dye-bleach process, a technology known for producing highly stable and vibrant color prints.[4][5][6] Unlike conventional chromogenic processes where colors are formed during development, the silver dye-bleach system incorporates the final dyes, such as this compound, into the photographic material during manufacturing. The image is then formed by the selective, imagewise destruction of these dyes.[4][5][6] This document provides a detailed overview of the principles and a generalized protocol for the silver dye-bleach process, which represents the application context for this compound.

Chemical Properties of this compound

A comprehensive understanding of the chemical properties of this compound is essential for its application in photographic processes.

PropertyValueReference
Chemical Formula C₂₀H₁₁N₂Na₃O₁₀S₃[1][3]
Molar Mass 604.47 g/mol [1][3]
Appearance Dark red to purple water-soluble powder[1]
Solubility Soluble in water, glycerol, and propylene (B89431) glycol. Insoluble in most organic solvents.[2]
Absorption Maximum (in water) ~520 nm[1]
Decomposition Temperature 120 °C[1]

The Silver Dye-Bleach Process: An Overview

The silver dye-bleach process is a subtractive color photographic method for creating positive color prints directly from positive color transparencies (slides).[5] The photographic material is a multilayer structure, typically on a polyester (B1180765) or resin-coated paper base, containing three light-sensitive silver halide emulsion layers.[5][7] Each layer is sensitized to one of the primary colors of light (red, green, and blue) and contains a corresponding subtractive primary colored azo dye (cyan, magenta, and yellow).[4][7] In this context, a red azo dye like this compound would be a component of the magenta dye layer, which is sensitive to green light.

The fundamental principle of image formation is the imagewise bleaching of these incorporated dyes. This is achieved through a series of chemical steps that follow the exposure of the photographic material.

Experimental Protocol: Generalized Silver Dye-Bleach Process

This protocol is a generalized representation of the silver dye-bleach process, such as that used for Ilfochrome (formerly Cibachrome) materials. Specific parameters would have been optimized by the manufacturer for their particular products.

1. Black-and-White Development:

  • Objective: To form a negative silver image in the emulsion layers corresponding to the exposed areas of the positive transparency.

  • Procedure: The exposed photographic material is treated with a standard black-and-white developer. This reduces the exposed silver halide crystals to metallic silver.[4]

  • Typical Developer Composition:

    • Developing agent (e.g., hydroquinone, Metol)

    • Accelerator (e.g., sodium carbonate)

    • Preservative (e.g., sodium sulfite)

    • Restrainer (e.g., potassium bromide)

2. Dye Bleaching:

  • Objective: To selectively destroy the azo dyes in the areas where the silver image was formed.

  • Procedure: The material is immersed in a highly acidic bleach bath containing a bleach catalyst.[5] The metallic silver from the developed image acts as a catalyst, in conjunction with the bleach catalyst, to reduce and decolorize the azo dyes in its vicinity.[5]

  • Typical Dye-Bleach Bath Composition:

    • Strong acid (e.g., sulfuric acid, sulfamic acid)

    • Bleach catalyst (e.g., phenazine, quinoxaline (B1680401) derivatives)[8]

    • Silver complexing agent (e.g., potassium iodide)

    • Antioxidant

3. Silver Bleaching and Fixing:

  • Objective: To remove the silver image and any remaining unexposed silver halide, leaving a pure dye image.

  • Procedure: The material is treated with a silver bleach to convert the metallic silver to silver halides. Subsequently, a fixing bath is used to dissolve and wash away all silver compounds from the emulsion layers. In some streamlined processes, the dye bleaching and silver bleaching steps can be combined.[7]

  • Typical Silver Bleach Composition:

    • Oxidizing agent (e.g., potassium ferricyanide, copper sulfate)

    • Halide salt (e.g., potassium bromide)

  • Typical Fixing Bath Composition:

4. Washing and Drying:

  • Objective: To remove all residual processing chemicals.

  • Procedure: The print is thoroughly washed in water and then dried.

Summary of Processing Solutions
Processing StepKey ComponentsFunction
B&W Developer Hydroquinone, MetolReduces exposed silver halide to metallic silver.
Sodium CarbonateAccelerates development.
Sodium SulfitePrevents oxidation of the developer.
Potassium BromideRestrains development in unexposed areas.
Dye Bleach Sulfuric AcidProvides the necessary acidic environment for the reaction.
Bleach Catalyst (e.g., Phenazine)Facilitates the transfer of electrons from the silver to the dye.
Potassium IodideActs as a silver complexing agent.
Silver Bleach Potassium FerricyanideOxidizes metallic silver to silver ions.
Potassium BromideConverts silver ions to silver bromide.
Fixer Sodium ThiosulfateForms soluble complexes with silver halides, allowing them to be washed out.

Visualizations

Below are diagrams illustrating the logical workflow of the silver dye-bleach process and the chemical relationship leading to dye destruction.

experimental_workflow cluster_exposure Exposure cluster_processing Chemical Processing cluster_outcome Outcome Exposure Exposure of Photographic Material (containing this compound in magenta layer) to a positive transparency Develop 1. Black & White Development Exposure->Develop Latent Silver Image Formation Bleach 2. Dye Bleaching Develop->Bleach Negative Silver Image Formed Fix 3. Silver Bleaching & Fixing Bleach->Fix Dyes Bleached in Silver Areas Wash 4. Final Wash & Dry Fix->Wash All Silver Removed Result Final Positive Color Print (Pure dye image remains) Wash->Result

Caption: Workflow of the Silver Dye-Bleach Process.

signaling_pathway cluster_reactants Reactants in Emulsion Layer cluster_reaction_environment Dye Bleach Bath cluster_products Products Ag_metal Metallic Silver (Ag⁰) (from development) Catalyst Bleach Catalyst Ag_metal->Catalyst activates Ag_ion Silver Ions (Ag⁺) Ag_metal->Ag_ion is oxidized to Azo_Dye This compound (Colored Azo Dye) Colorless_Product Colorless Reduction Products Azo_Dye->Colorless_Product becomes Catalyst->Azo_Dye reduces Acid Acidic Environment (H⁺) Acid->Catalyst facilitates reaction

Caption: Chemical Pathway of Azo Dye Bleaching.

References

Application Notes and Protocols for Amaranth Dye in Cosmetic Science Research

Author: BenchChem Technical Support Team. Date: December 2025

DISCLAIMER: Amaranth, also known as FD&C Red No. 2, is a synthetic azo dye that was banned for use in foods, drugs, and cosmetics in the United States by the Food and Drug Administration (FDA) in 1976 due to concerns over its potential carcinogenicity.[1][2][3][4] Its use is also restricted in many other countries. These application notes are intended for researchers, scientists, and drug development professionals for historical reference, toxicological research, and analytical methodology development. This information is not an endorsement for the use of Amaranth dye in the formulation of cosmetic products for consumer use.

Introduction

Amaranth (C.I. 16185) is a dark red to purple monoazo dye that was historically used as a colorant in a variety of consumer products, including cosmetics.[1][2][5] It is a water-soluble trisodium (B8492382) salt with good stability to heat and light, which made it a desirable color additive.[5] However, toxicological studies in the 1970s raised concerns about its safety, leading to its ban in the United States and other jurisdictions.[2]

Current research applications of Amaranth dye in cosmetic science are primarily focused on:

  • Toxicological studies: Investigating the mechanisms of azo dye toxicity and carcinogenicity.

  • Analytical chemistry: Developing and validating methods for the detection of banned colorants in cosmetic products.

  • Historical formulation analysis: Identifying components in vintage cosmetic products.

These notes will provide an overview of the properties of Amaranth dye, historical context of its use, the scientific basis for its ban, and protocols for its analysis.

Physicochemical Properties of Amaranth Dye

A summary of the key physicochemical properties of Amaranth dye is presented in the table below.

PropertyValueReference
IUPAC Name Trisodium (4E)-3-oxo-4-[(4-sulfonato-1-naphthyl)hydrazono]naphthalene-2,7-disulfonate[1]
Other Names FD&C Red No. 2, E123, C.I. Food Red 9, Acid Red 27, Azorubin S, C.I. 16185[1][2]
CAS Number 915-67-3[1]
Molecular Formula C₂₀H₁₁N₂Na₃O₁₀S₃[1]
Molar Mass 604.47 g/mol [1]
Appearance Reddish-brown, dark red to purple water-soluble powder[1][5]
Solubility Soluble in water (72 mg/ml at 26°C), glycerol, and glycols. Very slightly soluble in alcohols.[5]
Absorption Maximum (λmax) Approximately 520 nm in aqueous solution[1][5]
Decomposition Temperature 120 °C without melting[1]

Historical Application in Cosmetics

Prior to its ban in 1976, Amaranth was used to impart a red to purplish color in a variety of cosmetic products, including:

  • Lipsticks and other lip products

  • Blushes and rouges

  • Nail polishes

  • Hair dyes

  • Soaps and bath products

Its water solubility made it suitable for aqueous formulations, while its stability was an advantage for products with a long shelf life.

Toxicological Profile and Regulatory Status

The primary toxicological concern with Amaranth, and other azo dyes, is the reductive cleavage of the azo bond (-N=N-). This metabolic process, primarily carried out by intestinal microflora, can release aromatic amines.[6] In the case of Amaranth, this reduction can yield 1-amino-4-naphthalenesulfonic acid and 1-amino-2-hydroxy-3,6-naphthalenedisulfonic acid.[6]

In the 1970s, studies linked high doses of Amaranth to a statistically significant increase in the incidence of malignant tumors in female rats.[2] This led the FDA to conclude that the dye could no longer be presumed safe for human consumption or use, resulting in its ban.[2]

The World Health Organization (WHO) and the Food and Agriculture Organization (FAO) have set an acceptable daily intake (ADI) for Amaranth at 0 to 0.5 mg/kg of body weight for food use in countries where it is still permitted.[7]

Below is a diagram illustrating the metabolic reduction of Amaranth dye.

G Amaranth Amaranth Dye (FD&C Red No. 2) Azo_Reduction Azo Reductase (Intestinal Microflora) Amaranth->Azo_Reduction Metabolism Metabolites Aromatic Amines: 1-amino-4-naphthalenesulfonic acid 1-amino-2-hydroxy-3,6-naphthalenedisulfonic acid Azo_Reduction->Metabolites Yields Toxicological_Concern Potential Carcinogenicity Metabolites->Toxicological_Concern Leads to

Metabolic reduction of Amaranth dye.

Experimental Protocols: Analysis of Amaranth Dye

The following protocols are for the detection and quantification of Amaranth dye in various matrices, which is a relevant application in modern cosmetic science research for regulatory and safety purposes.

Protocol for Spectrophotometric Determination of Amaranth

This protocol provides a basic method for the quantification of Amaranth in an aqueous solution.

Objective: To determine the concentration of Amaranth dye in a clear aqueous solution using UV-Visible spectrophotometry.

Materials:

  • UV-Visible Spectrophotometer

  • Quartz or glass cuvettes (1 cm path length)

  • Amaranth dye standard

  • Deionized water

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Stock Solution: Accurately weigh 10 mg of Amaranth dye standard and dissolve it in a 100 mL volumetric flask with deionized water to obtain a 100 µg/mL stock solution.

  • Preparation of Working Standards: Prepare a series of working standards by diluting the stock solution with deionized water to concentrations ranging from 1 µg/mL to 10 µg/mL.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to scan from 400 nm to 700 nm.

    • Use deionized water as a blank to zero the instrument.

    • Measure the absorbance of each working standard and the unknown sample.

    • Identify the wavelength of maximum absorbance (λmax), which should be around 520 nm.[1][5]

  • Calibration Curve: Plot a graph of absorbance at λmax versus the concentration of the working standards.

  • Quantification: Determine the concentration of Amaranth in the unknown sample by interpolating its absorbance value on the calibration curve.

Protocol for Extraction and Identification of Amaranth from a Cosmetic Matrix

This protocol outlines a general procedure for extracting Amaranth from a semi-solid cosmetic matrix (e.g., a cream or lipstick) and identifying it using thin-layer chromatography (TLC).

Objective: To extract and identify the presence of Amaranth dye in a cosmetic product.

Materials:

  • Cosmetic sample

  • Methanol or ethanol

  • Deionized water

  • Ammonium (B1175870) hydroxide (B78521) solution

  • TLC plates (silica gel)

  • Developing solvent (e.g., n-butanol:acetic acid:water, 60:20:20 v/v/v)

  • Amaranth dye standard

  • Beakers, centrifuge tubes, and a centrifuge

  • TLC developing tank

  • UV lamp

Procedure:

  • Extraction:

    • Weigh approximately 1 g of the cosmetic sample into a centrifuge tube.

    • Add 10 mL of a methanol/water mixture (70:30 v/v) with a few drops of ammonium hydroxide to aid in dye extraction.

    • Vortex the mixture thoroughly for 2-3 minutes to dissolve the dye.

    • Centrifuge at 3000 rpm for 10 minutes to separate the solid matrix.

    • Carefully decant the supernatant (the colored liquid extract) into a clean tube.

  • Thin-Layer Chromatography (TLC):

    • Prepare the TLC tank by adding the developing solvent to a depth of about 0.5 cm. Cover the tank and allow the atmosphere to saturate.

    • Spot a small amount of the extracted sample and the Amaranth standard solution onto the baseline of the TLC plate.

    • Place the TLC plate into the developing tank and allow the solvent to migrate up the plate.

    • Once the solvent front is near the top of the plate, remove it and mark the solvent front.

    • Allow the plate to dry.

  • Identification:

    • Observe the plate under visible light and a UV lamp.

    • Calculate the Retention Factor (Rf) for the spots from the sample and the standard (Rf = distance traveled by spot / distance traveled by solvent front).

    • The presence of Amaranth in the sample is indicated if a spot in the sample lane has the same color and Rf value as the Amaranth standard.

The workflow for this analytical procedure is visualized below.

G cluster_extraction Extraction cluster_tlc TLC Analysis cluster_identification Identification Sample Cosmetic Sample Solvent Add Extraction Solvent (Methanol/Water/Ammonia) Sample->Solvent Vortex Vortex/Mix Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Extract Collect Supernatant (Colored Extract) Centrifuge->Extract Spotting Spot Extract and Standard on TLC Plate Extract->Spotting Development Develop Plate in Solvent Tank Spotting->Development Drying Dry Plate Development->Drying Visualization Visualize under Visible & UV Light Drying->Visualization Rf_Calculation Calculate Rf Values Visualization->Rf_Calculation Comparison Compare Rf and Color to Standard Rf_Calculation->Comparison

Workflow for the analysis of Amaranth dye.

Conclusion

While Amaranth dye is no longer used in cosmetic formulations in many parts of the world due to significant safety concerns, it remains a subject of scientific interest. For researchers, its historical context provides valuable lessons in cosmetic safety and regulation. Furthermore, it serves as an important model compound for toxicological studies on azo dyes and as a target analyte for the development of methods to ensure the safety and compliance of modern cosmetic products. The protocols provided here are intended to support these research endeavors.

References

Application Notes: Amaranth Red 2 for Protein Band Visualization in Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The visualization of proteins following polyacrylamide gel electrophoresis (PAGE) is a fundamental technique in proteomics and molecular biology. While Coomassie Brilliant Blue and silver staining are the most common methods, there is a continuous search for alternative stains with favorable characteristics.[1] Amaranth (B1665344) Red 2 (also known as Amaranth, FD&C Red No. 2, E123, C.I. Food Red 9, or Acid Red 27) is an anionic azo dye.[2] Its chemical properties, including the presence of sulfonate groups, suggest a potential for interaction with proteins, similar to the mechanism of Coomassie Brilliant Blue.[3] This document provides a detailed, albeit theoretical, protocol for the use of Amaranth Red 2 as a protein stain in electrophoresis gels, alongside comparative data with established methods.

The proposed mechanism of this compound binding to proteins is analogous to that of Coomassie Brilliant Blue, which involves non-covalent interactions. The negatively charged sulfonate groups of the dye are thought to interact with positively charged amino acid residues (like lysine, arginine, and histidine) on the protein surface through ionic interactions.[3][4][5] Additionally, hydrophobic interactions between the dye's aromatic rings and nonpolar protein regions likely contribute to the binding.[6][7]

Comparative Analysis of Protein Staining Methods

The choice of a protein staining method depends on several factors, including the required sensitivity, the linear dynamic range for quantification, and compatibility with downstream applications such as mass spectrometry. The following table summarizes the key characteristics of common protein staining methods and provides hypothetical performance indicators for this compound.

FeatureThis compound (Hypothetical)Coomassie Brilliant Blue R-250Colloidal Coomassie Blue G-250Silver Staining (MS-Compatible)
Detection Limit ~20-100 ng~30-100 ng[8]~3-10 ng[8]~0.5-5 ng[8]
Linear Dynamic Range To be determinedModerate[9]Good[9]Narrow[9][10]
Protocol Time ~1-3 hours~1-3 hours (fast protocol)[11]~3 hours to overnight[11]~1.5 hours to overnight[8]
Mass Spectrometry Compatibility To be determinedYes[10]Yes[12]Yes (with specific protocols)[12]
Reversibility To be determinedYes[13]YesGenerally no[8]
Cost LowLowModerateHigh

Experimental Protocols

Note: The following protocol for this compound is a proposed methodology based on standard protein staining principles and the chemical properties of the dye. Optimization may be required for specific applications.

I. Hypothetical Protocol for this compound Staining

This protocol is designed for staining proteins in polyacrylamide gels (SDS-PAGE).

Materials:

  • Fixing Solution: 50% (v/v) Methanol, 10% (v/v) Acetic Acid in deionized water.

  • Staining Solution: 0.1% (w/v) this compound in 40% (v/v) Methanol, 10% (v/v) Acetic Acid.

  • Destaining Solution: 30% (v/v) Methanol, 10% (v/v) Acetic Acid in deionized water.

  • Deionized water

  • Orbital shaker

  • Clean staining trays

Procedure:

  • Fixation: Following electrophoresis, carefully remove the gel from the cassette and place it in a clean staining tray. Add a sufficient volume of Fixing Solution to completely immerse the gel. Incubate for 30-60 minutes at room temperature with gentle agitation on an orbital shaker. This step fixes the proteins within the gel matrix, preventing their diffusion.[14]

  • Staining: Decant the Fixing Solution. Add the this compound Staining Solution, ensuring the gel is fully covered. Incubate for 1-2 hours at room temperature with gentle agitation.

  • Destaining: Remove the Staining Solution. Add Destaining Solution and gently agitate. The background of the gel should begin to clear, revealing red protein bands. Change the Destaining Solution every 30-60 minutes until the desired contrast between the protein bands and the background is achieved.[15]

  • Washing and Storage: Once destaining is complete, wash the gel with deionized water for 10-15 minutes. The gel can then be imaged. For long-term storage, the gel can be kept in deionized water at 4°C.

II. Standard Coomassie Brilliant Blue R-250 Staining Protocol

Materials:

  • Fixing Solution: 50% (v/v) Methanol, 10% (v/v) Acetic Acid.

  • Coomassie Staining Solution: 0.1% (w/v) Coomassie Brilliant Blue R-250 in 40% (v/v) Methanol, 10% (v/v) Acetic Acid.[16]

  • Destaining Solution: 40% (v/v) Methanol, 10% (v/v) Acetic Acid.[16]

  • Deionized water

  • Orbital shaker

  • Clean staining trays

Procedure:

  • Fixation: Immerse the gel in Fixing Solution for at least 30 minutes with gentle agitation.[15]

  • Staining: Decant the fixing solution and add the Coomassie Staining Solution. Incubate for 25-40 minutes with gentle agitation.[17]

  • Destaining: Remove the staining solution and rinse the gel with deionized water. Add Destaining Solution and gently shake. Change the destain solution every 30-60 minutes until the protein bands are well-defined against a clear background.[15]

  • Storage: The gel can be stored in 7% acetic acid or water.[18]

Visualizations

Experimental_Workflow cluster_electrophoresis Protein Separation cluster_staining Protein Visualization cluster_analysis Data Analysis gel_electrophoresis SDS-PAGE fixation Fixation (Methanol/Acetic Acid) gel_electrophoresis->fixation staining Staining (this compound Solution) fixation->staining destaining Destaining (Methanol/Acetic Acid) staining->destaining imaging Gel Imaging destaining->imaging quantification Densitometry Analysis imaging->quantification

Caption: Workflow for protein visualization using this compound.

Staining_Mechanism cluster_protein Protein Surface cluster_dye This compound Dye lys Lysine (+ve) arg Arginine (+ve) hydrophobic Hydrophobic Patch sulfonate Sulfonate Group (-ve) sulfonate->lys Ionic Interaction sulfonate->arg Ionic Interaction aromatic Aromatic Rings aromatic->hydrophobic Hydrophobic Interaction

Caption: Proposed interaction mechanism of this compound with proteins.

References

Application Notes and Protocols: Amaranth Red 2 as a Counterstain in Histology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amaranth (B1665344) Red 2, also known as Acid Red 27, C.I. 16185, or Amaranth, is a synthetic anionic azo dye.[1] In histological applications, it serves as a versatile counterstain, imparting a vibrant red to pink hue to acidophilic tissue components such as cytoplasm, muscle, and collagen.[2] Its strong staining properties and solubility in water make it a suitable substitute for other red acid dyes in various polychromatic staining techniques, most notably in trichrome methods like Masson's trichrome. These techniques are crucial for differentiating cellular and extracellular components, particularly for assessing fibrosis by highlighting collagen in contrast to muscle and cytoplasm.[3][4]

This document provides detailed application notes and protocols for the use of Amaranth Red 2 as a counterstain in histological preparations.

Principle of Staining

As an anionic (acid) dye, this compound carries a net negative charge. In an acidic solution, tissue proteins become positively charged. The electrostatic attraction between the negatively charged dye molecules and the positively charged proteins in the cytoplasm and extracellular matrix results in the characteristic red staining.[5] The intensity of the staining is pH-dependent, with a more acidic environment generally enhancing the reaction.[6] In trichrome staining, a polyacid like phosphomolybdic or phosphotungstic acid is used to selectively decolorize the less dense collagen fibers, which are then stained with a contrasting dye, typically a blue or green aniline (B41778) dye.[7]

Data Presentation

Dye Characteristics
PropertyValueReference(s)
C.I. NameAcid Red 27[1]
C.I. Number16185[1]
Molecular FormulaC₂₀H₁₁N₂Na₃O₁₀S₃[2]
Molecular Weight604.47 g/mol [2]
AppearanceReddish-brown to dark purple powder[1]
SolubilitySoluble in water (72 mg/ml at 26°C)[2]
Absorption Maximum (λmax)~520 nm in aqueous solution[1]
Optimal pH for color~pH 3[6]
Comparison with Common Red Counterstains
FeatureThis compound (Acid Red 27)Biebrich ScarletEosin Y (Acid Red 87)
Color Bright bluish-redScarlet-redPink to red
Primary Use Trichrome stains, general counterstainTrichrome stains (Masson, Lillie's)H&E stain (primary counterstain)
Molecular Size IntermediateSmallIntermediate
Staining Mechanism Electrostatic binding to acidophilic tissuesElectrostatic binding, penetrates tissues readilyElectrostatic binding to acidophilic tissues
Notes A potential substitute for Biebrich Scarlet in trichrome methods.Often used in combination with Acid Fuchsin.The most common counterstain in routine histology.

Experimental Protocols

Preparation of this compound Staining Solution (1% Aqueous)

This general-purpose staining solution can be adapted for various protocols.

Reagents:

  • This compound (Acid Red 27) powder

  • Distilled water

  • Glacial acetic acid (optional, for pH adjustment)

Procedure:

  • Weigh 1.0 g of this compound powder.

  • Dissolve the powder in 100 ml of distilled water.[8][9] Mix thoroughly until fully dissolved.

  • For trichrome staining, the addition of a small amount of glacial acetic acid (e.g., 1 ml) can help to achieve a more acidic pH, which may enhance staining. The optimal pH for Amaranth's color is around 3.[6]

  • Filter the solution before use to remove any undissolved particles.

  • Store in a tightly sealed container at room temperature. The aqueous solution is generally stable.[10]

Protocol: Modified Masson's Trichrome Stain with this compound

This protocol is an adaptation of the standard Masson's trichrome stain, substituting the typical Biebrich scarlet-acid fuchsin solution with this compound. This method is designed to differentiate collagen (blue) from muscle and cytoplasm (red), with nuclei stained black.[4][11][12]

Required Solutions:

  • Bouin's Solution (Mordant)

  • Weigert's Iron Hematoxylin (B73222) (for nuclear staining)

  • 1% this compound Solution (see preparation above)

  • Phosphomolybdic/Phosphotungstic Acid Solution

  • Aniline Blue Solution (or Light Green SF)

  • 1% Acetic Acid Solution

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through graded alcohols to distilled water.

  • Mordanting: For formalin-fixed tissues, mordant in Bouin's solution at 56-60°C for 1 hour, or overnight at room temperature to improve staining quality.[7]

  • Washing: Wash in running tap water until the yellow color from the picric acid is completely removed.

  • Nuclear Staining: Stain in Weigert's iron hematoxylin for 10 minutes. This stains the nuclei black.

  • Washing: Wash in running tap water for 5-10 minutes.

  • Cytoplasmic Staining: Stain in 1% this compound solution for 10-15 minutes. This will stain muscle, cytoplasm, and collagen red.

  • Washing: Rinse briefly in distilled water.

  • Differentiation: Place slides in Phosphomolybdic/Phosphotungstic Acid solution for 10-15 minutes. This step is crucial as it removes the this compound from the collagen fibers.

  • Collagen Staining: Transfer slides directly (without rinsing) into Aniline Blue solution and stain for 5-10 minutes. This will stain the collagen blue.

  • Washing and Differentiation: Rinse briefly in distilled water and then differentiate in 1% Acetic Acid solution for 2-5 minutes to remove excess blue stain.

  • Dehydration and Clearing: Dehydrate rapidly through graded alcohols, clear in xylene.

  • Mounting: Mount with a permanent mounting medium.

Expected Results:

  • Nuclei: Black

  • Cytoplasm, Keratin, Muscle Fibers: Red

  • Collagen: Blue

Visualizations

Experimental Workflow for Modified Masson's Trichrome Stain

G cluster_prep Tissue Preparation cluster_staining Staining Steps cluster_final Final Steps Deparaffinize Deparaffinize & Rehydrate Mordant Mordant in Bouin's Solution Deparaffinize->Mordant Wash1 Wash in Tap Water Mordant->Wash1 Stain_Nuclei Stain Nuclei (Weigert's Hematoxylin) Wash1->Stain_Nuclei Wash2 Wash in Tap Water Stain_Nuclei->Wash2 Stain_Cyto Stain Cytoplasm (this compound) Wash2->Stain_Cyto Rinse1 Rinse in Distilled Water Stain_Cyto->Rinse1 Differentiate1 Differentiate (Phosphomolybdic/Tungstic Acid) Rinse1->Differentiate1 Stain_Collagen Stain Collagen (Aniline Blue) Differentiate1->Stain_Collagen Rinse2 Rinse & Differentiate (Acetic Acid) Stain_Collagen->Rinse2 Dehydrate Dehydrate Rinse2->Dehydrate Clear Clear in Xylene Dehydrate->Clear Mount Mount Clear->Mount

Caption: Workflow for Modified Masson's Trichrome Stain.

Principle of Differential Staining in Trichrome Methods

G cluster_stains Staining Solutions cluster_results Stained Components Tissue Tissue Section (Muscle, Collagen, Nuclei) Hematoxylin Weigert's Hematoxylin Tissue->Hematoxylin Stains Nuclei Amaranth This compound (Small Molecule) Tissue->Amaranth Stains Muscle & Collagen Stained_Nuclei Nuclei (Black) Hematoxylin->Stained_Nuclei Polyacid Phosphomolybdic/ Phosphotungstic Acid Amaranth->Polyacid Removed from Collagen AnilineBlue Aniline Blue (Large Molecule) Stained_Collagen Collagen (Blue) AnilineBlue->Stained_Collagen Stains Collagen Polyacid->AnilineBlue Mordants Collagen for Stained_Muscle Muscle/Cytoplasm (Red) Polyacid->Stained_Muscle Remains in Muscle

References

Application Notes and Protocols: Genotoxicity Assessment of Amaranth (Red No. 2) Using the Comet Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amaranth, also known as Red No. 2 or E123, is a synthetic azo dye that has been used in food, drugs, and cosmetics. Due to toxicological concerns, its use has been banned in several countries, including the United States, although it is still permitted in other regions. The genotoxic potential of Amaranth has been a subject of scientific investigation, as azo dyes and their metabolites have been implicated in DNA damage.

The single cell gel electrophoresis, or comet assay, is a sensitive and versatile method for detecting DNA damage at the level of individual cells.[1] It is widely used in genotoxicity testing to measure DNA single- and double-strand breaks, as well as alkali-labile sites. This document provides detailed application notes and protocols for assessing the genotoxicity of Amaranth using the alkaline comet assay, based on findings from both in vivo and in vitro studies.

Data Presentation: Quantitative Genotoxicity Data for Amaranth

The following tables summarize the findings on the genotoxicity of Amaranth as determined by the comet assay.

In Vivo Genotoxicity Data

An in vivo study by Sasaki et al. (2002) investigated the genotoxicity of Amaranth in mice across multiple organs after oral administration. The study demonstrated that Amaranth induces dose-related DNA damage, particularly in gastrointestinal organs.

Organism Tissue/Organ Dose Time Point Observed DNA Damage (% Tail DNA) Reference
Male ddY MiceGlandular StomachDose-related increase3 and 24 hoursSignificant increase
Male ddY MiceColon10 mg/kg and higher3 and 24 hoursSignificant, dose-related increase
Male ddY MiceUrinary BladderDose-related increase3 and 24 hoursSignificant increase
Male ddY MiceLiver, Kidney, Lung, Brain, Bone MarrowNot specified3 and 24 hoursNo significant damage reported

Note: Specific quantitative values for % Tail DNA were not available in the cited abstract. The results indicate a qualitative and dose-dependent increase in DNA damage.

In Vitro Genotoxicity Data

An in vitro study by Jabeen et al. (2013) assessed the genotoxicity of Amaranth in the yeast Saccharomyces cerevisiae. The results indicated that Amaranth's genotoxic effect is dependent on both concentration and temperature.

Organism/Cell Line Temperature Amaranth Concentration (µg/mL) Exposure Time Observed DNA Damage (Comet Tail) Reference
Saccharomyces cerevisiae28°C9.76 - 5,000Not specifiedNo significant genotoxic activity
Saccharomyces cerevisiae37°C9.76 - <1,2502 hoursNo significant DNA damage
Saccharomyces cerevisiae37°C≥ 1,2502 hoursSignificant DNA damage observed
Saccharomyces cerevisiae37°CConcentration-dependent2 hoursSignificant direct relation with comet tail

Experimental Workflows and Logical Relationships

The following diagrams illustrate the experimental workflow for the in vivo and in vitro comet assays.

in_vivo_workflow cluster_animal_phase Animal Treatment Phase cluster_sampling Tissue Sampling cluster_comet_assay Comet Assay Protocol cluster_analysis Data Analysis animal_acclimatization Animal Acclimatization (e.g., Male ddY Mice) dosing Oral Gavage with Amaranth or Vehicle animal_acclimatization->dosing euthanasia Euthanasia (3 and 24h post-dosing) dosing->euthanasia dissection Organ Dissection (e.g., Colon, Stomach) euthanasia->dissection cell_isolation Single Cell Suspension Preparation dissection->cell_isolation embedding Cell Embedding in Agarose (B213101) on Slide cell_isolation->embedding lysis Cell Lysis (High Salt + Detergent) embedding->lysis unwinding DNA Unwinding (Alkaline Buffer, pH > 13) lysis->unwinding electrophoresis Electrophoresis (Alkaline Buffer) unwinding->electrophoresis neutralization Neutralization (Tris Buffer, pH 7.5) electrophoresis->neutralization staining DNA Staining (e.g., SYBR Gold) neutralization->staining microscopy Fluorescence Microscopy staining->microscopy scoring Image Analysis & Scoring (50-100 cells/sample) microscopy->scoring stats Statistical Analysis scoring->stats

Figure 1: Experimental Workflow for In Vivo Comet Assay.

in_vitro_workflow cluster_cell_culture Cell Culture & Treatment cluster_cell_harvesting Cell Harvesting cluster_comet_assay Comet Assay Protocol cluster_analysis Data Analysis cell_culture Cell Culture (e.g., S. cerevisiae, HCT116) treatment Incubation with Amaranth (Various concentrations) cell_culture->treatment harvesting Cell Harvesting & Washing treatment->harvesting cell_count Cell Counting & Resuspension (in PBS) harvesting->cell_count embedding Cell Embedding in Agarose on Slide cell_count->embedding lysis Cell Lysis (High Salt + Detergent) embedding->lysis unwinding DNA Unwinding (Alkaline Buffer, pH > 13) lysis->unwinding electrophoresis Electrophoresis (Alkaline Buffer) unwinding->electrophoresis neutralization Neutralization (Tris Buffer, pH 7.5) electrophoresis->neutralization staining DNA Staining (e.g., SYBR Gold) neutralization->staining microscopy Fluorescence Microscopy staining->microscopy scoring Image Analysis & Scoring (50-100 cells/sample) microscopy->scoring stats Statistical Analysis scoring->stats

Figure 2: Experimental Workflow for In Vitro Comet Assay.

Experimental Protocols

The following are detailed protocols for the in vivo and in vitro alkaline comet assay for the assessment of Amaranth genotoxicity.

In Vivo Alkaline Comet Assay Protocol (Adapted for Mouse Colon)

This protocol is based on the methodology used in studies of food additives on rodent gastrointestinal tracts.

4.1.1 Materials and Reagents

  • Amaranth (Red No. 2): High purity grade.

  • Vehicle: Distilled water or appropriate solvent.

  • Animals: Male ddY mice (or other appropriate strain), 8-10 weeks old.

  • Lysis Solution (pH 10): 2.5 M NaCl, 100 mM Na₂EDTA, 10 mM Tris-HCl, 1% Triton X-100 (added fresh), and 10% DMSO (added fresh). Store at 4°C.

  • Alkaline Electrophoresis Buffer (pH >13): 300 mM NaOH, 1 mM Na₂EDTA. Prepare fresh and chill to 4°C before use.

  • Neutralization Buffer (pH 7.5): 0.4 M Tris-HCl. Store at 4°C.

  • Phosphate-Buffered Saline (PBS): Ca²⁺ and Mg²⁺ free.

  • Agarose: Normal Melting Point (NMP) and Low Melting Point (LMP).

  • DNA Staining Solution: SYBR® Gold or Propidium Iodide.

  • Microscope Slides: Pre-coated with 1% NMP Agarose.

4.1.2 Procedure

  • Animal Dosing:

    • Administer Amaranth (e.g., 10, 100, 1000, 2000 mg/kg body weight) and the vehicle control to groups of at least four mice via oral gavage.

    • Include a positive control group (e.g., ethyl methanesulfonate).

  • Tissue Collection and Cell Isolation:

    • Euthanize mice at 3 and 24 hours post-dosing.

    • Excise the colon and place it in ice-cold PBS.

    • Scrape the colonic mucosa to collect epithelial cells.

    • Resuspend the cells in ice-cold PBS and filter to obtain a single-cell suspension.

    • Keep cell suspensions on ice and protected from light.

  • Slide Preparation:

    • Mix approximately 1 x 10⁴ cells with 75 µL of 0.5% LMP agarose (at 37°C).

    • Pipette the cell-agarose mixture onto a pre-coated slide, cover with a coverslip, and let it solidify on a cold plate for 10 minutes.

  • Lysis:

    • Carefully remove the coverslip and immerse the slides in freshly prepared, cold Lysis Solution.

    • Incubate at 4°C for at least 1 hour (or overnight) in the dark.

  • DNA Unwinding:

    • Gently place the slides in a horizontal electrophoresis tank filled with fresh, cold Alkaline Electrophoresis Buffer.

    • Let the DNA unwind for 20-40 minutes at 4°C in the dark.

  • Electrophoresis:

    • Perform electrophoresis under the same alkaline conditions at approximately 25 V and 300 mA (voltage and time may require optimization, e.g., 20-30 minutes).

  • Neutralization and Staining:

    • Carefully remove the slides and immerse them in Neutralization Buffer for at least 5 minutes. Repeat 2-3 times.

    • Stain the slides with a fluorescent DNA dye according to the manufacturer's instructions.

  • Scoring and Analysis:

    • Visualize the slides using a fluorescence microscope.

    • Capture images and analyze at least 50-100 randomly selected cells per sample using a validated comet assay software.

    • The primary endpoint is the % DNA in the tail (Tail Intensity). Other parameters include Tail Length and Tail Moment.

In Vitro Alkaline Comet Assay Protocol (General)

This protocol can be adapted for cell lines or microorganisms like Saccharomyces cerevisiae.

4.2.1 Materials and Reagents

  • Cell Line: e.g., HCT-116, Caco-2, or Saccharomyces cerevisiae.

  • Amaranth (Red No. 2): Dissolved in an appropriate solvent (e.g., water, DMSO).

  • Cell Culture Medium/Buffer: Appropriate for the chosen cell type.

  • Lysis Solution, Electrophoresis Buffer, Neutralization Buffer, etc.: As described in section 4.1.1.

4.2.2 Procedure

  • Cell Culture and Treatment:

    • Culture cells to an appropriate confluency or growth phase.

    • Expose the cells to various concentrations of Amaranth (e.g., 0, 10, 100, 500, 1250, 5000 µg/mL) for a defined period (e.g., 2-24 hours). Include vehicle and positive controls.

    • For suspension cells, treatment can be done in tubes. For adherent cells, treat directly in the culture plates.

  • Cell Harvesting:

    • After treatment, harvest the cells. For adherent cells, use trypsinization.

    • Wash the cells with ice-cold PBS and resuspend them in PBS at a concentration of approximately 1-2 x 10⁵ cells/mL.

  • Slide Preparation, Lysis, Electrophoresis, and Staining:

    • Follow steps 4.1.3 to 4.1.7 from the in vivo protocol.

  • Scoring and Analysis:

    • Follow step 4.1.8 from the in vivo protocol.

Conclusion

The comet assay is a powerful tool for evaluating the genotoxic potential of food additives like Amaranth Red No. 2. The available data indicates that Amaranth can induce DNA damage in a dose-dependent manner, with effects observed both in vivo in the gastrointestinal tract of mice and in vitro in yeast cells at elevated temperatures. These findings underscore the importance of continued safety assessments for food colorants. The protocols provided herein offer a standardized framework for researchers to conduct such evaluations.

References

Troubleshooting & Optimization

improving the stability of Amaranth Red 2 solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving and maintaining the stability of Amaranth Red 2 solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its common laboratory applications?

This compound, also known as Acid Red 27 or FD&C Red No. 2, is an organic azo dye.[1] In a laboratory setting, it is used as a cytoplasmic and nuclear dye for hematological and histological applications.[2] It has also been used to track the migration front in electrophoresis gels and for microscopic visualization.[2]

2. What are the primary factors that affect the stability of this compound solutions?

The stability of this compound solutions is primarily influenced by pH, exposure to light, temperature, and the presence of oxidizing or reducing agents.[3] Lower pH, in particular, has been observed to increase the rate of degradation.[1]

3. How does pH affect the stability of this compound solutions?

Lower pH levels generally lead to higher degradation of this compound.[1] Studies on the electrochemical oxidation of Amaranth show that the peak current, an indicator of the dye's concentration, varies significantly with pH, with changes observed across a pH range of 3.6 to 8.[4] For optimal stability, it is recommended to maintain a neutral to slightly alkaline pH, unless the experimental protocol requires acidic conditions.

4. Is this compound sensitive to light?

Yes, this compound is susceptible to photodegradation, especially in the presence of UV radiation.[3][5] The rate of this degradation can be enhanced by the presence of electron acceptors like hydrogen peroxide.[1] Therefore, it is crucial to protect this compound solutions from light.

5. What are the recommended storage conditions for this compound solutions?

For powdered this compound, it should be stored at room temperature in a tightly sealed container, away from moisture and light.[2][3] Stock solutions should be stored under the following conditions:

  • -80°C: for up to 6 months.[1]

  • -20°C: for up to 1 month.[1]

It is recommended to prepare working solutions fresh on the day of use.[1] All solutions should be stored in light-protecting containers.

6. How should I prepare stock solutions of this compound?

This compound is soluble in water (up to 6.67 mg/mL with sonication) and DMSO (up to 25 mg/mL with sonication).[1] When preparing aqueous stock solutions, it is advisable to filter-sterilize the solution using a 0.22 μm filter before use.[1] To avoid repeated freeze-thaw cycles, which can affect stability, it is best to aliquot the stock solution before storage.[1]

Troubleshooting Guide

Q: My this compound solution has changed color. What could be the cause?

An unexpected color change can be due to several factors:

  • pH Shift: The color of azo dyes can be pH-dependent. Verify the pH of your solution and adjust if necessary.

  • Degradation: Exposure to light, high temperatures, or incompatible chemicals can cause the dye to degrade, leading to a color change.

  • Contamination: Contamination with oxidizing or reducing agents can also alter the dye's structure and color.

Q: I am observing precipitation in my this compound solution. How can I resolve this?

Precipitation can occur for a few reasons:

  • Low Temperature: If the solution has been stored at a low temperature, the dye may have crystallized out of the solvent. Gentle warming and sonication can help redissolve the precipitate.[1]

  • Solvent Evaporation: Over time, the solvent may evaporate, increasing the concentration of the dye beyond its solubility limit.

  • pH Incompatibility: A significant shift in the pH of the solution can affect the solubility of the dye.

  • Inherent Dye Properties: Some dyes have a tendency to precipitate over time. To mitigate this, consider centrifuging the solution and using the clear supernatant for your experiment.

Q: My experimental results are inconsistent when using this compound. Could the solution's stability be the issue?

Yes, inconsistent results can be a sign of dye degradation. If the concentration of the active dye is changing over time, this will affect any quantitative measurements. To ensure consistency:

  • Always use freshly prepared or properly stored solutions.

  • Protect your solutions from light during the experiment.

  • Monitor the absorbance of your solution at its λmax (~520-525 nm) before each experiment to ensure the concentration is consistent.[2][5]

Data on this compound Stability

The following tables summarize the effects of various conditions on the stability of this compound.

Table 1: Effect of pH on this compound Degradation

pH ConditionObservationReference
Low pHHigher degradation rate[1]
pH 2.0 - 7.0Half-wave potential varies directly with pH[5]
pH 3Maximum absorption observed in some extraction methods[4]
Neutral to AlkalineGenerally more stable[1]

Table 2: Effect of Temperature on this compound Stability

TemperatureObservationReference
4°C (Refrigerated)Recommended for short-term storage of solutions[1]
Room TemperatureSuitable for storage of the powdered form[2][3]
37°CIncreased genotoxic effect observed in a study, suggesting potential for increased reactivity/degradation[6]
120°CDecomposes without melting[7]

Experimental Protocols

Protocol for Monitoring the Stability of this compound Solutions using UV-Vis Spectrophotometry

This protocol allows for the quantitative assessment of this compound degradation over time by measuring changes in its absorbance.

Materials:

  • This compound solution to be tested

  • UV-Vis Spectrophotometer

  • Cuvettes (quartz or plastic, depending on the wavelength range)

  • Solvent used to prepare the this compound solution (e.g., deionized water, DMSO) as a blank

Procedure:

  • Set the Spectrophotometer: Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions. Set the wavelength to the maximum absorbance (λmax) of this compound, which is approximately 520-525 nm.[2][5]

  • Blank the Instrument: Fill a cuvette with the solvent used to prepare your this compound solution. Place it in the spectrophotometer and zero the absorbance.

  • Initial Measurement (Time 0): Immediately after preparing your this compound solution, take an aliquot and measure its absorbance. Record this value as the initial absorbance (A₀).

  • Incubate Under Test Conditions: Store the remaining solution under the conditions you wish to test (e.g., exposed to light, at a specific temperature, or mixed with another reagent).

  • Time-Point Measurements: At regular intervals (e.g., every hour, day, or week), take an aliquot from the stored solution and measure its absorbance (Aₜ).

  • Calculate Percentage Degradation: The percentage of degradation at each time point can be calculated using the following formula: Percentage Degradation = [(A₀ - Aₜ) / A₀] * 100

  • Data Analysis: Plot the percentage degradation versus time to visualize the stability of the solution under the tested conditions.

Visualizations

cluster_factors Factors Affecting Stability cluster_outcomes Potential Outcomes cluster_solutions Stabilization Strategies pH pH Degradation Degradation pH->Degradation Low pH increases Precipitation Precipitation pH->Precipitation Shift can cause Light Light Exposure Light->Degradation UV exposure increases Temp Temperature Temp->Degradation High temp increases Temp->Precipitation Low temp can cause Agents Oxidizing/Reducing Agents Agents->Degradation Presence increases Color_Shift Color Shift Degradation->Color_Shift Storage Proper Storage (Dark, Controlled Temp) Storage->Degradation Mitigates pH_Control pH Control (Neutral/Alkaline) pH_Control->Degradation Mitigates Fresh_Prep Fresh Preparation Fresh_Prep->Degradation Avoids Purity Use High-Purity Reagents Purity->Degradation Reduces

Caption: Logical relationship of factors affecting this compound stability.

prep 1. Prepare this compound Solution t0 2. Measure Initial Absorbance (A₀) at λmax ~520 nm prep->t0 store 3. Store Solution Under Test Conditions (e.g., Light, Temp) t0->store time_points 4. Take Aliquots at Regular Time Intervals store->time_points time_points->store Continue incubation measure 5. Measure Absorbance (Aₜ) at Each Time Point time_points->measure calculate 6. Calculate % Degradation [(A₀ - Aₜ) / A₀] * 100 measure->calculate analyze 7. Plot % Degradation vs. Time calculate->analyze

Caption: Experimental workflow for assessing this compound solution stability.

References

preventing degradation of Amaranth dye in acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Amaranth dye in acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is Amaranth dye and why is it sensitive to acidic conditions?

Amaranth (also known as E123 or FD&C Red No. 2) is a synthetic red azo dye. Its structure contains an azo bond (-N=N-) which is susceptible to cleavage under acidic conditions (low pH). This process, known as azo reduction, breaks the molecule and leads to a loss of color, as the chromophore responsible for the red hue is destroyed.

Q2: What are the primary factors that accelerate the degradation of Amaranth dye in acidic solutions?

Several factors can accelerate the degradation of Amaranth dye in acidic media:

  • Low pH: The rate of degradation increases significantly as the pH drops below 5.

  • Presence of reducing agents: Substances like ascorbic acid, sodium metabisulfite, or even metallic ions (e.g., Fe²⁺) can readily reduce the azo bond, causing rapid decolorization, especially at low pH.

  • Increased Temperature: Higher temperatures provide the activation energy needed for the degradation reactions to occur more quickly.

  • Exposure to Light: Photodegradation can occur, particularly in the presence of photosensitizers, although pH-mediated degradation is often the more immediate concern in acidic environments.

Q3: What are the visible signs of Amaranth dye degradation?

The most apparent sign of degradation is a color change. The vibrant red color of the Amaranth solution will fade, potentially turning into a yellowish or colorless solution as the concentration of the intact dye decreases and degradation products are formed.

Q4: Can I use a buffer to protect the Amaranth dye?

Yes, using a buffer system to maintain a pH above 5 is the most effective way to prevent acid-induced degradation. A phosphate (B84403) or citrate (B86180) buffer system can help stabilize the pH in your experimental medium. However, it is crucial to ensure the buffer components themselves do not react with the dye or other components in your system.

Troubleshooting Guide

This guide addresses common issues encountered when working with Amaranth dye in acidic environments.

Problem: My Amaranth dye solution is rapidly losing its color after I add it to my acidic formulation.

Possible Cause Suggested Solution
pH is too low (pH < 5) 1. Measure the pH of your final solution. 2. If the pH is below 5, adjust it using a suitable buffer system (e.g., citrate or phosphate buffer) to a pH between 6 and 8. 3. Consider preparing the Amaranth stock solution in a buffered solution from the outset.
Presence of unintended reducing agents 1. Review the composition of your formulation for any known reducing agents (e.g., ascorbic acid, certain antioxidants, metal ions). 2. If a reducing agent is necessary for your experiment, consider if its concentration can be lowered. 3. Alternatively, perform the experiment at a lower temperature to slow the reaction rate.
High storage/experimental temperature 1. Store the Amaranth dye solution and the final formulation at a lower temperature (e.g., 4°C), protected from light. 2. If your experiment allows, conduct it at a controlled, lower temperature to minimize thermal degradation.

Below is a troubleshooting workflow to diagnose and resolve Amaranth dye degradation.

G cluster_0 Troubleshooting Workflow for Amaranth Dye Degradation start Start: Amaranth solution is losing color check_ph Measure pH of the solution start->check_ph ph_low Is pH < 5? check_ph->ph_low adjust_ph Adjust pH to 6-8 using a buffer ph_low->adjust_ph Yes check_reducers Review formulation for reducing agents ph_low->check_reducers No end_node Problem Resolved adjust_ph->end_node reducer_present Are reducing agents present? check_reducers->reducer_present mitigate_reducers Lower reducer concentration or temperature reducer_present->mitigate_reducers Yes check_temp Check storage/experimental temperature reducer_present->check_temp No mitigate_reducers->end_node temp_high Is temperature elevated? check_temp->temp_high lower_temp Store at 4°C and conduct experiments at lower temp temp_high->lower_temp Yes temp_high->end_node No, consult further literature lower_temp->end_node

Caption: Troubleshooting workflow for Amaranth dye degradation.

Quantitative Data Summary

The stability of Amaranth dye is highly dependent on the pH of the solution. The table below summarizes the effect of pH on the degradation rate of Amaranth dye at 25°C.

pH ValueHalf-life (t₁/₂) of Amaranth Dye (Approx.)Observation
7.0> 24 hoursStable, no significant color loss
5.0~ 12 hoursSlow degradation, slight fading observed
4.0~ 4 hoursNoticeable fading of the red color
3.0< 1 hourRapid decolorization to a yellowish hue

Note: These values are illustrative and can be influenced by the specific matrix and presence of other chemical species.

Experimental Protocols

Protocol 1: Spectrophotometric Analysis of Amaranth Dye Concentration

This protocol allows for the quantification of Amaranth dye concentration to monitor its degradation over time.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz or plastic cuvettes (1 cm path length)

  • Amaranth dye stock solution (e.g., 100 µM in deionized water)

  • A series of buffers (e.g., pH 3, 4, 5, 7)

  • Volumetric flasks and pipettes

Procedure:

  • Determine λmax:

    • Prepare a dilute solution of Amaranth dye in a neutral buffer (pH 7).

    • Scan the absorbance of the solution from 400 nm to 700 nm to determine the wavelength of maximum absorbance (λmax). For Amaranth, this is typically around 520 nm.

  • Prepare Samples:

    • For each time point you wish to measure, prepare a sample by diluting the Amaranth stock solution in the acidic buffer of interest to a final concentration that gives an absorbance reading between 0.1 and 1.0 at λmax.

  • Measure Absorbance:

    • At t=0, and at subsequent time intervals, take an aliquot of your experimental solution.

    • Use the corresponding buffer as a blank to zero the spectrophotometer at λmax.

    • Measure the absorbance of your sample at λmax.

  • Calculate Concentration:

    • Use the Beer-Lambert law (A = εbc) to calculate the concentration of the dye at each time point. If the molar absorptivity (ε) is not known, you can use the initial absorbance (A₀) at t=0 to calculate the percentage of dye remaining: (% Dye Remaining) = (Aₜ / A₀) * 100, where Aₜ is the absorbance at time t.

Below is a diagram illustrating the experimental workflow for testing Amaranth dye stability.

G cluster_1 Experimental Workflow for Dye Stability Testing prep_stock Prepare Amaranth Stock Solution (e.g., 100 µM in DI water) prep_samples Prepare Experimental Samples (Amaranth in each buffer) prep_stock->prep_samples prep_buffers Prepare Buffer Solutions (e.g., pH 3, 4, 5, 7) prep_buffers->prep_samples initial_measurement t=0: Measure initial absorbance (A₀) at λmax (~520 nm) prep_samples->initial_measurement incubation Incubate samples under desired conditions (e.g., 25°C) initial_measurement->incubation timed_measurement At intervals (t₁, t₂, t₃...): Measure absorbance (Aₜ) incubation->timed_measurement data_analysis Calculate % Dye Remaining = (Aₜ / A₀) * 100 timed_measurement->data_analysis plot_data Plot % Dye Remaining vs. Time data_analysis->plot_data

Caption: Workflow for spectrophotometric stability testing.

The following diagram illustrates the key factors that contribute to the degradation of Amaranth dye.

G center_node Amaranth Dye Degradation (Color Loss) low_ph Low pH (<5) low_ph->center_node reducers Reducing Agents (e.g., Ascorbic Acid) reducers->center_node high_temp High Temperature high_temp->center_node light Light Exposure light->center_node

Caption: Key factors in Amaranth dye degradation.

Technical Support Center: Optimizing Amaranth Red 2 Staining for Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Amaranth (B1665344) Red 2 (also known as Acid Red 27, C.I. 16185). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their staining protocols for microscopy.

Important Safety Notice: Amaranth Red 2 was banned by the U.S. Food and Drug Administration (FDA) in 1976 as a suspected carcinogen.[1][2] Appropriate safety precautions, including personal protective equipment (PPE), should be used when handling this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its properties?

This compound is an anionic azo dye.[1] It appears as a reddish-brown to dark red or purple water-soluble powder.[1] It has been used historically as a food and cosmetics dye and finds limited application as a biological stain for cytoplasmic and nuclear components in hematological and histological preparations.

Q2: What is the absorption maximum of this compound?

The aqueous solution of this compound has an absorption maximum of approximately 520 nm.[1]

Q3: Can this compound be used for fluorescence microscopy?

While primarily used as a colorimetric dye, some studies indicate that this compound can exhibit fluorescence. However, its properties as a fluorophore, such as quantum yield and photostability, are not well-documented for microscopy applications. Azo dyes, in general, can have their fluorescence quenched by photoisomerization. Researchers would need to characterize its specific excitation and emission spectra and assess its photostability under their experimental conditions.

Q4: Is this compound suitable for live-cell imaging?

Due to its potential toxicity and the likelihood of phototoxicity (damage to cells upon light exposure), this compound is not a standard dye for live-cell imaging.[3][4][5] If used, it is critical to perform viability assays and minimize light exposure to prevent artifacts.

Quantitative Data Summary

For easy reference, the key quantitative properties of this compound are summarized in the table below.

PropertyValueReference(s)
Synonyms Acid Red 27, FD&C Red No. 2, E123, C.I. 16185[1]
Appearance Reddish-brown to dark red/purple powder[1]
Molecular Formula C₂₀H₁₁N₂Na₃O₁₀S₃[6]
Molecular Weight 604.47 g/mol [6]
Absorbance Maximum (λmax) ~520 nm (in water)[1]
Solubility Soluble in water[1]

Experimental Protocols

General Protocol for Staining Paraffin-Embedded Sections

This is a general guideline that may require optimization for your specific tissue and application.

  • Deparaffinization and Rehydration:

    • Immerse slides in Xylene (2 changes, 5 minutes each).

    • Transfer to 100% ethanol (B145695) (2 changes, 3 minutes each).

    • Transfer to 95% ethanol (2 minutes).

    • Transfer to 70% ethanol (2 minutes).

    • Rinse in distilled water.

  • Staining:

    • Prepare a 0.1% to 1.0% (w/v) aqueous solution of this compound. The optimal concentration should be determined empirically.

    • Immerse slides in the this compound solution for 1-10 minutes. Incubation time will vary depending on the desired staining intensity.

    • Rinse briefly in distilled water to remove excess stain.

  • Differentiation (Optional):

    • To reduce background staining, slides can be briefly dipped in a weak acid solution (e.g., 0.5% acetic acid). The duration needs to be carefully controlled to avoid over-differentiation.

    • Rinse thoroughly in distilled water.

  • Dehydration and Mounting:

    • Dehydrate slides through graded alcohols (70%, 95%, 100% ethanol, 2 minutes each).

    • Clear in Xylene (2 changes, 3 minutes each).

    • Mount with a compatible mounting medium.

Troubleshooting Guides

Problem: Weak or No Staining
Possible Cause Suggested Solution Reference(s)
Stain concentration too low Increase the concentration of the this compound solution.[7]
Incubation time too short Increase the duration of the staining step.[7]
Improper fixation Ensure tissue was adequately fixed. Poor fixation can prevent dye binding.[8]
Over-differentiation If using a differentiation step, reduce the time in the acid solution or use a weaker acid.[7]
pH of staining solution The pH can affect dye binding. For anionic dyes like Amaranth, a slightly acidic pH may enhance staining of cytoplasmic elements. Test a pH range (e.g., 4.0-6.0).[9]
Problem: High Background or Non-Specific Staining
Possible Cause Suggested Solution Reference(s)
Stain concentration too high Decrease the concentration of the this compound solution.[7]
Incubation time too long Reduce the duration of the staining step.[7]
Inadequate rinsing Ensure thorough but brief rinsing after the staining step to remove unbound dye.[8]
Lack of differentiation Introduce a brief differentiation step with a weak acid to remove non-specific staining.[7]
Problem: Staining Fades or Photobleaches (Fluorescence)
Possible Cause Suggested Solution Reference(s)
Photobleaching Azo dyes can be susceptible to photobleaching. Reduce the intensity and duration of the excitation light. Use a more photostable mounting medium if available.[10]
pH of mounting medium The pH of the mounting medium can affect fluorophore stability. Ensure the pH is optimal for fluorescence preservation.
Suboptimal imaging settings Use the lowest possible laser power and exposure time that provides an adequate signal-to-noise ratio.[3]

Visualized Workflows and Logic

Staining_Workflow cluster_prep Sample Preparation cluster_stain Staining cluster_finish Final Steps Deparaffinization Deparaffinize Rehydration Rehydrate Deparaffinization->Rehydration Stain Stain with This compound Rehydration->Stain Rinse1 Rinse Stain->Rinse1 Differentiate Differentiate (Optional) Rinse1->Differentiate Rinse2 Rinse Differentiate->Rinse2 Dehydrate Dehydrate Rinse2->Dehydrate Clear Clear Dehydrate->Clear Mount Mount Clear->Mount Imaging Imaging Mount->Imaging

Caption: General experimental workflow for this compound staining of tissue sections.

Troubleshooting_Tree cluster_weak cluster_bg cluster_fade Start Staining Issue? WeakStain Weak or No Staining Start->WeakStain HighBg High Background Start->HighBg Fading Fading/Photobleaching Start->Fading IncConc Increase Stain Concentration WeakStain->IncConc IncTime Increase Incubation Time WeakStain->IncTime CheckFix Check Fixation WeakStain->CheckFix DecConc Decrease Stain Concentration HighBg->DecConc DecTime Decrease Incubation Time HighBg->DecTime AddDiff Add/Optimize Differentiation HighBg->AddDiff MinLight Minimize Light Exposure Fading->MinLight AntiFade Use Anti-Fade Mountant Fading->AntiFade OptSettings Optimize Imaging Settings Fading->OptSettings

Caption: A decision tree for troubleshooting common this compound staining issues.

References

Technical Support Center: Troubleshooting Poor Staining with Acid Red 27

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during staining procedures with Acid Red 27.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your staining experiments.

Q1: Why is my Acid Red 27 staining consistently weak or faint?

Weak or faint staining is a common issue that can arise from several factors throughout the experimental workflow. Below are the most frequent causes and their corresponding solutions.

Potential Causes and Solutions for Weak Staining

Cause Description Solution
Inadequate Fixation Improper or insufficient fixation can lead to poor preservation of cellular components, resulting in a loss of binding sites for the dye.[1]Ensure the tissue is fixed in a sufficient volume of fixative (at least 10-20 times the tissue volume) for an adequate duration. 10% neutral buffered formalin is a standard choice compatible with most acid dyes.[1]
Incomplete Deparaffinization Residual paraffin (B1166041) wax in tissue sections will prevent the aqueous dye solution from penetrating the tissue, causing weak or patchy staining.[1][2][3]Use fresh xylene and a sufficient number of changes to ensure complete deparaffinization.[1]
Incomplete Rehydration If tissue sections are not fully rehydrated through graded alcohols after deparaffinization, the aqueous stain will not penetrate the tissue evenly.[1]Ensure a gradual and complete rehydration of the tissue sections through a series of descending alcohol concentrations before staining.[1]
Suboptimal Dye Concentration The concentration of the Acid Red 27 solution may be too low to produce a strong staining signal.[1]Increase the concentration of Acid Red 27 in your staining solution. A typical starting point for acid dyes is 0.1% to 0.5% (w/v), but this may require optimization.[1][4]
Incorrect pH of Staining Solution Acid dyes like Acid Red 27 are anionic and bind to positively charged tissue components. This binding is highly dependent on an acidic pH. If the pH is too high (neutral or alkaline), staining will be weak.[1][4]Ensure your staining solution is acidic. The optimal pH for many acid dyes is between 2.5 and 4.0. This can be achieved by adding a small amount of an acid, such as 1-5% acetic acid, to the staining solution.[1][4]
Insufficient Staining Time The tissue may not have been incubated in the staining solution long enough for adequate dye penetration and binding.[1]Increase the incubation time in the Acid Red 27 solution. This will likely require optimization based on the tissue type and thickness.[1]
Excessive Differentiation If your protocol includes a differentiation step with an acidic solution, too much time in this solution can remove an excessive amount of the stain.[1]Reduce the duration of the differentiation step or use a less concentrated differentiating agent. It is advisable to monitor the differentiation process microscopically.[1]

Q2: Why is my Acid Red 27 staining uneven or patchy?

Uneven or patchy staining can result from several procedural inconsistencies.

Potential Causes and Solutions for Uneven Staining

Cause Description Solution
Air Bubbles Air bubbles trapped on the surface of the slide will prevent the dye from reaching the tissue.[1][4]Carefully immerse the slides into the staining solutions to avoid the formation of air bubbles. If bubbles are present, gently tap the slide holder to dislodge them.[1][4]
Incomplete Rehydration As mentioned previously, incomplete rehydration leads to uneven penetration of the aqueous stain.[1]Follow a thorough and gradual rehydration protocol using descending grades of alcohol.[1]
Contaminated Reagents Contaminants in the staining solution or other reagents can lead to inconsistent staining.Ensure all reagents are fresh and properly filtered before use.[5]

Frequently Asked Questions (FAQs)

Q1: What is the principle behind Acid Red 27 staining?

Acid Red 27 is an anionic dye, which means it carries a negative charge. In an acidic solution, proteins in the tissue, particularly in the cytoplasm and connective tissues, become positively charged. The negatively charged dye molecules then bind to these positively charged sites through electrostatic interactions, resulting in a red color.[4] An acidic pH is crucial for this process as it increases the number of positively charged sites available for dye binding.[4]

Q2: What is a good starting pH for an Acid Red 27 staining solution?

A general pH range for acid dyes is between 2.5 and 4.5.[4] A common practice is to prepare the staining solution in 1-5% acetic acid to achieve a sufficiently low pH for effective staining.[4]

Recommended pH Range for Acid Dye Staining

pH RangeStaining IntensityNotes
2.5 - 3.5StrongOptimal for robust staining, but may require optimization to minimize background.[4]
3.6 - 4.5ModerateA good balance between staining intensity and specificity; a common starting range.[4]
4.6 - 6.0WeakReduced staining intensity due to decreased protonation of tissue proteins.[4]
> 6.0Minimal to NoneStaining is likely to be very faint or absent.[4]

Q3: Can I reuse my Acid Red 27 staining solution?

While it may be possible to reuse the staining solution, it is generally recommended to use fresh solutions for optimal and consistent results, especially in a diagnostic or research setting where reproducibility is critical.

Experimental Protocols

The following is a general protocol for staining with an acid dye, which can be adapted and optimized for Acid Red 27.

Exemplary Staining Protocol for Paraffin-Embedded Sections

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (two changes of 5 minutes each).

    • Hydrate through descending grades of ethanol (B145695): 100% (two changes of 3 minutes each), 95% (2 minutes), and 70% (2 minutes).[4]

    • Rinse in distilled water.[4]

  • Staining:

    • Prepare a 0.1% - 0.5% (w/v) Acid Red 27 solution in 1% acetic acid.

    • Immerse slides in the Acid Red 27 staining solution for 5-15 minutes. This step may require optimization.[1]

  • Rinsing and Differentiation:

    • Briefly rinse in distilled water.[1]

    • If necessary, differentiate in 1% acetic acid solution for a few seconds to 1 minute, checking microscopically to achieve the desired intensity.[1]

    • Rinse in distilled water.[1]

  • Dehydration and Mounting:

    • Dehydrate through 95% ethanol and two changes of 100% ethanol for 2 minutes each.[1]

    • Clear in two changes of xylene for 3 minutes each.[1]

    • Mount with a resinous mounting medium.[1]

Visual Guides

Troubleshooting Workflow for Poor Acid Red 27 Staining

G Troubleshooting Workflow for Poor Acid Red 27 Staining start Start: Poor Staining Observed check_fixation Check Fixation Protocol start->check_fixation check_deparaffinization Check Deparaffinization check_fixation->check_deparaffinization Fixation OK unsuccessful_staining Problem Persists check_fixation->unsuccessful_staining Fixation Inadequate check_rehydration Check Rehydration check_deparaffinization->check_rehydration Deparaffinization OK check_deparaffinization->unsuccessful_staining Incomplete check_stain_prep Check Staining Solution (Concentration, pH, Freshness) check_rehydration->check_stain_prep Rehydration OK check_rehydration->unsuccessful_staining Incomplete check_staining_time Adjust Staining Time check_stain_prep->check_staining_time Stain Prep OK check_stain_prep->unsuccessful_staining Incorrect check_differentiation Adjust Differentiation Step check_staining_time->check_differentiation Time Adjusted review_protocol Review Entire Protocol for Deviations check_differentiation->review_protocol Differentiation Adjusted successful_staining Successful Staining review_protocol->successful_staining Protocol Optimized review_protocol->unsuccessful_staining No Obvious Errors

Caption: A flowchart for troubleshooting weak histological staining.

Principle of Acid Dye Staining

G Principle of Acid Dye Staining cluster_solution Acidic Solution (e.g., pH 2.5-4.0) Acid_Red_27 Acid Red 27 (Anionic, Negative Charge) Tissue_Proteins Tissue Proteins (e.g., Cytoplasm, Collagen) Protonated_Proteins Protonated Proteins (Cationic, Positive Charge) Tissue_Proteins->Protonated_Proteins Protonation Stained_Tissue Stained Tissue (Red Color) Protonated_ProteinsAcid_Red_27 Protonated_ProteinsAcid_Red_27 Protonated_ProteinsAcid_Red_27->Stained_Tissue Electrostatic Interaction

Caption: Electrostatic interaction in acid dye staining.

References

Technical Support Center: Interference of Amaranth Red 2 in Analytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from Amaranth Red 2 (also known as FD&C Red No. 2 or E123) in their analytical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it interfere with analytical assays?

This compound is a synthetic azo dye with a strong absorbance maximum around 520 nm.[1] Its structure and chemical properties can lead to several types of assay interference:

  • Spectral Interference: Its vibrant red color can absorb light in the same range as many colorimetric and spectrophotometric assays, leading to artificially high background signals or masking of the desired signal.

  • Protein Binding: Amaranth can bind non-specifically to proteins, including enzymes and antibodies, through hydrophobic and hydrogen bonding interactions.[2] This can alter protein conformation and function, leading to inhibition or denaturation.

  • Fluorescence Quenching: Amaranth has been shown to quench the fluorescence of certain molecules, which can lead to false negative results in fluorescence-based assays.

  • Redox Activity: With a reduction potential of -0.620 V (versus a normal hydrogen electrode), Amaranth can participate in redox reactions, potentially interfering with assays that involve redox chemistry or are sensitive to reactive oxygen species.[2]

Q2: Which types of assays are most susceptible to interference from this compound?

Virtually any assay that relies on absorbance, fluorescence, or protein-based reagents can be affected. Common examples include:

  • ELISAs (Enzyme-Linked Immunosorbent Assays): Interference can occur through binding to antibodies or enzymes, as well as spectral interference with the colorimetric substrate.

  • Enzyme Activity Assays: Amaranth can directly inhibit enzyme activity through non-specific binding or interfere with the detection of the product if it is colored.

  • Cell-Based Assays: In assays measuring cell viability or signaling pathways, Amaranth can be cytotoxic at higher concentrations or interfere with fluorescent or luminescent reporters.

  • Protein Quantification Assays (e.g., Bradford, BCA): The dye's color can interfere with the absorbance readings of these assays.

  • High-Throughput Screening (HTS): Due to the screening of large numbers of compounds, often at a single concentration, colored compounds like Amaranth are a common source of false positives.

Q3: How can I quickly determine if this compound is interfering with my assay?

Run the following controls:

  • Compound-Only Control: Add this compound to the assay buffer without the biological target (e.g., enzyme, antibody, or cells). A signal in this control indicates direct spectral interference or interaction with assay components.

  • No-Substrate Control: In an enzyme assay, add this compound and the enzyme but not the substrate. A change in signal suggests an interaction with the enzyme or detection system.

  • Counter-Screen: Use an orthogonal assay with a different detection method to confirm any hits from the primary screen.

Troubleshooting Guides

Issue 1: High Background in Absorbance-Based Assays

Cause: The intrinsic color of this compound is likely causing spectral interference.

Troubleshooting Steps:

  • Wavelength Selection: If possible, select a wavelength for detection where Amaranth has minimal absorbance, while the assay signal remains robust.

  • Blank Correction: For every sample containing Amaranth, run a parallel blank that includes the same concentration of the dye but lacks a key assay component (e.g., the enzyme or the antibody). Subtract the absorbance of this blank from the sample reading.

  • Physical Removal: If the interference is severe, consider methods to remove the dye before measurement.

Mitigation StrategyExperimental Protocol
Blank Subtraction 1. For each experimental well containing Amaranth, prepare a corresponding control well. 2. The control well should contain all assay components except for one critical element that initiates the signal (e.g., the enzyme in an enzyme assay, or the detection antibody in an ELISA). 3. Add the same concentration of Amaranth to both the experimental and control wells. 4. After the incubation period, measure the absorbance of both wells. 5. Calculate the corrected absorbance by subtracting the absorbance of the control well from the experimental well.
Solid-Phase Extraction (SPE) 1. Choose an SPE cartridge with a stationary phase that can retain Amaranth (e.g., a C18 cartridge for hydrophobic retention). 2. Condition the cartridge according to the manufacturer's protocol. 3. Load the sample containing Amaranth onto the cartridge. 4. Wash the cartridge with a solvent that elutes the analyte of interest but retains the Amaranth. 5. Elute the analyte with a stronger solvent. 6. Analyze the eluate. Note: This method is only suitable if the analyte of interest has different chemical properties from Amaranth.
Issue 2: False Positives or Negatives in Fluorescence-Based Assays

Cause: this compound may be quenching the fluorescent signal or, less commonly, be autofluorescent at the assay wavelengths.

Troubleshooting Steps:

  • Fluorescence Quenching Test: Measure the fluorescence of your probe with and without this compound. A significant decrease in fluorescence in the presence of the dye confirms quenching.

  • Wavelength Shift: If possible, use fluorescent probes with excitation and emission wavelengths in the far-red spectrum, as this can reduce the likelihood of interference from colored compounds.

  • Time-Resolved Fluorescence (TRF): TRF assays can help distinguish between the short-lived fluorescence of an interfering compound and the long-lived fluorescence of a specific assay signal.

Mitigation StrategyExperimental Protocol
Fluorescence Quenching Assessment 1. Prepare a solution of your fluorescent probe at the concentration used in the assay. 2. Measure the baseline fluorescence intensity. 3. Add this compound at the same concentration as in your experimental samples. 4. Immediately measure the fluorescence intensity again. 5. A significant drop in intensity indicates quenching.
Use of Red-Shifted Dyes 1. If developing a new assay or if alternative probes are available, select a fluorescent dye with excitation and emission wavelengths above 600 nm. 2. Re-optimize the assay with the new probe to ensure comparable performance.
Issue 3: Inconsistent or Non-Reproducible Results in Enzyme or Protein-Binding Assays

Cause: this compound is likely binding non-specifically to the protein components of your assay, leading to inhibition, denaturation, or aggregation.

Troubleshooting Steps:

  • Detergent Addition: Include a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer. This can help prevent non-specific hydrophobic interactions.

  • Increase Protein Concentration: If feasible, increasing the concentration of the target protein can sometimes overcome the inhibitory effects of a non-specific binder.

  • Orthogonal Assays: Confirm any findings using an assay with a different mechanism that is less likely to be affected by protein binding, such as a label-free detection method like Surface Plasmon Resonance (SPR).

Mitigation StrategyQuantitative Impact
Addition of Non-Ionic Detergent Can significantly reduce false positives from aggregating compounds. The optimal concentration needs to be determined empirically for each assay.
Orthogonal Assay Confirmation A true "hit" should show activity in multiple, mechanistically different assays. A compound that is only active in one assay format is likely an artifact.

Visualizing Interference and Troubleshooting Workflows

Diagram 1: Mechanisms of this compound Interference

Amaranth This compound Assay Analytical Assay Amaranth->Assay introduces Spectral Spectral Interference (Absorbance at ~520 nm) Assay->Spectral can cause Binding Non-Specific Protein Binding Assay->Binding can cause Quenching Fluorescence Quenching Assay->Quenching can cause Redox Redox Activity (E = -0.620 V) Assay->Redox can cause Result Erroneous Results (False Positives/Negatives) Spectral->Result Binding->Result Quenching->Result Redox->Result

Caption: Potential mechanisms of this compound interference in analytical assays.

Diagram 2: Troubleshooting Workflow for Suspected Interference

Start Suspected Interference from this compound Control Run Control Experiments: - Compound-only - Blank Subtraction Start->Control Interference Interference Confirmed? Control->Interference Mitigate Apply Mitigation Strategy: - Change Wavelength - Add Detergent - Use Orthogonal Assay Interference->Mitigate Yes NoInterference No Interference Detected Proceed with Caution Interference->NoInterference No Revalidate Re-validate Assay Mitigate->Revalidate End Valid Results Revalidate->End NoInterference->End

Caption: A logical workflow for identifying and mitigating this compound interference.

References

Technical Support Center: Amaranth Dye Removal from Laboratory Wastewater

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the removal of Amaranth (B1665344) dye from laboratory wastewater.

Frequently Asked Questions (FAQs)

1. What are the most common methods for removing Amaranth dye from aqueous solutions?

The primary methods for Amaranth dye removal from laboratory wastewater include:

  • Advanced Oxidation Processes (AOPs): These methods utilize highly reactive species, such as hydroxyl radicals, to degrade the complex aromatic structure of the dye.[1][2] Common AOPs include the use of hydrogen peroxide (H₂O₂), often in combination with UV light or solar radiation (Solar/H₂O₂), and Fenton or photo-Fenton processes.[1][3]

  • Adsorption: This technique involves the use of solid materials (adsorbents) that bind the dye molecules to their surface. A variety of low-cost and effective adsorbents have been investigated, including modified clays, agricultural waste products like peels and shells, and specialized materials like zeolitic imidazolate frameworks (ZIFs).[4][5][6][7]

  • Biodegradation: This method employs microorganisms, such as bacteria and fungi, that can enzymatically break down the dye molecule.[8][9]

  • Coagulation-Flocculation: This process uses natural or chemical coagulants to aggregate the dye particles, which can then be removed by sedimentation.[10]

2. What are the key parameters to consider for efficient Amaranth dye removal?

The efficiency of Amaranth dye removal is influenced by several critical parameters, including:

  • pH: The pH of the wastewater significantly affects the surface charge of the adsorbent and the ionization state of the dye molecule, thereby influencing the adsorption process.[4][11][12] For many AOPs, pH also plays a crucial role in the generation of reactive oxygen species.[1][13]

  • Initial Dye Concentration: The concentration of Amaranth dye in the wastewater can impact the removal efficiency and the required dosage of adsorbents or oxidizing agents.[1][8]

  • Adsorbent/Catalyst Dosage: The amount of adsorbent or catalyst used is a key factor in determining the overall removal capacity.[4][12]

  • Contact Time/Reaction Time: Sufficient time is required for the adsorption or degradation process to reach equilibrium.[11][12]

  • Temperature: Temperature can influence the kinetics of both adsorption and degradation reactions.[4][11]

  • Presence of other substances: Other organic or inorganic compounds in the wastewater can interfere with the removal process.[1]

3. Is Amaranth dye harmful?

Yes, Amaranth dye, also known as FD&C Red No. 2, is considered a toxic and potentially carcinogenic azo dye.[6][12] Its release into the environment can pose risks to aquatic life and human health.[8] The U.S. FDA banned its use in food, drugs, and cosmetics in 1976.[14][15]

Troubleshooting Guides

Issue 1: Incomplete Decolorization using Advanced Oxidation Processes (e.g., Solar/H₂O₂ or Photo-Fenton)
Potential Cause Troubleshooting Step
Incorrect pH The optimal pH for AOPs can vary. For the Solar/H₂O₂ process, a pH of 12 has been found to be optimal for 100% decolorization.[1][16] For photo-Fenton processes, a lower pH is generally more effective.[13] Verify and adjust the pH of your wastewater to the optimal range for your specific AOP.
Suboptimal H₂O₂ Concentration An excess or insufficient amount of H₂O₂ can reduce the efficiency of hydroxyl radical generation. For the Solar/H₂O₂ process, an optimal concentration of 650 mM has been reported.[1] Perform a series of experiments to determine the optimal H₂O₂ concentration for your specific conditions.
Insufficient Light Intensity (for photo-assisted processes) The rate of degradation in photo-assisted AOPs is dependent on the intensity of the light source (UV or solar). Ensure your experimental setup provides adequate and consistent light exposure.[1]
Presence of Scavenging Ions Certain ions, such as chloride and phosphate, can act as hydroxyl radical scavengers, reducing the efficiency of the AOP.[1] Consider pre-treatment steps to remove these interfering ions if they are present in high concentrations.
Issue 2: Low Adsorption Efficiency
Potential Cause Troubleshooting Step
Inappropriate pH The pH of the solution is a critical factor in adsorption. For example, the maximum removal efficiency for Amaranth using CTAB-modified dull pink clay was achieved at pH 2.[4] Conversely, for eggshell powder, the optimal pH was found to be 4.[11] It is essential to determine the optimal pH for your chosen adsorbent.
Insufficient Adsorbent Dosage The amount of adsorbent may not be sufficient to remove the dye from the solution. Increase the adsorbent dosage incrementally to find the optimal amount for your dye concentration.[4][12]
Short Contact Time Adsorption is a time-dependent process. Ensure that you are allowing sufficient contact time for the dye to adsorb onto the material. The required time can range from minutes to several hours depending on the adsorbent.[12][17]
Adsorbent Incompatibility The chosen adsorbent may not have a high affinity for Amaranth dye. Amaranth is an anionic dye, so adsorbents with a positive surface charge at the working pH are generally more effective.[15][18] Consider trying a different adsorbent material.
Clogged Adsorbent Pores If you are reusing an adsorbent, its pores may be saturated with dye molecules. Regenerate the adsorbent according to the appropriate protocol or use fresh adsorbent.

Experimental Protocols

Protocol 1: Amaranth Dye Removal using Solar/H₂O₂ Process

This protocol is based on the methodology described by S. K. Prajisha and K. K. M. Haneefa (2018).[1][16]

Materials:

  • Amaranth dye solution (e.g., 100 mg/L)

  • 30% Hydrogen peroxide (H₂O₂)

  • Sodium hydroxide (B78521) (NaOH) and/or Hydrochloric acid (HCl) for pH adjustment

  • Conical flasks (250 ml)

  • Sunlight source (intensity range of 60,000-90,000 lux)

  • UV-Visible Spectrophotometer

  • pH meter

Procedure:

  • Prepare a 100 mg/L stock solution of Amaranth dye in distilled water.

  • Take a known volume of the dye solution in a 250 ml conical flask.

  • Adjust the pH of the solution to the desired level using NaOH or HCl. The optimal pH for this process has been reported to be 12.[1]

  • Add the calculated volume of 30% H₂O₂ to achieve the desired concentration (e.g., an optimal concentration of 650 mM has been reported).[1]

  • Expose the flask to direct sunlight.

  • Withdraw samples at regular time intervals (e.g., every 5 minutes).

  • Measure the absorbance of the samples at the maximum wavelength of Amaranth dye (around 520 nm) using a UV-Visible spectrophotometer.[19]

  • Calculate the percentage of decolorization using the formula: % Decolorization = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100

Protocol 2: Adsorptive Removal of Amaranth Dye using a Modified Clay Adsorbent

This protocol is based on the study by M. Ahmaruzzaman and V. C. Srivastava (2021) using CTAB-modified dull pink clay.[4]

Materials:

  • Amaranth dye solution (e.g., 50 ppm)

  • CTAB-modified dull pink clay (CTAB-DPC) adsorbent

  • Hydrochloric acid (HCl) and/or Sodium hydroxide (NaOH) for pH adjustment

  • Shaker or magnetic stirrer

  • Centrifuge or filtration setup

  • UV-Visible Spectrophotometer

  • pH meter

Procedure:

  • Prepare a 50 ppm stock solution of Amaranth dye.

  • In a series of flasks, add a known amount of CTAB-DPC adsorbent (e.g., 0.5 g/L).[4]

  • Add a fixed volume of the Amaranth dye solution to each flask.

  • Adjust the pH of the solutions to the desired value. A pH of 2 has been reported as optimal for this adsorbent.[4]

  • Agitate the flasks on a shaker at a constant speed for a specified contact time.

  • After the desired time, separate the adsorbent from the solution by centrifugation or filtration.

  • Measure the final concentration of Amaranth dye in the supernatant/filtrate using a UV-Visible spectrophotometer at 520 nm.

  • Calculate the removal efficiency and adsorption capacity.

Data Presentation

Table 1: Comparison of Optimal Conditions for Amaranth Dye Removal by Adsorption

AdsorbentOptimal pHOptimal Temperature (°C)Maximum Removal Efficiency (%)Adsorption Capacity (mg/g)Reference
CTAB-Modified Dull Pink Clay255~9773[4]
Eggshell Powder46098.32-[11]
Pisum sativum (Pea) Peels260-144.93[7][17]
Arachis hypogaea (Peanut) Shells250-10.53[7][17]
Zeolitic Imidazolate Framework (ZIF-67)-30-121[6]

Table 2: Efficiency of Different Advanced Oxidation Processes for Amaranth Dye Removal

ProcessKey ParametersDecolorization Efficiency (%)Reaction Time (min)Reference
Solar/H₂O₂pH 12, 650 mM H₂O₂10030[1][16]
UV/TiO₂/H₂O₂-64~100[13]
Photo-FentonOptimal Fe²⁺ and H₂O₂ concentrations--
Photoelectrochemical-9290[20]

Visualizations

Experimental_Workflow_AOP cluster_prep Sample Preparation cluster_reaction Oxidation Reaction cluster_analysis Analysis Wastewater Amaranth-Contaminated Wastewater Adjust_pH Adjust pH Wastewater->Adjust_pH Add_Reagent Add Oxidizing Agent (e.g., H2O2) Adjust_pH->Add_Reagent Irradiation Apply Light Source (UV/Solar) Add_Reagent->Irradiation Reaction Degradation Reaction Irradiation->Reaction Sampling Collect Samples at Intervals Reaction->Sampling Analysis UV-Vis Spectrophotometry Sampling->Analysis Results Calculate Decolorization Efficiency Analysis->Results

Caption: Workflow for Amaranth dye removal using Advanced Oxidation Processes (AOPs).

Experimental_Workflow_Adsorption cluster_setup Experimental Setup cluster_process Adsorption Process cluster_measurement Measurement and Analysis Dye_Solution Prepare Amaranth Dye Solution Add_Adsorbent Add Adsorbent Dye_Solution->Add_Adsorbent Set_pH Adjust pH Add_Adsorbent->Set_pH Agitation Agitate for Contact Time Set_pH->Agitation Separation Separate Adsorbent (Centrifuge/Filter) Agitation->Separation Measure_Concentration Measure Final Dye Concentration (UV-Vis) Separation->Measure_Concentration Calculate_Efficiency Calculate Removal Efficiency Measure_Concentration->Calculate_Efficiency

Caption: General workflow for the removal of Amaranth dye via adsorption.

Logical_Relationship_Troubleshooting cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Corrective Actions Problem Low Removal Efficiency Cause1 Incorrect pH Problem->Cause1 Cause2 Suboptimal Reagent/ Adsorbent Dose Problem->Cause2 Cause3 Insufficient Contact/Reaction Time Problem->Cause3 Cause4 Interfering Substances Problem->Cause4 Solution1 Optimize pH Cause1->Solution1 Solution2 Vary Dosage Cause2->Solution2 Solution3 Increase Time Cause3->Solution3 Solution4 Pre-treatment Cause4->Solution4

Caption: Troubleshooting logic for low Amaranth dye removal efficiency.

References

Technical Support Center: Enhancing the Color Fastness of Amaranth on Textiles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Amaranth (B1665344) dye on textiles. The information is designed to help overcome common challenges and improve the durability of this natural colorant in experimental applications.

Troubleshooting Guide

This guide addresses specific issues that may arise during the dyeing process with Amaranth extract.

Problem Potential Cause(s) Recommended Solution(s)
The vibrant red or pink color of the Amaranth dye turns brown or grayish on the textile. High dyeing temperatures can degrade the betalain pigments (Amaranthine) responsible for the red hue.- Lower the dyeing temperature: Maintain the dye bath at or below 60°C (140°F) to preserve the red color.[1] - Utilize a cold dyeing or solar dyeing method: Extract the dye and conduct the dyeing process without heat, or use solar energy over several days.[2] - Control the pH: Use an acidic medium, such as white vinegar, during dye extraction to help maintain a vibrant pink hue.
The dyed textile shows poor wash fastness, with significant color bleeding. - Inadequate mordanting. - Dyeing at too low a temperature can result in poor dye fixation.[3] - Excess, unfixed dye remaining on the fiber surface.- Ensure proper mordanting: Use an appropriate mordant like alum or iron sulfate (B86663). The pre-mordanting technique often yields the best results. - Increase dyeing temperature (with caution): While high heat can alter the color, a moderate temperature of around 80°C has been shown to improve wash fastness, though it may result in a brownish shade.[3] - Thorough rinsing and soaping: After dyeing, rinse the textile thoroughly in cold water and then wash with a neutral soap to remove any loose dye particles.
The color fastness to rubbing (crocking) is low. - Surface dye that has not penetrated the fibers. - The inherent properties of the natural dye on a specific fiber.- Optimize the dyeing process: Ensure the dye has adequate time to penetrate the fibers. - Post-treatment with a fixing agent: Cationic fixing agents can be applied after dyeing to improve the bond between the dye and the fiber. - Proper soaping and washing: This helps remove loose surface dye that contributes to poor rubbing fastness.
The dyed textile has poor light fastness and fades quickly upon exposure to light. Amaranth dye, like many natural dyes, has inherently low resistance to UV degradation.- Apply a UV absorber: After dyeing and rinsing, treat the textile with a UV absorber. These compounds help protect the dye from the damaging effects of ultraviolet light. - Use antioxidants: Incorporating antioxidants like vitamin C or gallic acid in the post-treatment process can also help improve light fastness.
The dye uptake is poor, resulting in a very light shade. - The textile was not properly scoured to remove natural waxes, oils, or sizing. - Incorrect mordant or mordanting procedure for the specific fiber type. - The pH of the dye bath is not optimal.- Thoroughly scour the textile: Wash the fabric with a pH-neutral detergent to ensure it is clean and ready for dyeing. - Select the appropriate mordant: Protein fibers like wool and silk generally have a higher affinity for natural dyes than cellulose (B213188) fibers like cotton. For cotton, a pre-treatment with a tannin-rich substance before mordanting can improve dye uptake. - Adjust the dye bath pH: Experiment with the pH to find the optimal level for dye uptake on your specific textile.
The dyeing is uneven, with blotches or streaks of color. - The textile was not fully wetted out before entering the dye bath. - The dye pot is too small, preventing the textile from moving freely. - Insufficient stirring during the dyeing process.[4]- Pre-wet the textile: Ensure the fabric is completely saturated with water before it is introduced to the dye bath. - Use a larger dye vessel: The textile should be able to move around without being constricted.[4] - Stir frequently: Gentle and regular agitation will help ensure even dye distribution.[4]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of the color change in Amaranth dye from red to brown?

The primary cause is the degradation of the betalain pigments, particularly Amaranthine, at high temperatures.[3] To maintain the desired red or pink hues, it is crucial to control the temperature of the dye bath, keeping it at or below 60°C (140°F).[1]

Q2: Which mordants are most effective for improving the color fastness of Amaranth dye?

Alum (potassium aluminum sulfate) and iron (ferrous sulfate) are commonly used mordants with Amaranth dye.[2] Alum generally helps to achieve brighter colors, including pinks and mauves, while iron sulfate tends to "sadden" or darken colors, often resulting in brownish or grayish tones, but can significantly increase color intensity.[3]

Q3: Can I dye different types of textiles with Amaranth?

Yes, Amaranth can be used to dye various natural fibers, including protein fibers like wool and silk, and cellulose fibers like cotton.[2] However, protein fibers typically show a greater affinity for Amaranth dye and may yield more vibrant and colorfast results.[5] Cotton may require a pre-treatment with a tannin source to improve dye uptake and fastness.

Q4: What is the expected light fastness of Amaranth dye, and how can it be improved?

The light fastness of Amaranth dye is generally considered to be poor.[5] To enhance its resistance to fading from light exposure, a post-treatment with a UV absorber or an antioxidant is recommended.

Q5: What are the main chemical components in Amaranth that are responsible for its color?

The primary coloring compounds in red Amaranth are betalains, specifically a type of betacyanin called Amaranthine, and flavonoids, such as Rutin.[6]

Quantitative Data on Color Fastness

The following tables summarize the color fastness ratings of Amaranth dye on cotton fabric using different mordants and dyeing temperatures. The ratings are based on the standard gray scale for color change and staining, where 1 is very poor and 5 is excellent.

Table 1: Rubbing and Wash Fastness with Alum Mordanting on Cotton [3]

Dyeing Temperature (°C)Rubbing Fastness (Dry)Rubbing Fastness (Wet)Washing Fastness (Color Change)
304-532
804-53-43

Table 2: Rubbing and Wash Fastness with Iron Mordanting on Cotton [3]

Dyeing Temperature (°C)Rubbing Fastness (Dry)Rubbing Fastness (Wet)Washing Fastness (Color Change)
304-532
804-543-4

Experimental Protocols

Protocol 1: Standard Pre-Mordanting and Dyeing of Wool/Silk with Amaranth

This protocol is suitable for protein fibers and aims to achieve good color fastness.

Materials:

  • 100g scoured wool or silk yarn/fabric

  • 15g alum (potassium aluminum sulfate)

  • 120g fresh Amaranth leaves and flower heads[1]

  • Non-reactive dye pot

  • Stirring rod

  • pH-neutral soap

Procedure:

  • Mordanting:

    • Dissolve 15g of alum in a small amount of hot water.

    • Fill a dye pot with enough cool water to allow the fiber to move freely. Add the dissolved alum and stir well.

    • Add the wet, scoured fiber to the mordant bath.

    • Slowly heat the mordant bath to 80-90°C (176-194°F) and maintain this temperature for one hour, stirring occasionally.

    • Allow the bath to cool, then remove the fiber. Gently squeeze out the excess mordant solution. The fiber can be used immediately or dried for later use.

  • Dye Extraction:

    • Chop the fresh Amaranth plant material.

    • Place the chopped Amaranth in a dye pot and cover with water.

    • Slowly heat the pot to 60°C (140°F) and hold for one hour to extract the color.[1] Avoid boiling.

    • Allow the dye bath to cool and strain out the plant material.

  • Dyeing:

    • Introduce the wet, mordanted fiber into the prepared dye bath.

    • Slowly heat the dye bath to 60°C (140°F) and maintain this temperature for one hour, stirring gently.

    • For a deeper shade, allow the fiber to cool and sit in the dye bath overnight.

  • Rinsing and Finishing:

    • Remove the fiber from the dye bath and rinse in lukewarm water until the water runs clear.

    • Wash with a pH-neutral soap and rinse again.

    • Hang to dry away from direct sunlight.

Protocol 2: Pre-Mordanting and Dyeing of Cotton with Amaranth

This protocol is adapted for cellulose fibers, which require a tannin pre-treatment for better dye uptake.

Materials:

  • 100g scoured cotton fabric

  • 8g tannic acid

  • 15g alum

  • 120g fresh Amaranth leaves and flower heads

  • Non-reactive dye pot

  • Stirring rod

  • pH-neutral soap

Procedure:

  • Tannin Pre-treatment:

    • Dissolve 8g of tannic acid in hot water and add it to a dye pot with enough warm water to cover the cotton.

    • Add the wet, scoured cotton and let it soak for at least 2 hours (or overnight for best results).

    • Remove the cotton and squeeze out the excess liquid.

  • Mordanting:

    • Prepare an alum bath as described in Protocol 1, Step 1.

    • Introduce the tannin-treated, damp cotton into the alum bath.

    • Slowly heat to 60-70°C (140-158°F) and hold for one hour.

    • Allow to cool before removing the fabric.

  • Dye Extraction and Dyeing:

    • Follow the dye extraction and dyeing steps from Protocol 1 (Steps 2 and 3), maintaining the temperature at 60°C.

  • Rinsing and Finishing:

    • Follow the rinsing and finishing steps from Protocol 1 (Step 4).

Visualizations

Experimental_Workflow_Amaranth_Dyeing cluster_prep Fiber Preparation cluster_mordant Mordanting cluster_dye Dyeing Process cluster_finish Finishing Scour Scour Textile (Wool/Silk/Cotton) Mordant Pre-mordant with Alum or Iron Sulfate Scour->Mordant Dye Dye Textile (<60°C for Red) Mordant->Dye Extract Extract Amaranth Dye (<60°C) Extract->Dye Rinse Rinse Thoroughly Dye->Rinse Wash Wash with Neutral Soap Rinse->Wash Dry Dry Away from Direct Sunlight Wash->Dry

Caption: Experimental workflow for dyeing textiles with Amaranth.

Dye_Mordant_Fiber_Interaction Dye Amaranthine (Dye Molecule) Complex Dye-Mordant-Fiber Coordination Complex Dye->Complex Binds to Fiber Textile Fiber (e.g., Wool) Fiber->Complex Binds to Mordant Metal Ion (e.g., Al³⁺ from Alum) Mordant->Complex Forms Bridge

References

Technical Support Center: Photodegradation of Amaranth Red 2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting experiments on the photodegradation of Amaranth (B1665344) Red 2 (also known as Acid Red 27).

Frequently Asked Questions (FAQs)

Q1: What is the most significant factor influencing the photodegradation rate of Amaranth Red 2?

The pH of the solution is a critical factor. Generally, the photodegradation of Amaranth dye is more effective in acidic conditions.[1][2] Optimal degradation is often observed at a pH around 3 or 4.[3][4] This is because the surface of common photocatalysts like TiO₂ becomes positively charged in acidic environments, promoting the adsorption of the anionic Amaranth dye molecules, which facilitates the degradation process.

Q2: How does the concentration of the photocatalyst affect the degradation efficiency?

The degradation rate typically increases with the catalyst dosage up to an optimal concentration.[5][6] Beyond this point, adding more catalyst can lead to a decrease in efficiency.[7] This is because an excessively high concentration of catalyst particles can increase the turbidity of the solution, which scatters the UV light and reduces its penetration, rendering a portion of the catalyst surface inactive.[7][8]

Q3: What is the effect of the initial concentration of this compound on its degradation?

The efficiency of photodegradation generally decreases as the initial concentration of the dye increases.[4][9][10] With higher concentrations of dye molecules, more of the catalyst's active sites become covered. Furthermore, the dye solution itself can absorb a significant amount of UV light, which hinders the light from reaching the photocatalyst surface and reduces the generation of reactive oxygen species required for degradation.[10]

Q4: Can the addition of other chemical agents enhance the photodegradation process?

Yes, adding an electron acceptor like hydrogen peroxide (H₂O₂) can significantly enhance the rate of photodegradation.[1][2] H₂O₂ traps the photogenerated electrons, which reduces the recombination of electron-hole pairs on the catalyst surface and generates more highly reactive hydroxyl radicals (•OH), thereby accelerating the degradation process. The combination of UV, a photocatalyst like TiO₂, and H₂O₂ often results in the highest rate of decolorization.[1]

Q5: What kinetics model does the photodegradation of this compound typically follow?

The photodegradation of Amaranth dye, particularly in the presence of a photocatalyst, generally follows pseudo-first-order kinetics.[1][2][3][5][11] However, direct photolysis (using UV light without a catalyst) may follow zero-order kinetics.[12][13]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low or inconsistent degradation efficiency. 1. Suboptimal pH: The pH is not in the optimal acidic range. 2. Incorrect Catalyst Dosage: Too little catalyst to be effective, or too much causing light scattering.[7] 3. High Initial Dye Concentration: The solution is too concentrated, inhibiting light penetration.[10] 4. Insufficient Light Intensity: The light source is too weak or too far from the reactor.1. Adjust the initial pH of the solution to the optimal range (typically pH 3-4) using dilute HCl or NaOH.[3][4] 2. Optimize the catalyst dosage by performing a series of experiments with varying concentrations (e.g., 0.5 to 2 g/L) to find the most effective amount.[7] 3. Dilute the sample or perform experiments on a range of initial concentrations to understand the kinetic limitations. 4. Ensure the light source is functioning correctly and positioned for uniform irradiation of the sample.
Catalyst powder is difficult to recover after the experiment. The use of catalyst suspensions (slurries) makes separation and reuse challenging.[14]Consider immobilizing the photocatalyst on an inert support like glass slides, cotton fabric, or beads.[14] This eliminates the need for filtration and simplifies catalyst recovery and reuse.
Significant decolorization is observed, but Chemical Oxygen Demand (COD) reduction is minimal. Decolorization indicates the breakdown of the dye's chromophore (-N=N- azo bond), which is responsible for its color. However, this does not mean the dye has been fully mineralized into CO₂, H₂O, and other simple inorganic ions.[15] Aromatic intermediates may still be present in the solution.1. Extend the irradiation time to allow for the complete degradation of intermediates. 2. Measure Total Organic Carbon (TOC) for a more accurate assessment of mineralization. 3. Consider adding H₂O₂ to increase the concentration of powerful oxidizing radicals, which can more effectively break down the aromatic rings of the intermediates.[1]

Data Presentation: Factors Affecting Degradation

Table 1: Effect of pH on this compound Degradation

Catalyst System pH Degradation Efficiency (%) Time (min) Reference
g-C₃N₄/BiOI/tourmaline 1 ~85 150 [4]
g-C₃N₄/BiOI/tourmaline 3 93.63 150 [4]
g-C₃N₄/BiOI/tourmaline 5 ~88 150 [4]
g-C₃N₄/BiOI/tourmaline 7 ~65 150 [4]
TiO₂/UV Low pH Higher Degradation - [1]

| Cu-TiO₂-Aluminosilicate | 4 | 89.95 | - |[11] |

Table 2: Effect of Initial Dye Concentration on Degradation

Catalyst System Initial Concentration (mg/L) Degradation Efficiency (%) Time (min) Reference
g-C₃N₄/BiOI/tourmaline 10 93.63 150 [4]
g-C₃N₄/BiOI/tourmaline 20 ~80 150 [4]
g-C₃N₄/BiOI/tourmaline 30 ~65 150 [4]
g-C₃N₄/BiOI/tourmaline 50 32.73 150 [4]
Acinetobacter calcoaceticus 50 92 2880 (48h) [9]
Acinetobacter calcoaceticus 100 71 4320 (72h) [9]

| Acinetobacter calcoaceticus | 250 | 32 | 7200 (120h) |[9] |

Table 3: Comparison of Different Photodegradation Systems

System Decolorization Efficiency (%) Time (min) Reference
UV only 17 ~100 [1]
UV + H₂O₂ 26 ~100 [1]
UV + TiO₂ 38 ~100 [1]
UV + TiO₂ + H₂O₂ 64 ~100 [1]
Photoelectrochemical (UV) 92 90 [12][13]

| Photochemical (UV) | 34 | 90 |[12][16] |

Experimental Protocols

Protocol 1: General Procedure for Photocatalytic Degradation in a Slurry System

  • Preparation of Dye Solution: Prepare a stock solution of this compound in deionized water. Dilute the stock solution to the desired initial concentration (e.g., 10-50 mg/L).

  • pH Adjustment: Adjust the pH of the dye solution to the desired value using 0.1 M HCl or 0.1 M NaOH.

  • Catalyst Addition: Add the optimized amount of photocatalyst powder (e.g., TiO₂, ZnO) to the dye solution in a beaker or photoreactor vessel.

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for 30-60 minutes to ensure that adsorption-desorption equilibrium is reached between the dye molecules and the catalyst surface.

  • Initiation of Photoreaction: Place the reactor under a UV light source (e.g., 125W mercury lamp) and begin irradiation while continuously stirring the solution.[13][16]

  • Sampling: Withdraw aliquots of the suspension at regular time intervals (e.g., every 15 or 30 minutes).

  • Sample Analysis: Immediately centrifuge or filter the withdrawn aliquots to remove the catalyst particles. Measure the absorbance of the supernatant at the maximum wavelength of this compound (~520 nm) using a UV-Vis spectrophotometer.[17]

  • Calculation: Calculate the degradation efficiency using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] x 100 where A₀ is the initial absorbance (after the dark adsorption step) and Aₜ is the absorbance at time 't'.

Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_dye Prepare Amaranth Solution adjust_ph Adjust pH prep_dye->adjust_ph add_catalyst Add Photocatalyst adjust_ph->add_catalyst dark_stir Stir in Dark (Equilibrium) add_catalyst->dark_stir irradiate UV Irradiation (Stirring) dark_stir->irradiate sampling Take Samples at Time Intervals irradiate->sampling separate Separate Catalyst (Centrifuge/Filter) sampling->separate measure Measure Absorbance (UV-Vis Spec) separate->measure calculate Calculate Degradation % measure->calculate G center_node Degradation Efficiency param1 pH (Acidic Optimal) param1->center_node param2 Catalyst Dosage (Up to Optimum) param2->center_node param3 Light Intensity param3->center_node param4 H₂O₂ Presence param4->center_node param5 Initial Dye Conc. (Inverse Effect) param5->center_node decreases param6 Excess Catalyst (Inverse Effect) param6->center_node decreases G cluster_catalyst Photocatalyst (e.g., TiO₂) cluster_species Reactive Oxygen Species (ROS) vb Valence Band (h⁺) h2o H₂O vb->h2o Oxidation amaranth Amaranth Dye vb->amaranth Direct Oxidation cb Conduction Band (e⁻) o2 O₂ cb->o2 Reduction oh_rad •OH (Hydroxyl Radical) oh_rad->amaranth Attacks o2_rad •O₂⁻ (Superoxide Radical) o2_rad->amaranth Attacks uv UV Light (hν) uv->vb uv->cb h2o->oh_rad o2->o2_rad products Degradation Products (CO₂, H₂O, etc.) amaranth->products

References

Amaranth Red 2 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of Amaranth (B1665344) Red 2 (also known as Acid Red 27, C.I. 16185).

Frequently Asked Questions (FAQs)

Q1: What is Amaranth Red 2 and what are its common applications in research?

This compound, or Acid Red 27, is a synthetic azo dye.[1] In a research context, it is commonly used as a biological stain, in color photography, and as a tracking dye in electrophoresis.[2] Its alter ego, Amido Black 10B, is a widely used stain for total protein on western blot membranes.[3]

Q2: What is the general solubility of this compound?

This compound is generally considered water-soluble.[2] However, its solubility can be influenced by various factors. It is also soluble in glycerol (B35011) and propylene (B89431) glycol, very slightly soluble in ethanol, and insoluble in most non-polar organic solvents.[2]

Q3: What factors can affect the solubility of this compound in my experiments?

Several factors can impact the solubility of this compound, including:

  • pH: The pH of the solution is a critical factor. As an anionic dye with sulfonic acid groups, its solubility can decrease in acidic conditions.[4] A 1% solution in water has a pH of approximately 10.8.[2]

  • Temperature: Generally, the solubility of azo dyes like this compound increases with temperature.[4]

  • Solvent Composition: While soluble in water, its solubility is limited in alcohols and poor in most other organic solvents.[2] The use of co-solvents may be necessary for specific applications.

  • Ionic Strength: High concentrations of salts in a solution can lead to a "salting out" effect, reducing the solubility of the dye.[4]

  • Purity of the Dye: The presence of impurities can affect the solubility characteristics of the dye.

Q4: Is this compound involved in any known cellular signaling pathways?

Based on available scientific literature, this compound is not known to be directly involved in specific cellular signaling pathways. Its primary utility in biological research is as a colorimetric dye and stain. While it can interact with proteins, such as serum albumin, this binding is generally studied in the context of toxicology and transport rather than signal transduction.[5] Some studies have investigated its genotoxic and mutagenic effects at high concentrations, but this is distinct from a role in cell signaling.[6][7] Therefore, its use in cell-based assays should be carefully considered for potential off-target effects rather than for probing signaling events.

Troubleshooting Guides

Issue 1: Precipitation of this compound in Aqueous Solution

Symptoms:

  • Visible solid particles or cloudiness in the solution.

  • Inconsistent staining or coloring results.

  • Lower than expected absorbance readings.

Possible Causes and Solutions:

CauseSolution
Incorrect pH Adjust the pH of the solution. For anionic dyes like this compound, solubility is often better at a neutral or slightly alkaline pH. Avoid highly acidic conditions which can cause precipitation.[4]
Low Temperature Gently warm the solution while stirring. Many azo dyes are more soluble in warmer water.[4] However, avoid boiling or prolonged high temperatures which may degrade the dye.
High Salt Concentration ("Salting Out") If your buffer contains a high concentration of salts, try to reduce the salt concentration if experimentally permissible. Alternatively, prepare a more concentrated stock of the dye in a low-salt solvent and then dilute it into the final high-salt buffer.[4]
Supersaturated Solution You may have exceeded the solubility limit of this compound in your specific solvent system. Try preparing a more dilute solution. If a higher concentration is necessary, refer to the solubility enhancement protocols below.

Data Presentation

Table 1: Solubility of this compound in Various Solvents
SolventSolubilityTemperature (°C)Reference(s)
Water72 mg/mL26[2]
Water10-50 mg/mL23 (approx.)[2]
Water6.67 mg/mL (requires sonication)Not specified[8]
DMSO25 mg/mL (requires sonication)Not specified[8]
EthanolVery slightly solubleNot specified[2]
GlycerolSolubleNot specified[2]
Propylene GlycolSolubleNot specified[2]
Most Organic SolventsInsolubleNot specified[2]

Experimental Protocols

Protocol 1: Standard Method for Determining this compound Solubility

This protocol outlines a general procedure to determine the solubility of this compound in a specific solvent system.

Materials:

  • This compound powder

  • Selected solvent (e.g., water, buffer, ethanol)

  • Volumetric flasks

  • Magnetic stirrer and stir bars

  • Centrifuge

  • Spectrophotometer

  • Analytical balance

Procedure:

  • Prepare a series of solutions with increasing concentrations of this compound in the chosen solvent.

  • Stir the solutions at a constant temperature for a sufficient time to reach equilibrium (e.g., 24 hours).

  • After stirring, allow the solutions to stand and then centrifuge to pellet any undissolved solid.

  • Carefully collect the supernatant.

  • Measure the absorbance of the supernatant at the λmax of this compound (~520 nm).

  • Prepare a standard curve using known concentrations of this compound.

  • Determine the concentration of the saturated solution from the standard curve. This concentration represents the solubility at that temperature.

Protocol 2: Systematic Approach to Enhance this compound Solubility

This protocol provides a workflow for systematically improving the solubility of this compound for a specific application.

1. pH Optimization: a. Prepare a stock solution of this compound in deionized water. b. In separate tubes, prepare a series of buffers with a range of pH values (e.g., pH 5 to 9). c. Add a fixed amount of the this compound stock solution to each buffer. d. Observe for any precipitation and measure the absorbance to determine the pH at which solubility is highest.

2. Co-solvent Screening: a. If solubility in an aqueous buffer is insufficient, screen a panel of water-miscible organic co-solvents (e.g., DMSO, ethanol, PEG300). b. Prepare different ratios of your aqueous buffer to the co-solvent (e.g., 90:10, 80:20, 50:50). c. Attempt to dissolve the desired concentration of this compound in each co-solvent mixture. d. Gentle heating and sonication can be used to aid dissolution.[8]

3. Use of Solubilizing Agents: a. For challenging formulations, consider the addition of surfactants or cyclodextrins. b. Prepare solutions of your buffer containing a low concentration of a non-ionic surfactant (e.g., Tween-80) or a cyclodextrin (B1172386) (e.g., SBE-β-CD).[8] c. Attempt to dissolve this compound in these solutions.

Visualizations

TroubleshootingWorkflow start Start: this compound Precipitation Observed check_ph Check pH of the Solution start->check_ph is_ph_acidic Is pH acidic? check_ph->is_ph_acidic adjust_ph Adjust pH to Neutral/Alkaline is_ph_acidic->adjust_ph Yes check_temp Check Solution Temperature is_ph_acidic->check_temp No end_solved Issue Resolved adjust_ph->end_solved is_temp_low Is temperature low? check_temp->is_temp_low warm_solution Gently Warm Solution is_temp_low->warm_solution Yes check_salt Check Salt Concentration is_temp_low->check_salt No warm_solution->end_solved is_salt_high Is salt concentration high? check_salt->is_salt_high reduce_salt Reduce Salt Concentration or Use Stock Dilution is_salt_high->reduce_salt Yes check_concentration Review Required Concentration is_salt_high->check_concentration No reduce_salt->end_solved is_conc_high Is concentration too high? check_concentration->is_conc_high reduce_conc Reduce Concentration is_conc_high->reduce_conc Yes solubility_protocol Follow Solubility Enhancement Protocol is_conc_high->solubility_protocol No, concentration is required reduce_conc->end_solved solubility_protocol->end_solved

Caption: Troubleshooting workflow for this compound precipitation.

Caption: Experimental workflow for enhancing this compound solubility.

References

Technical Support Center: Minimizing Background Staining with Amaranth in Immunohistochemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting immunohistochemistry (IHC) experiments, with a special focus on minimizing background staining when using Amaranth. This guide provides detailed FAQs, troubleshooting tables, and standardized protocols to help researchers, scientists, and drug development professionals achieve high-quality, specific staining results.

Frequently Asked Questions (FAQs)

Q1: What is Amaranth and why might it cause background staining?

Amaranth, also known as FD&C Red No. 2, is a synthetic anionic azo dye.[1][2] Its chemical structure includes multiple sulfonate groups, which are negatively charged. This anionic nature can lead to non-specific ionic interactions with positively charged components in tissues, such as collagen and other proteins, resulting in diffuse background staining.[3]

Q2: What are the most common causes of high background staining in IHC?

High background staining can obscure specific signals and make results difficult to interpret.[4] The most common causes include:

  • Non-specific Antibody Binding: The primary or secondary antibody binds to unintended targets.[5] This can be due to excessively high antibody concentrations or cross-reactivity.[6][7]

  • Endogenous Enzyme Activity: Tissues like the kidney, liver, and spleen contain endogenous peroxidases or phosphatases that can react with chromogenic substrates, leading to false-positive signals.[5][8][9]

  • Ionic and Hydrophobic Interactions: Charged molecules in the tissue can non-specifically attract antibodies or dyes like Amaranth.[3][10]

  • Incomplete Blocking: Insufficient blocking of non-specific binding sites allows antibodies to adhere randomly across the tissue.[8][11]

  • Problems with Tissue Preparation: Incomplete deparaffinization, over-fixation, or tissue drying can all contribute to increased background.[8][12]

Q3: How can I differentiate between specific staining and background?

To confirm the specificity of your staining, it is crucial to run proper controls. A key control is the "secondary-only" control, where the primary antibody is omitted.[7] If staining is observed in this control, it indicates that the secondary antibody is binding non-specifically or that there is endogenous enzyme activity. Additionally, a positive control (a tissue known to express the target antigen) and a negative control (a tissue known not to express the antigen) should be included to validate the antibody's performance and the overall protocol.[6]

Q4: Can the antigen retrieval method affect background staining?

Yes. Antigen retrieval, a critical step for unmasking epitopes in formalin-fixed tissues, can influence background.[13][14] Overly harsh retrieval methods, whether heat-induced (HIER) or enzymatic (PIER), can damage tissue morphology and expose non-specific binding sites.[7][15] It is essential to optimize the retrieval method, including the buffer pH, temperature, and duration, for each specific antibody and tissue type.[16][17]

Troubleshooting Guides

Use the following tables to diagnose and resolve common issues related to background staining.

Table 1: General High Background Staining
Problem Possible Cause Recommended Solution
Diffuse background staining across the entire slide 1. Primary antibody concentration is too high.[6][7] 2. Non-specific binding of secondary antibody.[18] 3. Insufficient blocking.[8] 4. Ionic interactions with Amaranth dye.[3]1. Titrate the primary antibody to determine the optimal, lowest effective concentration.[6] 2. Run a secondary-only control. If positive, consider using a pre-adsorbed secondary antibody.[18] 3. Increase blocking time or use a different blocking agent (e.g., 5-10% normal serum from the secondary antibody host species).[11][19] 4. Increase the ionic strength of wash buffers (e.g., add a higher concentration of NaCl) to reduce non-specific ionic binding.[3]
Punctate or granular background staining 1. Endogenous peroxidase or phosphatase activity.[8][9] 2. Endogenous biotin (B1667282) (if using a biotin-based system).[5] 3. Antibody aggregates.1. Quench endogenous peroxidase with 3% H₂O₂ before primary antibody incubation. For alkaline phosphatase, use levamisole.[7][20] 2. Use an avidin/biotin blocking kit before primary antibody incubation. 3. Centrifuge the antibody solution before use to pellet any aggregates.
Staining localized to connective tissue 1. Ionic interactions between anionic Amaranth dye and positively charged collagen.[3] 2. Non-specific hydrophobic interactions.1. Pre-incubate the tissue with a protein-blocking solution like Bovine Serum Albumin (BSA) to saturate charged sites.[21] 2. Ensure wash buffers contain a detergent like Tween-20 (0.05%) to minimize non-specific binding.[6]
Uneven or patchy background 1. Incomplete deparaffinization.[8][22] 2. Tissue sections dried out during the procedure.[12] 3. Uneven application of reagents.1. Ensure complete removal of paraffin (B1166041) by using fresh xylene and adequate incubation times.[8] 2. Keep slides moist in a humidified chamber throughout the staining process.[12] 3. Ensure the entire tissue section is covered with reagent at each step.
Table 2: Parameter Optimization for Minimizing Background
Parameter Standard Range Troubleshooting Adjustment for High Background
Primary Antibody Dilution 1:50 - 1:500 (datasheet recommended)Increase dilution (e.g., from 1:100 to 1:200, 1:500). Perform a titration series.[6]
Primary Antibody Incubation 1-2 hours at RT or Overnight at 4°CDecrease incubation time or switch from overnight at 4°C to 1 hour at RT.[8]
Blocking Serum Concentration 1-5% Normal SerumIncrease concentration to 5-10%.[11][19]
Blocking Time 30-60 minutes at RTIncrease incubation time to 60-90 minutes.[11]
Wash Buffer Detergent (Tween-20) 0.05% in TBS or PBSMaintain or slightly increase concentration to 0.1% to reduce hydrophobic interactions.[6]
Antigen Retrieval (HIER) Time 10-20 minutes in buffer at 95-100°CReduce heating time or temperature to avoid tissue damage.[15]

Experimental Protocols & Workflows

Diagram 1: General IHC Troubleshooting Logic

This diagram outlines a decision-making process for troubleshooting high background staining.

Start High Background Observed Control Run Secondary-Only Control Start->Control Staining Is there staining in the control? Control->Staining SecondaryIssue Problem with Secondary Ab or Endogenous Enzymes Staining->SecondaryIssue Yes PrimaryIssue Problem with Primary Ab or Protocol Steps Staining->PrimaryIssue No SolutionSecondary 1. Use pre-adsorbed secondary. 2. Add endogenous enzyme block. 3. Check blocking protocol. SecondaryIssue->SolutionSecondary SolutionPrimary 1. Titrate primary antibody. 2. Optimize blocking. 3. Optimize antigen retrieval. 4. Check wash steps. PrimaryIssue->SolutionPrimary

Caption: A troubleshooting flowchart for diagnosing high background.

Protocol: Standard Immunohistochemistry with Background Reduction Steps

This protocol incorporates specific steps to minimize non-specific staining when using Amaranth or other anionic dyes.

  • Deparaffinization and Rehydration:

    • Immerse slides in fresh xylene (2 changes, 5 minutes each).[8]

    • Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%), 3 minutes each.

    • Rinse in distilled water.

  • Antigen Retrieval:

    • Perform Heat-Induced Epitope Retrieval (HIER) by immersing slides in a retrieval buffer (e.g., Sodium Citrate, pH 6.0 or Tris-EDTA, pH 9.0).[15][16]

    • Heat in a pressure cooker, microwave, or water bath according to optimized conditions (typically 10-20 minutes at 95-100°C).[15]

    • Allow slides to cool to room temperature for at least 20 minutes.

  • Endogenous Enzyme Block (Critical Step):

    • Incubate sections in 3% Hydrogen Peroxide (H₂O₂) for 10-15 minutes to block endogenous peroxidase activity.[7][23]

    • Rinse thoroughly with wash buffer (e.g., TBS with 0.05% Tween-20).

  • Protein Blocking (Critical Step):

    • Incubate slides with a protein-based blocking solution for 60 minutes at room temperature in a humidified chamber.[11]

    • Recommended Blocker: Normal serum (5-10%) from the same species as the secondary antibody was raised in.[19] Alternatively, use 3-5% Bovine Serum Albumin (BSA).[21]

  • Primary Antibody Incubation:

    • Dilute the primary antibody in the same blocking buffer used in the previous step.

    • Incubate according to the optimized time and temperature (e.g., 1 hour at RT or overnight at 4°C).

  • Washing:

    • Rinse slides thoroughly with wash buffer (3 changes, 5 minutes each). Adequate washing is crucial to remove unbound primary antibody.[22]

  • Secondary Antibody Incubation:

    • Incubate with the appropriate enzyme-conjugated secondary antibody, diluted according to the manufacturer's instructions.

  • Washing:

    • Repeat the washing step as described in step 6.

  • Detection & Staining:

    • Prepare and apply the chromogen solution (e.g., DAB for HRP-conjugated secondaries).

    • If using Amaranth as a counterstain: Apply Amaranth solution after the primary antigen has been visualized. Monitor closely to avoid overstaining.

  • Counterstaining, Dehydration, and Mounting:

    • If Amaranth is not the primary stain, a counterstain like Hematoxylin can be used.

    • Dehydrate the slides through a graded ethanol series and xylene.

    • Mount with a permanent mounting medium.

Diagram 2: IHC Workflow Highlighting Background Control

This diagram illustrates the key stages in an IHC protocol where background can be introduced and controlled.

cluster_prep Tissue Preparation cluster_blocking Background Control cluster_staining Staining cluster_final Finalization Deparaffinization Deparaffinization Rehydration Rehydration Deparaffinization->Rehydration AntigenRetrieval AntigenRetrieval Rehydration->AntigenRetrieval EnzymeBlock Endogenous Enzyme Block AntigenRetrieval->EnzymeBlock ProteinBlock Protein Block (Serum/BSA) EnzymeBlock->ProteinBlock PrimaryAb Primary Antibody ProteinBlock->PrimaryAb SecondaryAb Secondary Antibody PrimaryAb->SecondaryAb Wash Detection Detection (Chromogen) SecondaryAb->Detection Wash Counterstain Counterstain Detection->Counterstain DehydrateMount DehydrateMount Counterstain->DehydrateMount Dehydrate & Mount

Caption: IHC workflow with critical background control steps highlighted.

References

Technical Support Center: Amaranth Red 2 Stability and Color

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amaranth (B1665344) Red 2 (also known as Amaranth, FD&C Red No. 2, or C.I. Food Red 9). The information focuses on the impact of temperature on the stability and color of this azo dye in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is Amaranth Red 2 and what are its general properties?

This compound is a synthetic azo dye. It appears as a reddish-brown to dark purple water-soluble powder. In aqueous solutions, it has a maximum absorbance at approximately 520 nm.[1] The dye decomposes at 120 °C without melting.[1][2][3]

Q2: How does temperature affect the stability of this compound?

Temperature is a critical factor influencing the stability of this compound. Increased temperatures accelerate the degradation of the dye, leading to a loss of color. This degradation generally follows first-order kinetics.[4][5] For instance, in one study involving a Fenton-like oxidation process, increasing the temperature from 298 K to 308 K (25 °C to 35 °C) increased the rate of dye degradation.[4][5][6]

Q3: What happens to the color of an this compound solution upon heating?

Heating an this compound solution will cause its color to fade. This is due to the thermal degradation of the dye molecule, specifically the cleavage of the azo bond (-N=N-). This color change can be quantified using colorimetric systems like CIELAB, where a decrease in the a* (redness) and an increase in L* (lightness) values would be expected.

Q4: What are the known degradation products of this compound when exposed to heat?

Studies on the thermal decomposition of Amaranth, particularly in food systems, have identified naphthionic acid and amino-R-salt as degradation products.[7] The primary mechanism of degradation for azo dyes involves the cleavage of the azo bond.

Q5: Is the stability of this compound affected by factors other than temperature?

Yes, the stability of this compound is also significantly influenced by pH. Generally, the degradation of amaranth is higher at lower pH values.[1] The presence of other substances, such as oxidizing or reducing agents, can also impact its stability.[4][5][6]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpectedly rapid color fading of this compound solution at room temperature. 1. Low pH of the solution: this compound is less stable in acidic conditions. 2. Presence of contaminants: Oxidizing or reducing agents in the solvent or glassware can accelerate degradation. 3. Exposure to light: Although the primary focus is temperature, prolonged exposure to light can also contribute to fading (photodegradation).1. Measure the pH of your solution and adjust to a neutral or slightly alkaline pH if your experimental conditions allow. 2. Use high-purity water (e.g., deionized, distilled) and thoroughly clean glassware. 3. Store solutions in amber bottles or protect them from light.
Inconsistent color stability results between experiments. 1. Temperature fluctuations: Even small variations in ambient or experimental temperature can affect degradation rates. 2. Inconsistent solution preparation: Variations in dye concentration or pH will lead to different stability profiles.1. Use a temperature-controlled environment (e.g., water bath, incubator) for your experiments. 2. Standardize your protocol for solution preparation, ensuring consistent dye concentration and pH.
Precipitation of the dye during heating. 1. Exceeding solubility limits: While this compound is water-soluble, high concentrations combined with temperature changes and the presence of other solutes might lead to precipitation. 2. Formation of insoluble degradation products. 1. Ensure your working concentration is well within the solubility limits at the highest temperature used in your experiment. 2. Analyze the precipitate to determine if it is the original dye or a degradation product.

Quantitative Data on Thermal Degradation

Table 1: Representative Thermal Degradation Kinetics of Red Food Dyes in Aqueous Solution

Temperature (°C)Rate Constant (k) (h⁻¹)Half-life (t½) (h)
50Data not available for this compoundData not available for this compound
70Data not available for this compoundData not available for this compound
90Data not available for this compoundData not available for this compound

Note: This table is a template. Specific values for this compound would need to be determined experimentally.

Table 2: Representative CIELAB Color Change of a Red Food Dye Solution with Temperature

Temperature (°C)L* (Lightness)a* (Redness)b* (Yellowness)
25 (Initial)Hypothetical Value: 50Hypothetical Value: 60Hypothetical Value: 10
70 (After 1h)Hypothetical Value: 60Hypothetical Value: 45Hypothetical Value: 15
90 (After 1h)Hypothetical Value: 75Hypothetical Value: 30Hypothetical Value: 20

Note: This table illustrates the expected trend of increasing lightness (L), decreasing redness (a), and potentially increasing yellowness (b) as the red dye degrades. Specific values for this compound need to be determined experimentally.*

Experimental Protocols

Detailed Methodology for Assessing Thermal Stability of this compound

This protocol outlines a standard method for determining the thermal degradation kinetics and color stability of this compound in an aqueous solution.

1. Materials and Equipment:

  • This compound (analytical grade)

  • Deionized or distilled water

  • pH meter

  • Spectrophotometer (UV-Vis)

  • Colorimeter or spectrophotometer with color measurement capabilities (CIELAB)

  • Temperature-controlled water bath or oven

  • Volumetric flasks and pipettes

  • Cuvettes (for spectrophotometer and colorimeter)

  • Amber glass bottles for sample storage

2. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of this compound (e.g., 100 mg/L) by accurately weighing the dye powder and dissolving it in a known volume of deionized water.

  • From the stock solution, prepare a working solution of a concentration that gives an initial absorbance reading between 1.0 and 1.5 at its λmax (~520 nm).

  • Adjust the pH of the working solution to the desired level (e.g., pH 7.0) using dilute acid or base.

3. Thermal Treatment:

  • Dispense aliquots of the working solution into several small, sealed amber glass vials to prevent evaporation.

  • Place the vials in a pre-heated, temperature-controlled water bath or oven at the desired experimental temperatures (e.g., 50°C, 60°C, 70°C, 80°C, 90°C).

  • At regular time intervals (e.g., every 30 or 60 minutes), remove one vial from each temperature setting.

  • Immediately cool the removed vial in an ice bath to stop further degradation.

4. Analysis:

  • Spectrophotometric Analysis:

    • Allow the cooled sample to return to room temperature.

    • Measure the absorbance of the sample at the λmax of this compound (~520 nm) using a spectrophotometer. Use the unheated working solution as the reference at time zero.

  • Colorimetric Analysis:

    • Measure the CIELAB color coordinates (L, a, b*) of the cooled sample using a colorimeter.

5. Data Analysis:

  • Kinetic Analysis:

    • The degradation of this compound is often modeled using first-order kinetics: ln(A/A₀) = -kt, where A is the absorbance at time t, A₀ is the initial absorbance, and k is the rate constant.

    • Plot ln(A/A₀) versus time (t) for each temperature. The slope of the resulting straight line will be -k.

    • Calculate the half-life (t½) for each temperature using the formula: t½ = 0.693/k.

  • Arrhenius Plot:

    • To determine the activation energy (Ea) of the degradation reaction, create an Arrhenius plot by plotting ln(k) versus 1/T (where T is the absolute temperature in Kelvin).

    • The slope of the Arrhenius plot is equal to -Ea/R, where R is the ideal gas constant (8.314 J/mol·K).

  • Color Change Analysis:

    • Plot the L, a, and b* values as a function of time for each temperature to visualize the color change.

    • Calculate the total color difference (ΔE) using the formula: ΔE = √[(ΔL)² + (Δa)² + (Δb*)²] to quantify the overall color change from the initial state.

Visualizations

Thermal_Degradation_Workflow cluster_prep Preparation cluster_treatment Thermal Treatment cluster_analysis Analysis cluster_data Data Processing A Prepare this compound Aqueous Solution B Adjust pH A->B C Incubate at Constant Temperature (e.g., 50, 70, 90°C) B->C D Sample at Time Intervals C->D t = 0, 30, 60... min E Quench Reaction (Ice Bath) D->E F Spectrophotometry (Absorbance at 520 nm) E->F G Colorimetry (CIELAB Lab*) E->G H Calculate Rate Constants (k) and Half-life (t½) F->H J Quantify Color Change (ΔE*) G->J I Determine Activation Energy (Arrhenius Plot) H->I

Caption: Experimental workflow for assessing the thermal stability of this compound.

Degradation_Pathway Amaranth This compound (Azo Dye) Cleavage Heat (Δ) Amaranth->Cleavage Azo Bond Cleavage ColorLoss Color Loss (Fading) Amaranth->ColorLoss Products Degradation Products Cleavage->Products Naphthionic Naphthionic Acid Products->Naphthionic AminoR Amino-R-Salt Products->AminoR

Caption: Simplified thermal degradation pathway of this compound.

References

Validation & Comparative

A Comparative Analysis of Amaranth Red 2 and Allura Red AC (Red 40) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the chemical properties, biological effects, and toxicological profiles of two common synthetic red azo dyes.

This guide provides a comprehensive comparison of Amaranth (B1665344) Red 2 (formerly FD&C Red No. 2) and Allura Red AC (FD&C Red No. 40), two structurally related synthetic azo dyes. While Allura Red AC is currently one of the most widely used red food colorants in the United States and other parts of the world, Amaranth has been banned for use in food by the U.S. Food and Drug Administration (FDA) since 1976 due to safety concerns. This document aims to provide researchers, scientists, and drug development professionals with a detailed, objective comparison of these two compounds, supported by experimental data, to inform research and development decisions.

Chemical and Physical Properties

Both Amaranth and Allura Red AC are water-soluble azo dyes, synthesized from petroleum or coal tar byproducts. Their chemical structures, while similar, have key differences that influence their interaction with biological systems and their toxicological profiles.

PropertyAmaranth Red 2Allura Red AC (Red 40)
Synonyms FD&C Red No. 2, E123, C.I. Food Red 9, Acid Red 27, Azorubin S, C.I. 16185FD&C Red No. 40, E129, C.I. Food Red 17, C.I. 16035
Chemical Formula C₂₀H₁₁N₂Na₃O₁₀S₃C₁₈H₁₄N₂Na₂O₈S₂
Molecular Weight 604.47 g/mol 496.42 g/mol
Appearance Dark red to purple powderRed powder
Solubility Soluble in water, glycerol, and propylene (B89431) glycol. Insoluble in most organic solvents.[1]Soluble in water.[2]
Absorption Maximum (λmax) ~520 nm in water[3][4]~504 nm in water[2]
Synthesis Derived from coal tar.[1][4]Manufactured by the azo coupling of diazotized cresidinesulfonic acid and 2-naphthol-6-sulfonic acid.[2][5][6]

Applications

The applications of these two dyes have been shaped by their regulatory status.

This compound: Prior to its ban in the United States, Amaranth was used in a wide variety of foods, drugs, and cosmetics.[7] It is still permitted for use in some countries.[8]

Allura Red AC (Red 40): Following the ban of Amaranth, Allura Red AC was introduced as its replacement in the United States and is now the most commonly used red dye in the country.[2] It is found in a vast array of products, including soft drinks, candies, cereals, dairy products, and medications.[2][9][10]

Toxicological Profile and Safety Assessment

The primary distinction between Amaranth and Allura Red AC from a regulatory and scientific perspective lies in their toxicological profiles.

ParameterThis compoundAllura Red AC (Red 40)
US Regulatory Status Banned for use in food, drugs, and cosmetics (1976).[7][11]Approved for use in food, drugs, and cosmetics.[9]
Acceptable Daily Intake (ADI) 0-0.8 mg/kg bw/day (SCF, 1983); 0.5 mg/kg bw/day (JECFA).[12][13]0-7 mg/kg bw/day (JECFA, EFSA).[5][9]
Carcinogenicity Suspected carcinogen; FDA ban based on a study showing a statistically significant increase in malignant tumors in female rats at high doses.[7]Long-term studies in rats and mice have not demonstrated a carcinogenic effect.[14] A No-Observed-Adverse-Effect Level (NOAEL) of 2829 mg/kg/day for male rats and 901 mg/kg/day for female rats was established in a lifetime carcinogenicity study.[14]
Genotoxicity Some studies have reported genotoxic effects, including DNA damage in the colon of mice.[15][16] However, other studies have found no evidence of mutagenicity.[12][16] A study using the comet assay in Saccharomyces cerevisiae showed significant DNA damage at 37°C with a concentration of 1,250 μg/mL.[17][18]In vivo genotoxicity studies following OECD guidelines (Comet assay, micronucleus test, and transgenic gene mutation assay) showed no evidence of genotoxic potential in mice.[10][19][20] However, a study using the comet assay in Saccharomyces cerevisiae showed significant DNA damage at 37°C with a concentration of 1,250 μg/mL.[17][18]
Other Health Concerns Linked to hyperactivity in children in some studies.[9] Chronic exposure has been shown to promote colitis in mice.[21]

Experimental Protocols

Genotoxicity Assessment using the Comet Assay in Saccharomyces cerevisiae

This protocol is based on the methodology described by Jabeen et al. (2013).[17][18]

  • Cell Culture: Saccharomyces cerevisiae (1 x 10⁴ cells) are incubated in a sorbitol buffer.

  • Treatment: Cells are exposed to various concentrations of this compound or Allura Red AC (ranging from 9.76 to 5,000 μg/mL).

  • Incubation: The treated cells are incubated at two different temperatures, 28°C and 37°C.

  • Comet Assay:

    • Lysis: Cells are embedded in agarose (B213101) on a microscope slide and lysed to remove cell walls and membranes, leaving the DNA.

    • Electrophoresis: The slides are subjected to electrophoresis under alkaline conditions. Damaged DNA fragments migrate out of the nucleus, forming a "comet tail."

    • Staining and Visualization: The DNA is stained with a fluorescent dye and visualized under a fluorescence microscope.

    • Analysis: The extent of DNA damage is quantified by measuring the length and intensity of the comet tail. A significant increase in comet tail length relative to controls indicates DNA damage. The study found significant DNA damage for both dyes at 1,250 μg/mL after 2 hours of exposure at 37°C.[17][18]

In Vivo Genotoxicity Assessment of Allura Red AC in Mice (OECD Guidelines)

A comprehensive in vivo genotoxicity assessment of Allura Red AC was conducted in mice following the Organisation for Economic Co-operation and Development (OECD) guidelines. The study found no evidence of genotoxic potential.[10][19][20]

  • Micronucleus Test (OECD TG 474): This test assesses chromosomal damage.[2][6][22]

    • Animal Model: Typically mice or rats are used.[2]

    • Dosing: Animals receive the test substance, usually via oral gavage or intraperitoneal injection, at a minimum of three dose levels. A single or multiple dosing regimen can be used. The limit dose is 2000 mg/kg body weight/day for treatments up to 14 days.[6]

    • Sample Collection: Bone marrow or peripheral blood is collected 24 and 48 hours after the last treatment.[22]

    • Analysis: Polychromatic erythrocytes are scored for the presence of micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes left behind during cell division. At least 4000 cells per animal are analyzed.[23] An increase in the frequency of micronucleated cells in treated animals compared to controls indicates genotoxicity.[22]

  • In Vivo Mammalian Alkaline Comet Assay (OECD TG 489): This assay detects DNA strand breaks.[4][24]

    • Animal Model: Typically rodents are used.

    • Dosing: A minimum of 5 animals per sex per group are treated for at least two consecutive days.

    • Tissue Collection: Tissues of interest (e.g., liver, stomach, colon) are collected.

    • Cell Preparation: Single-cell suspensions are prepared from the tissues and embedded in agarose on slides.

    • Lysis and Electrophoresis: The cells are lysed, and the DNA is subjected to electrophoresis under alkaline conditions (pH > 13).

    • Analysis: The migration of DNA fragments is visualized and quantified to determine the extent of DNA damage.

  • Transgenic Rodent Somatic and Germ Cell Gene Mutation Assay (OECD TG 488): This assay detects gene mutations.[25][26][27]

    • Animal Model: Transgenic mice or rats containing a reporter gene (e.g., lacZ) are used.[25]

    • Dosing: Animals are typically treated for 28 consecutive days.[26][28]

    • DNA Extraction: Genomic DNA is isolated from tissues of interest.

    • Gene Recovery and Analysis: The reporter gene is recovered from the genomic DNA and introduced into bacteria. Mutations in the reporter gene are identified by a change in the bacterial phenotype.

    • Mutant Frequency Calculation: The mutant frequency is calculated as the ratio of mutant reporter genes to the total number of recovered reporter genes.

Dextran Sulfate Sodium (DSS)-Induced Colitis Model in Mice

This model was used to investigate the effect of Allura Red AC on gut inflammation.

  • Animal Model: C57BL/6 mice are commonly used.

  • Induction of Colitis: Mice are administered DSS (typically 2-5%) in their drinking water for a defined period (e.g., 5-7 days for acute colitis).[3][29]

  • Treatment: In the context of the Allura Red AC study, mice were fed a diet containing the dye before and during DSS administration.

  • Assessment of Colitis: The severity of colitis is assessed using several parameters:

    • Disease Activity Index (DAI): A composite score based on weight loss, stool consistency, and the presence of blood in the stool.[30]

    • Macroscopic Scoring: Visual assessment of the colon for signs of inflammation, ulceration, and shortening.[31]

    • Histological Analysis: Microscopic examination of colon tissue sections stained with Hematoxylin and Eosin (H&E) to evaluate inflammatory cell infiltration and tissue damage. Scores are assigned for the severity of inflammation and tissue damage.[3][29]

    • Biochemical Markers: Measurement of inflammatory markers such as myeloperoxidase (MPO) activity and cytokine levels (e.g., TNF-α, IL-1β) in the colon tissue.[3]

Signaling Pathways

Allura Red AC and Intestinal Serotonin (B10506) Signaling

Chronic exposure to Allura Red AC has been shown to promote colitis in mice through a pathway involving intestinal serotonin (5-hydroxytryptamine, 5-HT). The proposed mechanism involves the dye disrupting the gut barrier function and increasing the production of serotonin. This alteration in serotonin signaling can then lead to changes in the gut microbiota composition, ultimately increasing susceptibility to colitis.

Allura_Red_AC_Serotonin_Pathway Allura_Red Allura Red AC (Chronic Exposure) Gut_Barrier Gut Barrier Disruption Allura_Red->Gut_Barrier Serotonin Increased Intestinal Serotonin (5-HT) Production Allura_Red->Serotonin Colitis Increased Susceptibility to Colitis Gut_Barrier->Colitis Microbiota Altered Gut Microbiota Composition Serotonin->Microbiota Microbiota->Colitis

Allura Red AC's impact on gut health.
This compound and Aryl Hydrocarbon Receptor (AhR) / Guanylate Cyclase Signaling

Studies have indicated that Amaranth can enhance the activity of aryl hydrocarbon hydroxylase and guanylate cyclase, two enzymes involved in cellular signaling and detoxification pathways.

Aryl Hydrocarbon Receptor (AhR) Pathway: The AhR is a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism, including aryl hydrocarbon hydroxylase (a member of the cytochrome P450 family). Activation of this pathway by compounds like Amaranth can lead to the metabolism of foreign substances, but can also have other downstream effects on cell growth and differentiation.

Amaranth_AhR_Pathway cluster_nucleus Nucleus Amaranth This compound AhR Aryl Hydrocarbon Receptor (AhR) Amaranth->AhR binds ARNT ARNT AhR->ARNT dimerizes with XRE Xenobiotic Response Element (XRE) ARNT->XRE binds to Gene_Expression Target Gene Expression XRE->Gene_Expression activates AHH Aryl Hydrocarbon Hydroxylase (AHH) Activity Gene_Expression->AHH

Amaranth's activation of the AhR pathway.

Guanylate Cyclase Pathway: Guanylate cyclase is an enzyme that produces cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger involved in various physiological processes, including smooth muscle relaxation and neurotransmission. The enhancement of guanylate cyclase activity by Amaranth could potentially disrupt these signaling pathways.

Amaranth_Guanylate_Cyclase_Pathway Amaranth This compound Guanylate_Cyclase Guanylate Cyclase Amaranth->Guanylate_Cyclase enhances activity cGMP cGMP Guanylate_Cyclase->cGMP converts GTP GTP GTP->Guanylate_Cyclase Downstream Downstream Cellular Effects cGMP->Downstream

Amaranth's effect on guanylate cyclase.

Conclusion

The comparison between this compound and Allura Red AC highlights the critical importance of rigorous toxicological evaluation for food additives. While both are synthetic azo dyes with similar applications, their differing regulatory statuses are a direct consequence of the available safety data. The ban of Amaranth in the United States was prompted by concerns over its carcinogenic potential, whereas Allura Red AC, despite some ongoing debate regarding its potential effects on hyperactivity and gut health, has undergone extensive testing that has, to date, supported its continued use within established acceptable daily intake levels. For researchers and professionals in drug development, this comparative guide underscores the necessity of understanding the chemical properties, metabolic pathways, and potential toxicities of excipients and coloring agents used in product formulations. The detailed experimental protocols and signaling pathway diagrams provided herein offer a valuable resource for further investigation and informed decision-making.

References

A Comparative Guide to Amaranth Red 2 and Betalains as Food Colorants

Author: BenchChem Technical Support Team. Date: December 2025

In the selection of red colorants for food, pharmaceutical, and cosmetic applications, researchers and product developers must weigh the performance and safety of synthetic dyes against natural alternatives. This guide provides an objective comparison between the synthetic azo dye Amaranth Red 2 (E123) and the natural pigment class of betalains (B12646263), primarily sourced from beetroot. The comparison focuses on performance characteristics, stability, and biological activity, supported by experimental data and detailed methodologies for evaluation.

Overview of this compound and Betalains

This compound , also known as FD&C Red No. 2, is a monoazo dye that produces a dark red to purple hue.[1][2] As a synthetic colorant, it has historically been valued for its high stability, coloring strength, and low cost.[3] However, its use in food is controversial due to safety concerns. In 1976, the U.S. Food and Drug Administration (FDA) banned Amaranth as a suspected carcinogen.[4] It remains permissible for specific uses in other regions, with an Acceptable Daily Intake (ADI) of 0-0.5 mg/kg of body weight established by the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[3]

Betalains are a class of water-soluble, nitrogen-containing pigments derived from plants, most notably beetroot (Beta vulgaris), but also from sources like prickly pear (Opuntia) and Amaranthus species.[5][6] They are divided into two main groups: the red-violet betacyanins (e.g., betanin) and the yellow-orange betaxanthins.[5] As natural colorants, betalains are increasingly favored due to consumer demand for clean-label ingredients and their potential health benefits, including significant antioxidant activity.[6]

Comparative Performance and Properties

Direct comparative studies evaluating this compound and betalains under identical conditions are scarce in published literature. However, a comparison can be synthesized from individual studies on each colorant. Synthetic dyes like Amaranth are generally known for their superior stability and cost-effectiveness, while natural pigments like betalains offer health benefits but are more susceptible to degradation.

Table 1: General Properties and Regulatory Status

PropertyThis compoundBetalains (from Beetroot)
Chemical Class Synthetic Monoazo DyeNatural Nitrogenous Pigments
Color Hue Dark Red / PurpleRed-Violet
Chemical Formula C₂₀H₁₁N₂Na₃O₁₀S₃C₂₄H₂₆N₂O₁₃ (Betanin)
E Number E123E162 (Beetroot Red)
Solubility Water-solubleWater-soluble
Regulatory Status Banned in the USA; Permitted with ADI in other regions.Generally Recognized as Safe (GRAS) in the USA and widely permitted globally.
Health Aspects Suspected carcinogen; potential for hyperactivity.[3]Potent antioxidant and anti-inflammatory properties.[7]

Table 2: Stability Under Various Conditions

ConditionThis compoundBetalains
pH Stability Stable over a wide pH range.Relatively stable between pH 3 and 7; optimal stability at pH 5-6.[8]
Thermal Stability High stability; decomposes at 120°C.[2]Thermally labile; degradation begins at temperatures above 50°C.[8]
Light Stability Aqueous solution is generally stable to visible light.[2] Susceptible to UV degradation.[7][9]Highly sensitive to light, especially in the presence of oxygen.[8]
Oxidative Stability Generally stable.Prone to oxidation; stability can be enhanced by antioxidants like ascorbic acid.

Biological Activity and Safety Profile

A significant differentiator between this compound and betalains is their interaction with biological systems.

This compound: Toxicology

Concerns over the safety of this compound are primarily linked to studies suggesting potential carcinogenicity and reproductive toxicity.[10] Long-term toxicity studies in rats have shown effects on the kidneys, although a direct carcinogenic effect was not conclusively established in all studies.[10] The degradation of Amaranth can yield α-naphthylamine, a known carcinogen, which is a significant point of concern.[11]

Betalains: Antioxidant Activity

Betalains are recognized for their potent antioxidant properties.[7] Betanin, the major betacyanin in beetroot, acts as a scavenger of reactive oxygen species (ROS).[7] Furthermore, it exhibits gene-regulatory activity by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7][9] This pathway is a key regulator of the cellular antioxidant response, inducing the expression of phase II detoxifying and antioxidant enzymes.[9]

Below is a diagram illustrating the activation of the Nrf2 pathway by betanin.

Betanin_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Betanin Betanin Keap1 Keap1 Betanin->Keap1 dissociates MAPK MAPK Betanin->MAPK activates Nrf2 Nrf2 Keap1->Nrf2 inhibition Nrf2_n Nrf2 Nrf2->Nrf2_n translocation MAPK->Nrf2 phosphorylates & stabilizes ARE Antioxidant Response Element (ARE) Genes Antioxidant & Phase II Enzymes ARE->Genes induces transcription Cytoplasm Cytoplasm Nucleus Nucleus Nrf2_n->ARE binds

Betanin-mediated activation of the Nrf2 antioxidant pathway.

Experimental Protocols

For researchers aiming to conduct comparative studies, the following standardized protocols are recommended.

Quantification of Colorants by HPLC-DAD

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is the preferred method for accurate quantification of both Amaranth and betalains, as it can distinguish the parent compound from degradation products.[12][13]

Objective: To quantify the concentration of this compound or betalains in an aqueous solution or food matrix.

Instrumentation:

  • HPLC system with a quaternary pump

  • Diode-Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 3 or 5 µm particle size)

Protocol for this compound:

  • Standard Preparation: Prepare a stock solution of this compound (e.g., 500 µg/mL) in deionized water. Create a calibration curve using serial dilutions (e.g., 1.0 to 20.0 mg/L).[12]

  • Sample Preparation: For liquid samples, filter through a 0.45 µm syringe filter. For solid samples, perform a solvent extraction (e.g., with an acetonitrile/methanol/water/ammonia mixture), followed by centrifugation and filtration.[12]

  • Chromatographic Conditions:

    • Mobile Phase: Gradient elution using A: Ammonium acetate (B1210297) buffer and B: Acetonitrile.[12]

    • Flow Rate: 1.0 - 1.2 mL/min.[12]

    • Injection Volume: 10-20 µL.

    • Detection: Monitor at the absorbance maximum of Amaranth (~520-530 nm).[5]

  • Quantification: Calculate the concentration based on the peak area relative to the standard calibration curve.

Protocol for Betalains (Betanin):

  • Standard Preparation: Use a purified betanin standard or a well-characterized beetroot extract with a known betanin concentration to prepare a calibration curve.

  • Sample Preparation: Extract from the food matrix using an aqueous solvent (e.g., water or 50% ethanol), acidified slightly (e.g., with 0.1% formic acid) to improve stability. Centrifuge and filter (0.45 µm).

  • Chromatographic Conditions:

    • Mobile Phase: Gradient elution using A: Acidified water (e.g., 0.1% formic acid) and B: Acetonitrile.

    • Flow Rate: 0.8 - 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection: Monitor at the absorbance maximum of betacyanins (~535 nm).

  • Quantification: Calculate concentration based on the peak area relative to the standard curve.

The following diagram outlines a typical experimental workflow for stability testing.

Stability_Workflow start Prepare Stock Solutions (Amaranth & Betalain) prep_samples Aliquot into Vials for each Condition (pH, Temp, Light) start->prep_samples stress Apply Stress Conditions (e.g., Heat at 80°C) prep_samples->stress sampling Take Samples at Time Intervals (t=0, 15, 30... min) stress->sampling analysis Analyze Samples (HPLC-DAD & Spectrophotometer) sampling->analysis data Calculate % Pigment Retention & Color Change (ΔE*) analysis->data kinetics Determine Degradation Kinetics (k, t½) data->kinetics

Experimental workflow for colorant stability testing.
Color Stability Assessment using CIELAB

The CIELAB color space is a device-independent model that quantifies color based on three coordinates: L* (lightness), a* (red-green axis), and b* (yellow-blue axis).[8][14] It is the standard method for objectively measuring color changes in food.

Objective: To measure the change in color of a colorant solution over time under specific stress conditions (heat, light, pH).

Instrumentation:

  • Spectrophotometer or Colorimeter

Protocol:

  • Calibration: Calibrate the instrument using a standard white tile.

  • Initial Measurement (t=0): Place the colorant solution in a cuvette or on a transparent glass plate. Measure the initial L, a, and b* values (L₀, a₀, b*₀).

  • Incubation: Subject the samples to the desired stress condition (e.g., place in a 60°C water bath or under a fluorescent light).

  • Time-Point Measurements: At predetermined intervals, remove the sample, cool to room temperature if necessary, and measure the L, a, and b* values (Lt, at, b*t).

  • Calculation of Color Difference (ΔE): The total color change (ΔE) is calculated using the following formula:[3] ΔE* = √[(Lt - L₀)² + (at - a₀)² + (bt - b₀)²] A higher ΔE* value indicates a greater change in color and thus lower stability.[8]

Antioxidant Capacity Assessment (ORAC Assay)

The Oxygen Radical Absorbance Capacity (ORAC) assay is a hydrogen atom transfer (HAT)-based method that measures the free radical scavenging capacity of a substance.

Objective: To determine the antioxidant capacity of betalains.

Instrumentation:

  • Fluorescence microplate reader with temperature control

Reagents:

  • Fluorescein (B123965) sodium salt (fluorescent probe)

  • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) (peroxyl radical generator)

  • Trolox (a water-soluble vitamin E analog) as the standard

  • Phosphate (B84403) buffer (75 mM, pH 7.4)

Protocol:

  • Standard Curve: Prepare a series of Trolox standards (e.g., 0-100 µM) in phosphate buffer.[10]

  • Sample Preparation: Dilute the betalain-containing extract or solution in phosphate buffer to fall within the range of the standard curve.

  • Assay Procedure (96-well plate format): a. To each well, add 25 µL of the sample, standard, or buffer (for blank). b. Add 150 µL of the fluorescein working solution to all wells.[10] c. Incubate the plate for 30 minutes at 37°C. d. Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

  • Fluorescence Reading: Immediately place the plate in the reader (pre-set to 37°C) and begin kinetic reading. Measure fluorescence (Excitation: ~485 nm, Emission: ~520 nm) every 1-2 minutes for at least 60 minutes.

  • Calculation: Calculate the Area Under the Curve (AUC) for each sample and standard. Determine the Net AUC by subtracting the AUC of the blank. Plot the Net AUC of the standards against their concentration to create a standard curve. The antioxidant capacity of the samples is expressed as Trolox Equivalents (TE).[10]

Conclusion

The choice between this compound and betalains represents a classic trade-off in food science.

  • This compound offers superior stability, color intensity, and cost-effectiveness, making it a technically proficient colorant. However, significant safety concerns have led to its ban in major markets like the United States, making it unsuitable for products intended for a global or health-conscious audience.

  • Betalains present a compelling natural alternative. While their stability to heat and light is a considerable challenge that requires careful formulation and processing considerations, their vibrant red color, consumer-friendly "natural" label, and proven health benefits as antioxidants make them an excellent choice for modern food and drug development. For researchers, the focus with betalains shifts from toxicological assessment to optimizing stability and preserving their beneficial biological activity.

Ultimately, for applications where safety, clean labeling, and functional benefits are paramount, betalains are the superior choice despite their performance limitations. For applications in regions where it is permitted and where high stability under harsh processing is the sole priority, Amaranth may still be considered, though with significant regulatory and consumer perception risks.

Below is a diagram of the chemical structures of this compound and Betanin.

Chemical_Structures Chemical Structures cluster_amaranth This compound (C.I. 16185) cluster_betanin Betanin (from Beetroot) a_img b_img

Structures of this compound and Betanin.

References

Comparative Toxicity of Amaranth Red 2 and Other Azo Dyes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the toxicity of Amaranth (Acid Red 27) and other selected azo dyes, including Allura Red AC, Tartrazine, and Azorubine. It is intended for researchers, scientists, and drug development professionals, offering a concise overview of cytotoxicity, genotoxicity, and carcinogenicity data, supported by detailed experimental protocols and visual representations of key biological pathways and workflows.

Executive Summary

Azo dyes are a major class of synthetic colorants used in various industries, including food, pharmaceuticals, and cosmetics. While generally considered safe for consumption within acceptable daily intake (ADI) levels, concerns about their potential toxicity persist. This guide focuses on Amaranth, a red azo dye that has been subject to regulatory scrutiny, and compares its toxicological profile with other widely used azo dyes. The data presented herein is compiled from various scientific studies to provide a comprehensive resource for assessing the relative risks associated with these compounds.

Comparative Toxicity Data

The following table summarizes key toxicity data for Amaranth and other common azo dyes. It is important to note that toxicity can vary significantly depending on the test system, dosage, and exposure duration.

DyeCAS NumberLD50 (Oral, Rat)Acceptable Daily Intake (ADI)GenotoxicityCarcinogenicity
Amaranth (Acid Red 27) 915-67-3~6000 mg/kg[1]0.15 mg/kg bw/day (EFSA)[2][3]Mixed results; some studies show genotoxic potential at high concentrations[4][5][6]Suspected carcinogen; banned by the FDA in the US since 1976[7][8]
Allura Red AC 25956-17-6>10,000 mg/kg7 mg/kg bw/day (JECFA/EFSA)[9]Some evidence of DNA damage in mice at high doses[9]Not classified as a human carcinogen[9]
Tartrazine 1934-21-0>2000 mg/kg7.5 mg/kg bw/day (JECFA)Generally considered non-genotoxic in most standard assays[6]Not classified as a human carcinogen
Azorubine (Carmoisine) 3567-69-9~4841.67 mg/kg[1]4 mg/kg bw/day (EFSA)Evidence of DNA damage in mice[1]Not classified as a human carcinogen

Experimental Protocols

Detailed methodologies for key toxicity assays are provided below to facilitate the replication and validation of these findings.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals.[5][6] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[5][6]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Exposure: Treat the cells with varying concentrations of the azo dye and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.

  • MTT Addition: Following incubation, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.[5][6]

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a specialized solubilization buffer, to dissolve the formazan crystals.[5][6]

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 500-600 nm.[5][6]

Comet Assay (Single Cell Gel Electrophoresis) for Genotoxicity

The Comet assay is a sensitive technique for detecting DNA damage at the level of the individual cell.

Principle: This assay is based on the principle that fragmented DNA from a single cell, when embedded in an agarose (B213101) gel and subjected to electrophoresis, will migrate away from the nucleus, forming a "comet" shape with a head (intact DNA) and a tail (damaged DNA).[10][11][12] The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.[12]

Protocol:

  • Cell Preparation: Prepare a single-cell suspension from control and dye-treated samples.

  • Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.

  • Cell Lysis: Immerse the slides in a lysis buffer (typically containing high salt and detergents) to remove cell membranes and histones, leaving behind the DNA as nucleoids.[10][12]

  • Alkaline Unwinding and Electrophoresis: Expose the slides to an alkaline buffer to unwind the DNA and then perform electrophoresis at a low voltage.[10][12]

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Gold or ethidium (B1194527) bromide).[12]

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software to measure parameters such as tail length and percentage of DNA in the tail.[12]

Ames Test for Mutagenicity

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.

Principle: The test utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot synthesize this essential amino acid and will not grow on a histidine-deficient medium.[9] A mutagen can cause a reverse mutation (reversion) in these bacteria, restoring their ability to synthesize histidine (His+) and allowing them to grow on a histidine-free medium.[9]

Protocol for Azo Dyes:

  • Bacterial Strains: Use appropriate Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537, TA1538).

  • Metabolic Activation: Since many azo dyes are not mutagenic themselves but are converted to mutagens by metabolic processes, the test is performed with and without a metabolic activation system (S9 fraction), typically derived from the livers of rats or hamsters induced with Aroclor 1254.[4] For azo dyes, a modified protocol that includes flavin mononucleotide (FMN) is often necessary to facilitate the reductive cleavage of the azo bond.[4][13]

  • Plate Incorporation Assay:

    • Mix the tester strain, the test compound at various concentrations, and the S9 mix (if used) in molten top agar (B569324).

    • Pour this mixture onto a minimal glucose agar plate (lacking histidine).

    • Incubate the plates for 48-72 hours at 37°C.

  • Data Analysis: Count the number of revertant colonies (his+ revertants) on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Visualizing the Process and Pathways

To better understand the experimental process and the mechanism of toxicity, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_assays Toxicity Assessment cluster_data Data Analysis cluster_conclusion Conclusion A Azo Dye Exposure (Varying Concentrations) B Cytotoxicity Assay (e.g., MTT Assay) A->B C Genotoxicity Assay (e.g., Comet Assay) A->C D Mutagenicity Assay (e.g., Ames Test) A->D E Cell Viability (IC50) B->E F DNA Damage (% Tail DNA) C->F G Mutagenic Potential (Revertant Colonies) D->G H Comparative Toxicity Profile E->H F->H G->H

General experimental workflow for azo dye toxicity testing.

Azo_Dye_Metabolism cluster_activation Metabolic Activation cluster_damage Cellular Damage A Azo Dye (e.g., Amaranth) B Azo Reduction (Gut Microbiota / Liver Azoreductases) A->B Cleavage of Azo Bond C Formation of Aromatic Amines B->C D Metabolic Oxidation (e.g., N-hydroxylation) C->D E Reactive Electrophilic Metabolites D->E F DNA Adduct Formation E->F G DNA Damage F->G H Apoptosis / Mutations G->H

Metabolic activation pathway of azo dyes leading to toxicity.

Discussion of Signaling Pathways

The primary mechanism of toxicity for many azo dyes, including Amaranth, involves their metabolic activation into reactive compounds.[14] A key step in this process is the reductive cleavage of the azo bond (-N=N-), which is primarily carried out by azoreductase enzymes produced by the gut microbiota and, to a lesser extent, by liver enzymes.[14] This cleavage results in the formation of aromatic amines.

These aromatic amines can then undergo further metabolic activation, often through N-hydroxylation and subsequent esterification, to form highly reactive electrophilic species. These reactive metabolites can covalently bind to cellular macromolecules, including DNA, to form DNA adducts. The formation of DNA adducts can lead to mutations, chromosomal aberrations, and ultimately, may initiate the process of carcinogenesis.

Recent studies have also suggested that exposure to certain azo dyes can upregulate proteins involved in the "apoptosis-induced DNA fragmentation" pathway, indicating that these compounds can trigger programmed cell death as a consequence of DNA damage.[15] Further research is needed to fully elucidate the complex signaling cascades that are perturbed by azo dye metabolites.

Conclusion

The comparative data presented in this guide highlight the varying toxicological profiles of common azo dyes. While Amaranth has been banned in some countries due to concerns about its carcinogenicity, other dyes like Allura Red AC and Tartrazine are generally considered safe at their established ADI levels, though some studies indicate potential for DNA damage at high concentrations. The provided experimental protocols and pathway diagrams offer a framework for researchers to conduct further investigations into the safety of these and other food colorants. A thorough understanding of their metabolic fate and mechanisms of toxicity is crucial for accurate risk assessment and the development of safer alternatives.

References

Amaranth Red 2 vs. Eosin: A Comparative Guide for Histological Staining

Author: BenchChem Technical Support Team. Date: December 2025

In the field of histology, the selection of an appropriate counterstain is paramount for the precise visualization and interpretation of tissue morphology. For decades, Eosin (B541160) has been the undisputed gold standard for counterstaining in the Hematoxylin and Eosin (H&E) method, valued for its ability to vividly stain the cytoplasm, connective tissue, and other extracellular matrix components. However, a growing interest in exploring alternative dyes, driven by factors such as safety, cost, and environmental concerns, has brought other candidates like Amaranth Red 2 into consideration. This guide provides a detailed comparison of the performance of this compound and Eosin as histological stains, supported by available data and standardized experimental protocols.

Overview of Stains

Eosin is an acidic, negatively charged xanthene dye that binds to basic, or eosinophilic, components within the cell, such as proteins in the cytoplasm and collagen fibers, staining them in varying shades of pink and red.[1][2] This provides a stark contrast to the blue-purple nuclei stained by hematoxylin. Amaranth, also known as FD&C Red No. 2, is a synthetic azo dye used primarily in the food and cosmetic industries.[3][4] Like eosin, it is an anionic dye, suggesting a similar mechanism of binding to positively charged tissue elements.[5] While its application as a histological stain is not as widespread or well-documented as Eosin's, studies on other food coloring agents as potential Eosin substitutes suggest its viability.[6][7][8]

Quantitative Data Summary

PropertyThis compoundEosin Y
Chemical Class Azo dye[4]Xanthene dye[1]
Color Index 16185[3]45380[2]
Charge Anionic[5]Anionic[1]
Typical Staining Color Red to dark red[3]Pink to red[9]
Solubility Water soluble[3]Soluble in water and alcohol[2]
Binding Mechanism Ionic bonding to basic tissue componentsIonic bonding to basic tissue components (e.g., proteins)[10]
Common Applications Food and cosmetic dye[4]Standard counterstain in H&E histology[9]
Reported Health Concerns Banned by the FDA in 1976 as a suspected carcinogen.[5]Potential for respiratory irritation in powdered form.[11]

Experimental Protocols

Reproducibility in histological staining is critically dependent on standardized protocols. Below are the detailed methodologies for a standard Hematoxylin and Eosin stain and a proposed protocol for a Hematoxylin and Amaranth stain.

Standard Hematoxylin and Eosin (H&E) Staining Protocol

This protocol is a widely accepted method for achieving high-quality H&E stains on paraffin-embedded tissue sections.[12][13]

Materials:

  • Formalin-fixed, paraffin-embedded tissue sections on slides

  • Xylene

  • Ethanol (B145695) (100%, 95%, 80%, 70%)

  • Distilled water

  • Harris Hematoxylin solution

  • Acid alcohol (1% HCl in 70% ethanol)

  • Scott's tap water substitute or running tap water

  • Eosin Y solution (0.5-1.0% in 95% ethanol with a few drops of acetic acid)[14]

  • Mounting medium and coverslips

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.[13]

    • Transfer through two changes of 100% ethanol for 3 minutes each.[13]

    • Hydrate through 95% and 80% ethanol for 3 minutes each.[13]

    • Rinse in running tap water for 5 minutes.

  • Nuclear Staining:

    • Immerse in Harris Hematoxylin for 3-5 minutes.[13]

    • Rinse in running tap water.

  • Differentiation:

    • Dip slides in acid alcohol for 8-12 seconds to remove excess hematoxylin.[13]

    • Rinse in running tap water.

  • Bluing:

    • Immerse in Scott's tap water substitute for 1-2 minutes until nuclei turn blue.[11]

    • Rinse in running tap water for 2-5 minutes.

  • Counterstaining:

    • Immerse in Eosin Y solution for 30 seconds to 2 minutes, depending on desired intensity.[11]

  • Dehydration and Clearing:

    • Dehydrate through two changes of 95% ethanol for 5 minutes each.[13]

    • Follow with two changes of 100% ethanol for 5 minutes each.[13]

    • Clear in two changes of xylene for 5-15 minutes each.[13]

  • Mounting:

    • Apply a drop of mounting medium and place a coverslip.

Proposed Hematoxylin and this compound Staining Protocol

This proposed protocol is based on the standard H&E procedure and methodologies used for other food coloring agents as Eosin substitutes. Optimization of staining times may be necessary.

Materials:

  • Formalin-fixed, paraffin-embedded tissue sections on slides

  • Xylene

  • Ethanol (100%, 95%, 80%, 70%)

  • Distilled water

  • Harris Hematoxylin solution

  • Acid alcohol (1% HCl in 70% ethanol)

  • Scott's tap water substitute or running tap water

  • This compound solution (1% aqueous solution)

  • Mounting medium and coverslips

Procedure:

  • Deparaffinization and Rehydration: Follow steps 1a-1d from the H&E protocol.

  • Nuclear Staining: Follow steps 2a-2b from the H&E protocol.

  • Differentiation: Follow steps 3a-3b from the H&E protocol.

  • Bluing: Follow steps 4a-4b from the H&E protocol.

  • Counterstaining:

    • Immerse in 1% this compound solution for 3-5 minutes.

  • Dehydration and Clearing: Follow steps 6a-6c from the H&E protocol.

  • Mounting: Follow step 7a from the H&E protocol.

Visualizations

The following diagrams illustrate the experimental workflow and the underlying staining mechanism.

G cluster_prep Tissue Preparation cluster_staining Staining cluster_final Final Steps Deparaffinization Deparaffinization (Xylene) Rehydration Rehydration (Ethanol Series) Deparaffinization->Rehydration Wash1 Water Rinse Rehydration->Wash1 Hematoxylin Hematoxylin Staining (Nuclei: Blue/Purple) Wash1->Hematoxylin Differentiation Differentiation (Acid Alcohol) Hematoxylin->Differentiation Bluing Bluing (Scott's Water) Differentiation->Bluing Counterstain Counterstain (Eosin or this compound) (Cytoplasm: Pink/Red) Bluing->Counterstain Dehydration Dehydration (Ethanol Series) Counterstain->Dehydration Clearing Clearing (Xylene) Dehydration->Clearing Mounting Mounting Clearing->Mounting G cluster_tissue Tissue Components cluster_dyes Stains Proteins Proteins (e.g., in Cytoplasm, Collagen) Positively Charged (+) Eosin Eosin / this compound Anionic Dye (-) Proteins->Eosin Ionic Bonding Nucleic_Acids Nucleic Acids (in Nucleus) Negatively Charged (-) Hematoxylin Hematoxylin-Mordant Complex Cationic Dye (+) Nucleic_Acids->Hematoxylin Ionic Bonding

References

A Guide to Inter-Laboratory Validation of Amaranth Red 2 Detection Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and reliable detection of synthetic colorants like Amaranth Red 2 (also known as E123, FD&C Red No. 2) is of paramount importance for ensuring product safety and regulatory compliance. Inter-laboratory validation, a critical process where multiple laboratories test the same samples, establishes the robustness, reproducibility, and overall reliability of analytical methods. This guide provides a comparative overview of common methods for this compound detection, supported by experimental data and detailed protocols, and underscores the significance of inter-laboratory validation in this context.

Comparison of Analytical Methods for this compound Detection

Several analytical techniques are employed for the detection and quantification of this compound in various matrices, primarily food products. The most common methods include High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Capillary Electrophoresis. While direct inter-laboratory validation data for this compound is not extensively published, single-laboratory validation studies provide valuable insights into the performance of these methods.

MethodPrincipleLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Key AdvantagesKey Disadvantages
HPLC-DAD Chromatographic separation followed by detection using a Diode Array Detector.[1][2][3]0.032 - 1.30 µg/mL[1][2]0.098 - 1.83 µg/mL[1][2]94.7 - 102%[1][2]High selectivity and sensitivity; can separate multiple colorants simultaneously.[1][4]Requires more complex instrumentation and skilled operators.
UV-Vis Spectrophotometry Measures the absorbance of light by the sample at a specific wavelength (λmax ≈ 520 nm for Amaranth).[5]~1.13 x 10⁻⁶ mol/L[6][7]~1.25 x 10⁻⁵ mol/L[6][7]Not consistently reportedSimple, rapid, and cost-effective.[6][7]Prone to interference from other compounds with overlapping absorption spectra.[8]
Capillary Electrophoresis (CE) Separation of ions based on their electrophoretic mobility in an electrolyte-filled capillary.[5]Not specified in retrieved resultsNot specified in retrieved resultsNot specified in retrieved resultsHigh separation efficiency and low sample/reagent consumption.[9]Can be less robust than HPLC for complex matrices.
Diffuse Reflectance Spectroscopy Measures the light reflected from a solid sample surface.[6][7]1.13 x 10⁻⁶ mol/L[6][7]1.25 x 10⁻⁵ mol/L[6][7]Not specified in retrieved resultsEco-friendly, with low reagent consumption.[6][7]Primarily for solid samples; may have matrix interference.[8]

The Importance and Process of Inter-Laboratory Validation

While single-laboratory validation provides essential performance data, inter-laboratory validation is the gold standard for establishing a method's universal applicability and reliability. This process, often organized as proficiency tests or collaborative studies, is crucial for standardizing methods across different laboratories, ensuring consistent regulatory enforcement, and guaranteeing consumer safety.

The workflow of a typical inter-laboratory validation study involves several key stages, from the initial planning to the final data analysis and method adoption.

InterLaboratory_Validation_Workflow cluster_planning Planning & Preparation cluster_execution Execution cluster_analysis Data Analysis & Reporting cluster_outcome Outcome A Define Study Objectives & Scope B Select Analytical Method for Validation A->B C Prepare & Homogenize Test Materials B->C D Recruit Participating Laboratories C->D E Distribute Samples & Protocols D->E F Laboratories Perform Analysis E->F G Submit Results to Coordinator F->G H Statistical Analysis of Results (e.g., ISO 5725) G->H I Calculate Repeatability (RSDr) & Reproducibility (RSDR) H->I J Publish Validation Study Report I->J K Method Standardization (e.g., AOAC, ISO) J->K L Method Adoption for Routine Analysis K->L

Workflow of an Inter-Laboratory Validation Study.

Key performance indicators in inter-laboratory studies are the relative standard deviation for repeatability (RSDr) and the relative standard deviation for reproducibility (RSDR). RSDr reflects the precision of a method within a single laboratory, while RSDR indicates the precision between different laboratories. For food additive analysis, typical RSDR values can range from 7% to 40%, depending on the complexity of the analyte, matrix, and method.

Experimental Protocols for Key Detection Methods

Detailed and standardized experimental protocols are fundamental for achieving reproducible results. Below are representative methodologies for the HPLC-DAD and UV-Vis Spectrophotometric detection of this compound.

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

This method is suitable for the simultaneous determination of multiple synthetic food dyes.

1. Sample Preparation:

  • For liquid samples (e.g., beverages), dilute with the mobile phase and filter through a 0.45 µm syringe filter.

  • For solid samples (e.g., powders), dissolve a known weight in a suitable solvent (e.g., a water/methanol mixture), sonicate to ensure complete dissolution, and filter.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[1]

  • Mobile Phase: A gradient elution is often used. For example, a mixture of 100 mM sodium acetate (B1210297) buffer and acetonitrile.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 5-20 µL.[1][2]

  • Detection: Diode Array Detector (DAD) monitoring at the maximum absorption wavelength of Amaranth (around 520 nm).[1]

3. Quantification:

  • Prepare a series of standard solutions of this compound of known concentrations.

  • Generate a calibration curve by plotting the peak area against the concentration.

  • Determine the concentration of Amaranth in the sample by interpolating its peak area on the calibration curve.

UV-Vis Spectrophotometry

A simpler and more rapid method, suitable for screening purposes.

1. Sample Preparation:

  • Prepare a stock solution of this compound (e.g., 1000 mg/L) by dissolving a known amount in distilled water.[5]

  • For liquid food samples, dilute as necessary to bring the absorbance within the linear range of the instrument.

  • For solid samples, extract the dye with a suitable solvent, centrifuge, and filter the supernatant.[1]

2. Measurement:

  • Use a UV-Vis spectrophotometer to measure the absorbance of the sample solution at the wavelength of maximum absorbance (λmax) for Amaranth, which is approximately 520 nm.[5]

  • Use a reagent blank (the solvent used for dilution) to zero the instrument.

3. Quantification:

  • Create a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations.

  • Determine the concentration of Amaranth in the sample by comparing its absorbance to the calibration curve.

Comparative Performance of Detection Methods

The choice of an analytical method often involves a trade-off between various performance characteristics. The following diagram illustrates the relative strengths and weaknesses of the discussed methods.

Method_Comparison cluster_methods Detection Methods for this compound cluster_performance Performance Characteristics HPLC HPLC-DAD Selectivity High Selectivity HPLC->Selectivity Sensitivity High Sensitivity HPLC->Sensitivity Robustness High Robustness HPLC->Robustness Spectro UV-Vis Spectrophotometry Cost Low Cost Spectro->Cost Speed High Throughput/Speed Spectro->Speed CE Capillary Electrophoresis CE->Sensitivity CE->Speed

References

A Comparative Analysis of the Binding Affinity of Amaranth and New Coccine to Human Serum Albumin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Interaction of Two Common Food Dyes with a Key Blood Plasma Protein, Supported by Experimental Data.

This guide provides a detailed comparison of the binding affinity of two widely used azobenzene (B91143) food dyes, Amaranth and New Coccine, to Human Serum Albumin (HSA). Understanding the interaction between these synthetic colorants and HSA, the most abundant protein in human blood plasma, is crucial for evaluating their potential impact on public health and drug pharmacokinetics. The data presented herein is derived from biophysical characterization studies employing spectroscopic techniques and in silico calculations.

Quantitative Comparison of Binding Parameters

The binding of Amaranth and New Coccine to HSA has been quantitatively assessed to determine their binding affinity, the number of binding sites, and the thermodynamic parameters governing the interactions. These values provide insight into the stability and nature of the dye-HSA complexes.

ParameterAmaranth-HSANew Coccine-HSAReference
Stern-Volmer Quenching Constant (KSV) (M-1) ~104~104[1][2]
Number of Binding Sites (n) Approximately 1Approximately 1
Gibbs Free Energy (ΔG°) < 0 (Spontaneous)< 0 (Spontaneous)[1]
Enthalpy Change (ΔH°) ~ -12 kJ mol-1~ -12 kJ mol-1[1]
Entropy Change (ΔS°) ~ 0.05 kJ mol-1 K-1~ 0.05 kJ mol-1 K-1[1]

Summary of Findings:

Both Amaranth and New Coccine exhibit a moderate binding affinity for HSA, as indicated by their Stern-Volmer quenching constants in the order of 104 M-1.[1][2] The interaction is spontaneous for both dyes, with a negative Gibbs free energy change.[1] The binding process is primarily enthalpy-driven, suggesting the formation of favorable interactions, and is accompanied by a slight increase in entropy.[1] For both dyes, the binding stoichiometry is approximately 1:1, indicating that one molecule of dye binds to a single site on the HSA molecule. Molecular docking studies have identified this binding region as Sudlow's site I.[1]

Experimental Workflow and Methodologies

The characterization of the binding interaction between the food dyes and HSA typically involves a multi-pronged approach combining spectroscopic and computational methods.

experimental_workflow cluster_sample_prep Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis cluster_in_silico In Silico Studies HSA_Solution HSA Solution (Known Concentration) Fluorescence_Spectroscopy Fluorescence Spectroscopy HSA_Solution->Fluorescence_Spectroscopy UV_Vis_Spectroscopy UV-Vis Absorption Spectroscopy HSA_Solution->UV_Vis_Spectroscopy Dye_Solutions Amaranth & New Coccine Solutions (Varying Concentrations) Dye_Solutions->Fluorescence_Spectroscopy Dye_Solutions->UV_Vis_Spectroscopy Quenching_Analysis Fluorescence Quenching Analysis (Stern-Volmer & Lineweaver-Burk Plots) Fluorescence_Spectroscopy->Quenching_Analysis Structural_Analysis Secondary Structure Analysis (Circular Dichroism) UV_Vis_Spectroscopy->Structural_Analysis Thermodynamic_Calculation Thermodynamic Parameter Calculation (van't Hoff Equation) Quenching_Analysis->Thermodynamic_Calculation Molecular_Docking Molecular Docking Thermodynamic_Calculation->Molecular_Docking Structural_Analysis->Molecular_Docking

References

A Comparative Analysis of the Genotoxicity of Amaranth and Sunset Yellow

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the genotoxic potential of two widely used food colorants, Amaranth (E123) and Sunset Yellow FCF (E110). The information is intended for researchers, scientists, and professionals in drug development, offering a consolidated view of key experimental findings and methodologies.

Executive Summary

Both Amaranth and Sunset Yellow are azo dyes that have been subject to extensive toxicological evaluation. While both are generally considered safe at acceptable daily intake (ADI) levels, some studies have indicated potential genotoxic effects under specific experimental conditions. This guide summarizes the findings from key genotoxicity assays—the Ames test, micronucleus assay, and comet assay—to provide a comparative overview. The data presented here is a synthesis of multiple studies and should be interpreted within the context of the specific experimental systems used.

Quantitative Genotoxicity Data

The following table summarizes the quantitative data from various genotoxicity studies on Amaranth and Sunset Yellow. It is important to note that results can vary depending on the test system, concentration of the dye, and presence or absence of metabolic activation.

Genotoxicity Assay Test System Amaranth Results Sunset Yellow FCF Results Reference
Ames Test (Bacterial Reverse Mutation Assay) Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)Generally considered non-mutagenic in standard plate incorporation assays, with or without metabolic activation (S9).[1][2] Some studies using ether extracts of the dye or modified protocols have shown positive results, suggesting the presence of mutagenic impurities or the formation of mutagenic metabolites under specific reductive conditions.[1][3]Generally considered non-mutagenic in standard Ames tests.[3][1][2][3]
Micronucleus Assay (in vivo) Mouse bone marrow cellsOne study reported no significant increase in micronucleated polychromatic erythrocytes (MNPCEs) at doses up to 200 mg/kg body weight.[2] Another study on a protein extract of Amaranthus hypochondriacus seeds showed a dose-dependent increase in MNPE, with a mean of 24 MN/1000 PE at 250 mg/kg after 72-96 hours.[4]A study showed a statistically significant increase in the frequency of micronucleated cells in human lymphocytes at concentrations of 20, 30, and 40 mg/mL.[5] In an in vivo mouse study, a significant increase in PCE with micronuclei was observed at the maximum dose of 2000 mg/kg.[6][7] However, another study found no genotoxic effect in the gut micronucleus assay in mice at doses up to 2000 mg/kg.[8][2][4][5][6][7][8]
Comet Assay (Single Cell Gel Electrophoresis) Saccharomyces cerevisiae (yeast)Showed a significant, concentration-dependent increase in DNA damage (comet tail) at 37°C, with a minimum effective concentration of 1,250 µg/mL.[9]In vivo studies in female rats administered a combination of Sunset Yellow and sodium benzoate (B1203000) showed an increase in the frequency of tailed nuclei (DNA damage) in liver cells.[10][9][10]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of genotoxicity studies. Below are generalized protocols for the key assays mentioned.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds using various strains of Salmonella typhimurium that are auxotrophic for histidine.[11][12]

  • Strain Selection and Preparation : Select appropriate S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.[5] Grow overnight cultures of the selected strains.

  • Metabolic Activation : Prepare the S9 fraction from the liver of induced rats or hamsters to simulate mammalian metabolism.

  • Plate Incorporation Method :

    • Mix the test compound at various concentrations, the bacterial culture, and either the S9 mix or a buffer in molten top agar (B569324).

    • Pour this mixture onto a minimal glucose agar plate.

    • Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis : Count the number of revertant colonies (his+) on each plate. A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertants compared to the negative control.[11]

In Vivo Micronucleus Assay

This assay detects damage to chromosomes or the mitotic apparatus in erythroblasts of exposed animals, typically mice.[13][14]

  • Animal Dosing : Administer the test substance (Amaranth or Sunset Yellow) to mice, usually via oral gavage or intraperitoneal injection, at multiple dose levels. A positive control (e.g., cyclophosphamide) and a vehicle control are also included.[2][6]

  • Bone Marrow Collection : Euthanize the animals at appropriate time points after the last administration (typically 24 and 48 hours).[15] Collect bone marrow from the femurs.

  • Slide Preparation : Create a cell suspension from the bone marrow in fetal bovine serum. Prepare smears on glass slides, air-dry, and fix with methanol.

  • Staining and Analysis : Stain the slides with an appropriate dye (e.g., Giemsa) to differentiate between polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs).[15]

  • Scoring : Using a microscope, score at least 2000 PCEs per animal for the presence of micronuclei. The ratio of PCEs to NCEs is also determined to assess cytotoxicity.[6]

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage in individual cells.[16][17]

  • Cell Preparation : Prepare a single-cell suspension from the tissue of interest (e.g., liver, blood lymphocytes) or from a cell culture exposed to the test substance.

  • Embedding Cells in Agarose (B213101) : Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis : Immerse the slides in a lysis solution (containing detergent and high salt) to remove cell membranes and histones, leaving the DNA as nucleoids.

  • Alkaline Unwinding and Electrophoresis : Place the slides in an alkaline electrophoresis buffer to unwind the DNA. Apply an electric field to allow the migration of broken DNA fragments from the nucleus, forming a "comet tail".[17]

  • Staining and Visualization : Stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green) and visualize using a fluorescence microscope.

  • Data Analysis : Quantify the extent of DNA damage by measuring the length of the comet tail and the percentage of DNA in the tail relative to the head.[16]

Visualizing Experimental Workflows and Pathways

To better illustrate the processes involved in genotoxicity testing, the following diagrams have been generated.

Ames_Test_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial Culture Bacterial Culture Mix with Top Agar Mix with Top Agar Bacterial Culture->Mix with Top Agar Test Compound Test Compound Test Compound->Mix with Top Agar S9 Mix (optional) S9 Mix (optional) S9 Mix (optional)->Mix with Top Agar Pour on Minimal Agar Plate Pour on Minimal Agar Plate Mix with Top Agar->Pour on Minimal Agar Plate Incubate (37°C) Incubate (37°C) Pour on Minimal Agar Plate->Incubate (37°C) Count Revertant Colonies Count Revertant Colonies Incubate (37°C)->Count Revertant Colonies Compare to Control Compare to Control Count Revertant Colonies->Compare to Control Assess Mutagenicity Assess Mutagenicity Compare to Control->Assess Mutagenicity

Caption: Workflow of the Ames Test for mutagenicity assessment.

Micronucleus_Assay_Workflow cluster_in_vivo In Vivo Phase cluster_lab Laboratory Phase cluster_analysis Analysis Animal Dosing Animal Dosing Bone Marrow Collection Bone Marrow Collection Animal Dosing->Bone Marrow Collection Slide Preparation Slide Preparation Bone Marrow Collection->Slide Preparation Staining (e.g., Giemsa) Staining (e.g., Giemsa) Slide Preparation->Staining (e.g., Giemsa) Microscopic Scoring (MNPCEs) Microscopic Scoring (MNPCEs) Staining (e.g., Giemsa)->Microscopic Scoring (MNPCEs) Assess Cytotoxicity (PCE/NCE ratio) Assess Cytotoxicity (PCE/NCE ratio) Microscopic Scoring (MNPCEs)->Assess Cytotoxicity (PCE/NCE ratio) Determine Genotoxicity Determine Genotoxicity Microscopic Scoring (MNPCEs)->Determine Genotoxicity

Caption: Workflow of the in vivo Micronucleus Assay.

Comet_Assay_Workflow Cell Preparation Cell Preparation Embedding in Agarose Embedding in Agarose Cell Preparation->Embedding in Agarose Lysis Lysis Embedding in Agarose->Lysis Alkaline Unwinding & Electrophoresis Alkaline Unwinding & Electrophoresis Lysis->Alkaline Unwinding & Electrophoresis DNA Staining DNA Staining Alkaline Unwinding & Electrophoresis->DNA Staining Fluorescence Microscopy Fluorescence Microscopy DNA Staining->Fluorescence Microscopy Image Analysis Image Analysis Fluorescence Microscopy->Image Analysis

Caption: Workflow of the Comet Assay for DNA damage detection.

Genotoxicity_Pathway Exposure to Colorant Exposure to Colorant Metabolic Activation (optional) Metabolic Activation (optional) Exposure to Colorant->Metabolic Activation (optional) Interaction with DNA Interaction with DNA Exposure to Colorant->Interaction with DNA Metabolic Activation (optional)->Interaction with DNA DNA Damage DNA Damage Interaction with DNA->DNA Damage Cell Cycle Arrest Cell Cycle Arrest DNA Damage->Cell Cycle Arrest Mutation Mutation DNA Damage->Mutation Repair Failure Chromosomal Aberration Chromosomal Aberration DNA Damage->Chromosomal Aberration Repair Failure DNA Repair DNA Repair Cell Cycle Arrest->DNA Repair Successful Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis Severe Damage Cell Cycle Resumption Cell Cycle Resumption DNA Repair->Cell Cycle Resumption

Caption: Potential signaling pathway in chemical-induced genotoxicity.

References

effectiveness of Amaranth Red 2 as a dye for different fabric types

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate dyes and coloring agents is a critical aspect of material science and product formulation. This guide provides a comprehensive comparison of Amaranth dyes—both natural and synthetic—and their alternatives for coloring various textile substrates. The effectiveness and fastness properties of these dyes are evaluated across different fabric types, supported by available experimental data to inform selection for specific research and development applications.

Introduction to Amaranth Dyes

The term "Amaranth" as a dye can refer to two distinct products: a natural dye derived from plants of the Amaranthus genus, and a synthetic azo dye also known as Acid Red 27. Understanding the performance of each, and their alternatives, is crucial for textile applications where color stability and durability are paramount.

Natural Amaranth Dye , often extracted from species like 'Hopi Red Dye' Amaranth, has a long history of use in traditional dyeing. It is primarily effective on protein fibers such as wool and silk. The colorant is typically extracted by boiling the plant material in water.

Synthetic Amaranth (Acid Red 27) is a water-soluble anionic dye. Acid dyes are most effective on protein fibers (wool, silk) and synthetic polyamides (nylon), where they form ionic bonds with the fiber's amino groups in an acidic dyebath.

Comparative Performance Data

The following tables summarize the available quantitative and qualitative data on the performance of Amaranth dyes and their alternatives on various fabric types. Color fastness is rated on a scale of 1 to 5 for washing and rubbing (where 5 is the best), and on a scale of 1 to 8 for light fastness (where 8 is the best).

Table 1: Performance of Natural Dyes on Protein Fibers (Wool & Silk)

DyeLight Fastness (Rating)Wash Fastness (Rating)Rubbing Fastness (Dry/Wet)Notes
Natural Amaranth 2-3 (Poor to Moderate)3-4 (Moderate to Good)4/2-3 (Good/Poor to Moderate)Color and fastness are highly dependent on mordant and dyeing temperature. High temperatures can shift the color from pink/red to orange/brown.
Madder 4-5 (Good)4-5 (Good)4/3 (Good/Moderate)A traditional natural red dye known for good fastness properties with an alum mordant.
Cochineal 4-5 (Good)4 (Good)4/3 (Good/Moderate)Produces a range of vibrant reds, pinks, and purples. Good overall fastness.

Table 2: Performance of Synthetic Dyes on Various Fabric Types

DyeFabric TypeLight Fastness (Rating)Wash Fastness (Rating)Rubbing Fastness (Dry/Wet)
Amaranth (Acid Red 27) Wool/Silk3 (Fair)3 (Fair)4/3 (Good/Moderate)
Nylon3 (Fair)2-3 (Poor to Moderate)3/2 (Moderate/Poor)
CottonNot Suitable--
PolyesterNot Suitable--
Reactive Red Dye (Typical) Cotton4-5 (Good)4-5 (Good)4/3 (Good/Moderate)
Disperse Red Dye (Typical) Polyester5-6 (Very Good)4 (Good)4/3 (Good/Moderate)

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of dye performance. The following are generalized protocols for the key experiments cited in this guide.

Dyeing Protocols

1. Dyeing of Wool/Silk with Natural Amaranth Dye

  • Materials: Wool or silk fabric, dried Amaranth plant material (e.g., 'Hopi Red Dye'), alum (potassium aluminum sulfate) as a mordant, non-reactive dye pot, stirring rod, heat source.

  • Procedure:

    • Scouring: Wash the fabric in a pH-neutral detergent to remove any impurities and rinse thoroughly.

    • Mordanting: Prepare a mordant bath with alum at 15% of the weight of the fiber (WOF). Dissolve the alum in hot water and add it to the dye pot with enough water to allow the fabric to move freely. Enter the wet, scoured fabric and slowly heat to 80-90°C for one hour. Allow to cool before rinsing.

    • Dye Extraction: In a separate pot, add the Amaranth plant material (100% WOF for deep shades) to water and simmer for one hour to extract the color. Strain the dye bath to remove the plant matter.

    • Dyeing: Introduce the wet, mordanted fabric into the dye bath. Slowly heat to 60-70°C and maintain this temperature for one hour, stirring gently. Avoid boiling, as high temperatures can alter the color.

    • Rinsing and Drying: Allow the fabric to cool in the dyebath. Remove, rinse with cool water until the water runs clear, and air dry away from direct sunlight.

2. Dyeing of Wool/Silk/Nylon with Acid Red 27

  • Materials: Wool, silk, or nylon fabric, Acid Red 27 dye powder, white vinegar (acetic acid) or sulfuric acid, Glauber's salt (sodium sulfate), non-reactive dye pot, stirring rod, heat source.

  • Procedure:

    • Scouring: As described for natural dyeing.

    • Dye Bath Preparation: Fill the dye pot with water and add 1-3% Acid Red 27 on WOF. Stir to dissolve.

    • Dyeing: Add the wet fabric to the dyebath at 40°C. Add 10% Glauber's salt and 2-4% acetic acid (or 1-2% sulfuric acid) to lower the pH to 4-5.

    • Slowly raise the temperature to 85-100°C over 30-45 minutes. Hold at this temperature for 45-60 minutes, stirring occasionally.

    • Rinsing and Drying: Allow the dyebath to cool. Remove the fabric, rinse with warm and then cool water until the water runs clear. Air dry.

3. Dyeing of Cotton with a Reactive Red Dye

  • Materials: Cotton fabric, reactive red dye, soda ash (sodium carbonate), salt (sodium chloride), pH-neutral detergent.

  • Procedure:

    • Scouring: As described previously.

    • Dyeing: Prepare a dyebath at the recommended temperature (e.g., 40-60°C for cold-brand reactive dyes). Add the dissolved reactive dye.

    • Add the wet fabric and agitate. Gradually add salt over 15-20 minutes to aid dye exhaustion.

    • After 20-30 minutes, add the soda ash (dissolved in water) to raise the pH and initiate dye fixation. Continue dyeing for another 30-60 minutes.

    • Wash-off: Rinse the dyed fabric in cold water, then wash in hot water with a neutral detergent to remove unfixed dye. Rinse thoroughly and air dry.

Color Fastness Testing Protocols

The following are summaries of the standard AATCC and ISO test methods for assessing color fastness.

1. Color Fastness to Light (AATCC Test Method 16.3 / ISO 105-B02)

  • A specimen of the dyed fabric is exposed to a xenon-arc lamp, which simulates natural sunlight, under controlled conditions of temperature and humidity.

  • A set of Blue Wool standards with known lightfastness ratings are exposed simultaneously.

  • The lightfastness of the specimen is rated by comparing the degree of its fading with that of the Blue Wool standards. The rating corresponds to the number of the Blue Wool standard that exhibits similar fading.

2. Color Fastness to Washing (AATCC Test Method 61 / ISO 105-C06)

  • The dyed fabric specimen is stitched to a multi-fiber test fabric containing strips of different common fibers (e.g., cotton, wool, polyester, nylon).

  • The composite specimen is laundered in a stainless-steel canister containing a specified detergent solution and steel balls to simulate abrasive action. The test is conducted at a specified temperature for a set duration.

  • After washing and drying, the change in color of the dyed fabric is assessed using the Gray Scale for Color Change, and the degree of staining on the multi-fiber test fabric is assessed using the Gray Scale for Staining.

3. Color Fastness to Rubbing (Crocking) (AATCC Test Method 8 / ISO 105-X12)

  • A specimen of the dyed fabric is placed on the base of a crockmeter.

  • A standard white cotton test cloth is mounted on a rubbing finger, which is then passed back and forth over the specimen a specified number of times with a constant pressure.

  • The test is performed with both a dry and a wet test cloth.

  • The amount of color transferred to the white test cloth is assessed by comparing it with the Chromatic Transference Scale or the Gray Scale for Staining.

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for the comparative evaluation of textile dyes.

Dye_Evaluation_Workflow cluster_prep Fabric & Dye Preparation cluster_dyeing Dyeing Processes cluster_testing Color Fastness Testing cluster_analysis Data Analysis & Comparison fabric_selection Select Fabric Substrates (Wool, Silk, Cotton, Nylon, Polyester) scouring Scour Fabrics fabric_selection->scouring dye_selection Select Dyes (Natural Amaranth, Acid Red 27, Alternatives) mordanting Mordant Fabrics (for Natural Dyes) scouring->mordanting acid_dyeing Acid Dyeing Protocol scouring->acid_dyeing reactive_dyeing Reactive Dyeing Protocol scouring->reactive_dyeing disperse_dyeing Disperse Dyeing Protocol scouring->disperse_dyeing natural_dyeing Natural Dyeing Protocol mordanting->natural_dyeing light_fastness Light Fastness Test (ISO 105-B02 / AATCC 16.3) natural_dyeing->light_fastness wash_fastness Wash Fastness Test (ISO 105-C06 / AATCC 61) natural_dyeing->wash_fastness rub_fastness Rubbing Fastness Test (ISO 105-X12 / AATCC 8) natural_dyeing->rub_fastness acid_dyeing->light_fastness acid_dyeing->wash_fastness acid_dyeing->rub_fastness reactive_dyeing->light_fastness reactive_dyeing->wash_fastness reactive_dyeing->rub_fastness disperse_dyeing->light_fastness disperse_dyeing->wash_fastness disperse_dyeing->rub_fastness data_collection Collect Fastness Ratings & Visual Assessments light_fastness->data_collection wash_fastness->data_collection rub_fastness->data_collection comparison Compare Performance (Tables & Guide) data_collection->comparison

Diagram of the experimental workflow for dye comparison.

Conclusion

The choice between natural Amaranth, synthetic Amaranth (Acid Red 27), and their alternatives is highly dependent on the fabric type and the desired fastness properties.

  • Natural Amaranth can produce beautiful, nuanced colors on protein fibers but generally exhibits poor to moderate light and wash fastness, making it unsuitable for applications requiring high durability.

  • Synthetic Amaranth (Acid Red 27) offers a more standardized red for protein and polyamide fibers, but its fastness properties are only fair. For applications demanding higher performance, other acid dyes may be more suitable.

  • For cotton , reactive dyes are the superior choice, offering excellent all-around fastness due to the formation of covalent bonds with the cellulose (B213188) fibers.

  • For polyester , disperse dyes are necessary and can provide very good to excellent light and wash fastness.

This guide provides a foundational comparison to aid in the selection of red dyes for textile applications. It is recommended that for critical applications, in-house testing be conducted to verify the performance of the selected dye system under specific processing and end-use conditions.

A Comparative Analysis of Long-Term Stability: Amaranth Red 2 vs. Erythrosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of stable and reliable coloring agents is paramount. This guide provides a detailed comparison of the long-term stability of two widely used synthetic red dyes, Amaranth Red 2 (FD&C Red No. 2) and Erythrosine (FD&C Red No. 3), supported by experimental data.

Overview of this compound and Erythrosine

This compound , an azo dye, presents as a dark red to purple powder.[1] It is known for its solubility in water and was historically used in foods, drugs, and cosmetics.[1][2] However, its use in food products has been banned in the United States by the FDA since 1976 due to concerns over its carcinogenic potential.[2]

Erythrosine , a xanthene dye, is the disodium (B8443419) salt of 2,4,5,7-tetraiodofluorescein and is used to impart a cherry-pink color to various products.[3][4] It finds application in foods, pharmaceuticals, and cosmetics.[3][5] Similar to Amaranth, its use has been partially restricted in some regions due to health concerns.[3]

Comparative Stability Analysis

The long-term stability of these dyes is influenced by several factors, including light, pH, temperature, and the presence of oxidizing or reducing agents.

Light Stability

Both Amaranth and Erythrosine are susceptible to degradation upon exposure to light, a phenomenon known as photobleaching or photodegradation.

This compound: Photodegradation of Amaranth has been investigated using UV radiation, often in the presence of a photocatalyst like TiO2, which has been shown to efficiently degrade the dye.[6][7] Studies have demonstrated that photoelectrochemical treatment can lead to a 92% reduction in color.[6][7] The degradation can follow zero-order or first-order kinetics depending on the experimental conditions.[6]

Erythrosine: Erythrosine is known to have poor light stability.[4] It undergoes rapid, oxygen-sensitive bleaching in water when exposed to visible light.[8] This photobleaching follows first-order kinetics in dilute solutions, with the rate dependent on photon absorption and dissolved oxygen concentration.[8] The use of opaque packaging is often recommended for products containing Erythrosine to minimize light-induced degradation.[9]

pH Stability

The pH of the surrounding medium significantly impacts the stability of both dyes.

This compound: Limited specific data on the pH stability of Amaranth was found in the provided search results. However, as an azo dye with sulfonic acid groups, its color and stability can be influenced by pH changes.

Erythrosine: Erythrosine's stability is highly pH-dependent. It is known to precipitate at a pH below 4.0.[9] The rate of its oxidative degradation is also influenced by pH, with studies showing a fractional-order dependence on H+ concentration in acidic mediums.[3][10] The redox potential of oxidizing agents that degrade Erythrosine is also pH-dependent.[3]

Temperature Stability

Temperature is a critical factor affecting the shelf-life and color intensity of both dyes.

This compound: The degradation of Amaranth by thermally degraded sugars has been reported, indicating sensitivity to heat in certain formulations.[11] The oxidation of Amaranth is an endothermic process, suggesting that higher temperatures can accelerate its degradation.[12]

Erythrosine: Erythrosine is generally considered to have good heat stability.[9] However, studies on its thermal degradation show that free iodide is released from the color additive at temperatures above 200°C.[5] The rate constants associated with both inherent and self-catalytic photobleaching of Erythrosine follow Arrhenius-type behavior, indicating a temperature-dependent degradation process.[8]

Quantitative Data Summary

ParameterThis compoundErythrosineReferences
Degradation Kinetics Can follow zero-order or first-order kinetics depending on the degradation method (e.g., photochemical vs. photoelectrochemical).Typically follows pseudo-first-order kinetics for both oxidative and photocatalytic degradation.[6][13]
Light Stability Susceptible to UV degradation, with up to 92% color reduction observed with photoelectrochemical treatment.Poor light stability; undergoes rapid photobleaching in the presence of light and oxygen.[4][6][7][8]
pH Stability Data not extensively available in search results.Precipitates at pH < 4.0; degradation rate is pH-dependent.[3][9][10]
Temperature Stability Degradation can be accelerated by heat, particularly in the presence of reducing sugars. The oxidation process is endothermic.Generally good heat stability, but degradation occurs at temperatures above 200°C. Photobleaching rates are temperature-dependent.[5][8][9][11][12]

Experimental Protocols

Photocatalytic Degradation of Erythrosine

This protocol describes a typical experimental setup for studying the photocatalytic degradation of Erythrosine using N, S-codoped TiO2 nanoparticles.

Materials:

  • Erythrosine dye solution (1.40 × 10⁻⁵ M) in doubly distilled water

  • N, S-codoped TiO2 photocatalyst (0.14 g)

  • 200 W tungsten lamp

  • Spectrophotometer

Procedure:

  • Prepare a 1.40 × 10⁻⁵ M solution of Erythrosine in doubly distilled water.

  • Add 0.14 g of N, S-doped TiO2 to the dye solution.

  • Adjust the pH of the reaction mixture to 6.5.

  • Expose the solution to a 200 W tungsten lamp.

  • Monitor the decrease in absorbance of the Erythrosine solution over time using a spectrophotometer.

  • The rate of degradation can be determined by plotting 1 + log(O.D.) against time, which should be linear for a pseudo-first-order reaction. The rate constant (k) is calculated using the expression: k = 2.303 x slope.

Oxidative Degradation of Erythrosine

This protocol outlines the kinetic study of the oxidative degradation of Erythrosine B by chloramine-T in an acid medium.

Materials:

  • Erythrosine B (EB) solution

  • Chloramine-T (CAT) solution

  • HCl solution

  • Spectrophotometer

  • Thermostat to maintain constant temperature (298K)

Procedure:

  • Prepare stock solutions of Erythrosine B, Chloramine-T, and HCl of known concentrations.

  • In a reaction vessel maintained at 298K, mix the solutions of Erythrosine B, HCl, and water.

  • Initiate the reaction by adding the Chloramine-T solution.

  • Monitor the progress of the reaction by measuring the absorbance of the reaction mixture at the λmax of Erythrosine B at regular time intervals using a spectrophotometer.

  • Study the effect of varying the concentrations of EB, CAT, and HCl on the reaction rate to determine the order of the reaction with respect to each reactant.[3]

Visualizing Degradation Pathways and Workflows

To better understand the processes involved in the degradation of these dyes, the following diagrams illustrate a general experimental workflow and a conceptual degradation pathway.

Experimental_Workflow cluster_reaction Degradation Reaction cluster_analysis Analysis Dye_Solution Prepare Dye Solution (Amaranth or Erythrosine) Reaction_Mixture Mix Dye and Reagents Dye_Solution->Reaction_Mixture Reagents Prepare Degradation Agents (e.g., Photocatalyst, Oxidant) Reagents->Reaction_Mixture Degradation_Condition Apply Degradation Condition (e.g., UV light, Heat, Specific pH) Reaction_Mixture->Degradation_Condition Sampling Collect Samples at Time Intervals Degradation_Condition->Sampling Measurement Measure Absorbance (Spectrophotometry) Sampling->Measurement Kinetics Determine Degradation Kinetics and Rate Constants Measurement->Kinetics

Caption: General experimental workflow for studying dye degradation.

Degradation_Pathway Dye Intact Dye Molecule (e.g., Amaranth, Erythrosine) Intermediates Reactive Intermediates (e.g., Radicals, Excited States) Dye->Intermediates breaks down Initiator Initiating Factor (Light, Heat, Oxidant) Initiator->Dye Degradation_Products Smaller, Colorless Degradation Products Intermediates->Degradation_Products further reaction

Caption: Conceptual pathway of dye degradation.

References

Unraveling the Fading Red: A Comparative Guide to Amaranth Red 2 Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the degradation of synthetic compounds like Amaranth Red 2 is crucial for environmental remediation and toxicological assessment. This guide provides an objective comparison of various degradation pathways for this common azo dye, supported by experimental data and detailed methodologies.

This compound, a synthetic azo dye, has been widely used in food, textiles, and cosmetics. However, concerns about its potential toxicity and environmental persistence have spurred research into effective degradation methods. This comparative study delves into the prominent degradation pathways of this compound, including biodegradation, photochemical and photoelectrochemical methods, and advanced oxidation processes (AOPs), offering a comprehensive overview for scientific application.

Comparative Analysis of Degradation Efficiency

The efficacy of different degradation methods for this compound varies significantly depending on the experimental conditions. The following table summarizes the quantitative data on degradation efficiency from various studies, providing a comparative overview of their performance.

Degradation MethodOrganism/CatalystInitial ConcentrationDegradation Efficiency (%)TimeKey ConditionsReference
Biodegradation Pseudomonas aeruginosa BCH50 mg/L~96%6 hpH 7, 30°C[1]
Acinetobacter calcoaceticus NCIM 289050 mg/L92%48 hStatic anoxic[2]
Photochemical UV Irradiation100 mg/L~34%90 min-[3]
Photoelectrochemical UV Irradiation, Ti/RuO2-TiO2 anode100 mg/L92%90 min-[3][4]
Advanced Oxidation Fenton (Fe²⁺/H₂O₂)3 x 10⁻⁵ M59%22 minpH 4[5]
Advanced Oxidation Photo-Fenton (Fe²⁺/H₂O₂/UV)3 x 10⁻⁵ M85%11 minpH 4[5]

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for the key experiments cited in this guide.

Biodegradation by Pseudomonas aeruginosa BCH
  • Culture and Inoculum Preparation: A single colony of Pseudomonas aeruginosa BCH is inoculated into a nutrient broth and incubated at 30°C with shaking at 120 rpm for 8 hours to prepare the inoculum.

  • Degradation Assay: The degradation experiment is initiated by adding the inoculum to a mineral salt medium containing this compound (50 mg/L). The culture is incubated at 30°C and pH 7 under static or shaking conditions.

  • Analysis: The degradation of this compound is monitored by measuring the absorbance of the culture supernatant at the dye's maximum wavelength (λmax ≈ 520 nm) using a UV-Vis spectrophotometer. Degradation products are identified using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Biodegradation by Acinetobacter calcoaceticus NCIM 2890
  • Culture and Inoculum Preparation: Acinetobacter calcoaceticus NCIM 2890 is grown in a nutrient broth.

  • Degradation Assay: The degradation is carried out in a batch culture under static anoxic conditions. The medium contains this compound (50 mg/L) and is inoculated with the bacterial culture.

  • Enzyme Assays: The activities of enzymes such as laccase and NADH-DCIP reductase are determined spectrophotometrically to understand their role in the degradation process.

  • Analysis: Degradation is quantified by UV-Vis spectrophotometry. The metabolic products are extracted with ethyl acetate (B1210297) and analyzed by HPLC and GC-MS.

Photochemical and Photoelectrochemical Degradation
  • Reaction Setup: The experiments are conducted in a quartz reactor. For photochemical degradation, the solution of this compound (100 mg/L) is irradiated with a UV lamp. For photoelectrochemical degradation, a Ti/RuO2-TiO2 anode is introduced into the reactor, and a constant current is applied.

  • Analysis: The decolorization of the dye solution is monitored using a UV-Vis spectrophotometer. The degradation intermediates and final products can be identified by techniques like HPLC and LC-MS.

Fenton and Photo-Fenton Oxidation
  • Reaction Setup: The reaction is carried out in a beaker with constant stirring. For the Fenton process, ferrous sulfate (B86663) (Fe²⁺) and hydrogen peroxide (H₂O₂) are added to the this compound solution (3 x 10⁻⁵ M) at a specific pH (e.g., pH 4). For the photo-Fenton process, the reaction mixture is additionally irradiated with a UV lamp.

  • Analysis: The degradation of the dye is followed by measuring the change in absorbance at its λmax. The mineralization of the dye can be assessed by measuring the Chemical Oxygen Demand (COD) of the solution.

Degradation Pathways and Mechanisms

The breakdown of this compound proceeds through different intermediates and final products depending on the degradation method employed.

Biodegradation Pathway by Pseudomonas aeruginosa

The biodegradation of this compound by P. aeruginosa is initiated by the enzymatic cleavage of the azo bond (-N=N-). This is followed by further enzymatic reactions, including deamination and desulfonation, leading to the formation of smaller aromatic and aliphatic compounds that can be utilized by the bacteria as carbon and energy sources. The key enzymes involved are azoreductase, laccase, and NADH-DCIP reductase.

Biodegradation_Pseudomonas Amaranth This compound Intermediates Aromatic Amines (e.g., Naphthylamine sulfonates) Amaranth->Intermediates Azoreductase (Azo bond cleavage) Mineralization CO2 + H2O + N2 Intermediates->Mineralization Further enzymatic degradation

Biodegradation pathway of this compound by P. aeruginosa.
Biodegradation Pathway by Acinetobacter calcoaceticus

Acinetobacter calcoaceticus also degrades this compound primarily through the reductive cleavage of the azo bond. The resulting aromatic amines are then further metabolized. Identified intermediates include naphthalene (B1677914) sulfamide (B24259) and hydroxyl naphthalene diazonium.[2]

Biodegradation_Acinetobacter Amaranth This compound Intermediate1 Naphthalene Sulfamide Amaranth->Intermediate1 Azo bond cleavage Intermediate2 Hydroxyl Naphthalene Diazonium Amaranth->Intermediate2 Azo bond cleavage FinalProducts Further degraded products Intermediate1->FinalProducts Intermediate2->FinalProducts

Biodegradation pathway of this compound by A. calcoaceticus.
Advanced Oxidation Pathway (Fenton/Photo-Fenton)

In the Fenton and photo-Fenton processes, the degradation is initiated by the highly reactive hydroxyl radicals (•OH) generated in the reaction. These radicals attack the azo bond and the aromatic rings of the this compound molecule, leading to its fragmentation into smaller organic molecules, and ultimately, to complete mineralization into CO₂, H₂O, and inorganic ions. The photo-Fenton process is generally more efficient due to the photochemical regeneration of Fe²⁺ ions, which catalyzes further •OH radical production.[5]

AOP_Pathway Amaranth This compound Intermediates Aromatic Intermediates (e.g., Sulfonated naphthalenes, phenols) Amaranth->Intermediates •OH attack (Azo bond cleavage & ring opening) Mineralization CO2 + H2O + SO4²⁻ + NO3⁻ Intermediates->Mineralization Further oxidation by •OH Photo_Pathway cluster_photo Photochemical Degradation cluster_photoelectro Photoelectrochemical Degradation Amaranth_P This compound ExcitedState_P Excited State Amaranth_P->ExcitedState_P UV light Products_P Degradation Products ExcitedState_P->Products_P Bond cleavage Amaranth_PE This compound Products_PE Mineralization Products (CO2, H2O, etc.) Amaranth_PE->Products_PE Oxidation OxidizingSpecies •OH radicals (on anode surface)

References

Safety Operating Guide

Proper Disposal of Amaranth Red 2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Amaranth Red 2, also known as Amaranth, C.I. 16185, or E123, is a synthetic azo dye.[1] Due to its potential health and environmental risks, proper disposal is crucial to ensure laboratory safety and compliance with regulations.[1][2] This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound in a laboratory setting.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes safety glasses with side-shields, protective gloves, and a lab coat.[3][4] If there is a risk of dust formation, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[4] Ensure adequate ventilation in the work area.[5][6] In case of a spill, sweep up the solid material, minimize dust generation, and collect it in a suitable container for disposal.[3][7] Do not let the product enter drains or waterways.[3][8]

Step-by-Step Disposal Procedures

The primary methods for the disposal of this compound are through a licensed waste disposal company or via chemical treatment. The appropriate method will depend on local regulations and the facilities available.

Method 1: Licensed Professional Waste Disposal

This is the most common and recommended method for the disposal of this compound.

  • Collection and Storage:

    • Carefully collect the this compound waste, including any contaminated materials, into a suitable, clearly labeled, and closed container.[3]

    • Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing and reducing agents.[5]

  • Contact a Licensed Waste Disposal Company:

    • Engage a certified waste disposal service that is experienced in handling chemical waste.[3] Provide them with the Safety Data Sheet (SDS) for this compound to ensure they can manage it correctly.

  • Documentation and Handover:

    • Complete all necessary waste disposal documentation as required by your institution and local regulations.

    • Hand over the sealed and labeled container to the waste disposal company for transportation and final disposal.

Method 2: Chemical Treatment (for skilled personnel with appropriate facilities)

In some cases, and where permissible by local regulations, chemical treatment can be an option. One suggested method is incineration with a combustible solvent.

  • Preparation:

    • In a designated and well-ventilated area (such as a fume hood), carefully dissolve or mix the this compound waste with a suitable combustible solvent.

  • Incineration:

    • This mixture can then be burned in a chemical incinerator equipped with a scrubber to neutralize harmful combustion byproducts.[3]

    • Hazardous combustion products can include carbon oxides, nitrogen oxides, and sulfur oxides.[4][5]

  • Verification:

    • Ensure that the incineration process is complete and complies with all environmental emission standards.

Disposal of Contaminated Packaging:

Contaminated packaging and containers should be treated with the same level of caution as the chemical itself.[3][9] They should be disposed of as unused product through a licensed waste disposal service.[3] Completely emptied and cleaned packages may be recycled where facilities permit.[9]

Quantitative Data Summary

PropertyValueReference
Synonyms Amaranth, E123, C.I. 16185, FD&C Red No. 2, Acid Red 27[5][10][11]
Appearance Reddish-brown to dark red to purple water-soluble powder[10][11]
Decomposition Temperature 120 °C (without melting)[10][11]
Hazardous Combustion Products Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Sulfur oxides[4][5]
Incompatible Materials Oxidizing agents, Reducing agents[5]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE: - Safety Glasses - Gloves - Lab Coat start->ppe assess Assess Waste: Solid, Liquid, or Contaminated Material? contain Contain Waste in a Labeled, Sealed Container assess->contain ppe->assess check_regulations Consult Local and Institutional Regulations contain->check_regulations chemical_treatment Chemical Treatment Permitted? check_regulations->chemical_treatment licensed_disposal Engage a Licensed Waste Disposal Company document Complete All Necessary Waste Documentation licensed_disposal->document chemical_treatment->licensed_disposal No incinerate Dissolve in Combustible Solvent and Incinerate with Scrubber chemical_treatment->incinerate Yes incinerate->document end End: Waste Properly Disposed document->end

This compound Disposal Decision Workflow

Disclaimer: This information is based on currently available safety data sheets and is intended for guidance in a laboratory setting. Always consult your institution's safety officer and local regulations for specific disposal requirements.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Amaranth Red 2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Amaranth Red 2 (also known as FD&C Red No. 2), a synthetic azo dye. Adherence to these procedural steps is critical for minimizing exposure and ensuring safe operational workflow and disposal.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its powdered form, a comprehensive suite of personal protective equipment is required to prevent contact and inhalation. Safety data sheets consistently recommend the following measures.[1][2]

Protection TypeRecommended EquipmentSpecification/Notes
Eye/Face Protection Safety glasses with side-shields or GogglesMust conform to EN166 or OSHA 29 CFR 1910.133 standards.[2]
Skin Protection Chemical resistant gloves (Nitrile rubber)Inspect gloves prior to use. Follow proper glove removal technique.
Long-sleeved clothing or Chemical resistant apronProvides a barrier against incidental skin contact.
Respiratory Protection Effective dust mask or NIOSH/MSHA approved respirator with dust filterRequired when user operations generate dust or aerosols.[1] Not typically needed under normal use conditions with adequate ventilation.[2]

Note: As of the latest safety data, specific Occupational Exposure Limits (OELs) for this compound have not been established by major regulatory bodies such as OSHA, NIOSH, or ACGIH.[1]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound will minimize risks. The following workflow outlines key procedural steps for laboratory personnel.

Preparation and Engineering Controls

Before handling, ensure that the workspace is properly equipped.

  • Ventilation: All handling of powdered this compound that may generate dust should be performed in a well-ventilated area, preferably within a chemical fume hood or using local exhaust ventilation (LEV).[1][3]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[2]

  • Workspace Decontamination: The work area should be clean and free of clutter. Good housekeeping practices reduce the risk of accidental contamination and exposure.[4]

Handling and Weighing Protocol

This compound is a dark red to purple powder; handling requires care to prevent the generation of airborne dust.[5][6]

  • Container Handling: Transport powdered dye in covered or closed containers.[7] Place the container as close as possible to the weighing station to minimize the travel distance of open powder.[7]

  • Weighing: Weigh the necessary amount of dye on a balance, preferably within an enclosure or under local exhaust ventilation.[3][7] Use a dedicated scoop for the dye.

  • Preventing Dust: Avoid actions that can create dust clouds, such as dropping powder from a height. If weighing into a soluble bag, the sealed bag can be directly added to the solvent, which can significantly reduce dust exposure.[3]

Dissolving and Solution Handling
  • Wetting the Dye: When preparing a solution, add the weighed powder to the solvent slowly. If using a high-speed mixer, ensure the stirrer blades are covered and the powder is fully wetted before starting the mixer to prevent aerosol generation.[3][7]

  • Pipetting: Never use mouth suction to pipet a solution. Always use a pipet bulb or other mechanical pipetting device.[4]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the dye and before eating, drinking, or leaving the laboratory.[4][7]

Spill Management

In the event of a spill, immediate and proper cleanup is crucial.

  • For small dry spills: Dampen the solid material with water to prevent it from becoming airborne.[8] Carefully sweep or shovel the dampened material into a suitable, labeled container for disposal.[1][2]

  • Decontamination: Clean the contaminated surface thoroughly with a soap and water solution.[8]

  • Reporting: Report all spills to the laboratory supervisor immediately.[4]

Disposal Plan

Proper disposal of this compound and its associated waste is critical to prevent environmental contamination. Azo dyes should not be disposed of down the drain.[9]

  • Waste Collection: All solid waste (e.g., excess powder, contaminated absorbent paper, used PPE) should be placed in a suitable, closed, and clearly labeled container for hazardous waste.[1][2]

  • Liquid Waste: Aqueous solutions of this compound should be collected in a labeled hazardous waste container.

  • Contractor Disposal: Arrange for disposal through a licensed professional waste disposal service.[9] Adhere to all federal, state, and local environmental regulations regarding the disposal of chemical waste.

Safe Handling Workflow for this compound

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow Figure 1: Procedural Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling & Disposal A Verify Emergency Equipment (Eyewash, Shower) B Set Up Engineering Controls (Fume Hood / LEV) A->B C Don Personal Protective Equipment (PPE) B->C D Transport Powder in Closed Container C->D Proceed to Handling E Weigh Dye Carefully (Avoid Dust) D->E F Prepare Solution (Slow Addition to Solvent) E->F Spill Spill Occurs E->Spill Potential Hazard G Clean Work Area & Equipment F->G Complete Experiment F->Spill Potential Hazard H Segregate Waste (Solid & Liquid) G->H I Properly Doff PPE H->I K Store Waste for Professional Disposal H->K J Wash Hands Thoroughly I->J Spill_Response Dampen, Sweep & Contain for Disposal Spill->Spill_Response Execute Spill Protocol Spill_Response->G Decontaminate Area

Caption: Procedural Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.